Arimoclomol Citrate
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3.C6H8O7/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,13,19H,1-3,6-7,10-11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSENLDLUMVYRET-BTQNPOSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368860-21-3 | |
| Record name | Arimoclomol citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368860213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arimoclomol Citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARIMOCLOMOL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q85FFY6179 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Arimoclomol Citrate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arimoclomol is a heat shock protein (HSP) co-inducer that has garnered significant attention for its therapeutic potential in lysosomal storage disorders and neurodegenerative diseases. This document provides a comprehensive technical overview of Arimoclomol Citrate, from its initial discovery and development history to its detailed synthesis protocols and mechanism of action. It is intended to serve as a resource for researchers and professionals in the field of drug development, offering in-depth scientific information, quantitative data from clinical studies, and visual representations of its core biological and chemical processes.
Discovery and Development History
Arimoclomol was first discovered by Hungarian researchers who identified it as a potential drug candidate for treating insulin resistance and diabetic complications, such as retinopathy, neuropathy, and nephropathy[1][2]. The compound, along with other small molecules, was later screened for further development by the Hungarian firm Biorex[1].
In 2003, CytRx Corporation, a biopharmaceutical company based in Los Angeles, acquired Biorex and began developing Arimoclomol for a different therapeutic direction, focusing on neurodegenerative diseases[1]. The worldwide rights to Arimoclomol were subsequently purchased by the Danish biotech company Orphazyme ApS in 2011[1]. Under Orphazyme, Arimoclomol (codenamed BRX-345 for the citrate salt formulation of BRX-220) was investigated in clinical trials for conditions like Niemann-Pick disease type C (NPC), amyotrophic lateral sclerosis (ALS), and inclusion body myositis.
In September 2024, the U.S. Food and Drug Administration (FDA) granted approval for Arimoclomol, sold under the brand name Miplyffa, to Zevra Therapeutics for the treatment of Niemann-Pick disease type C. The European Medicines Agency (EMA) and the FDA had previously granted it orphan drug designation for NPC in 2014 and 2015, respectively.
Mechanism of Action: Amplifying the Heat Shock Response
Arimoclomol's therapeutic effect is attributed to its role as a co-inducer of the cellular heat shock response, a critical pathway for maintaining protein homeostasis. It does not directly induce heat shock proteins (HSPs) but rather amplifies and prolongs the stress response when cells are already under stress.
The primary mechanism involves the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs. Arimoclomol is believed to stabilize the interaction between HSF1 and Heat Shock Elements (HSEs) in the promoter regions of HSP genes. This prolonged activation leads to increased production of molecular chaperones, most notably Hsp70.
These HSPs, particularly Hsp70, play a crucial neuroprotective role by:
-
Promoting Proper Protein Folding: Assisting in the correct folding of new or misfolded proteins.
-
Preventing Protein Aggregation: Preventing the accumulation of toxic protein aggregates, a hallmark of many neurodegenerative diseases.
-
Improving Lysosomal Function: Enhancing the clearance of misfolded proteins and improving the function of lysosomes, which is particularly relevant in lysosomal storage diseases like NPC. In NPC, Arimoclomol is thought to improve the transport of unesterified cholesterol out of lysosomes.
Below is a diagram illustrating the proposed signaling pathway for Arimoclomol.
Synthesis of this compound
Several synthetic routes for Arimoclomol have been reported. An efficient, enantiospecific synthesis starts from (R)-(−)-glycidyl nosylate, which allows for the creation of enantiopure Arimoclomol with complete retention of chiral integrity. An alternative route has also been described based on a published patent. A more recent patent outlines an optimized four-step process for producing an ultra-pure composition of this compound.
Experimental Protocol: Chiral Synthesis from (R)-(−)-Glycidyl Nosylate
This protocol is adapted from the method described in Organic & Biomolecular Chemistry. This route is advantageous due to its efficiency and high atom economy.
Step 1: One-pot synthesis of (R,Z)-3-(N'-(2-hydroxy-3-(piperidin-1-yl)propoxy)carbamimidoyl)pyridine 1-oxide
-
To a solution of 3-cyanopyridine N-oxide in DMF at 0 °C, add Sodium Hydride (NaH, 60% wt) and stir for 30 minutes.
-
Add (R)-(−)-glycidyl nosylate (1.06 equiv.) to the mixture and allow it to warm to room temperature. Stir for 2 hours.
-
Add piperidine (1.1 equiv.) to the reaction mixture. Heat to 80 °C and stir for 4 hours, then allow to cool to room temperature and stir for an additional 18 hours.
-
Perform an aqueous work-up and purify the crude product using column chromatography to yield the intermediate product.
Step 2: N-oxidation to form (R)-(+)-Arimoclomol
-
Dissolve the intermediate from Step 1 in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to -5 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.3 equiv.) dropwise while maintaining the temperature at -5 °C.
-
Stir the reaction mixture for 2.5 hours at -5 °C.
-
Make the reaction mixture alkaline by adding a solution of sodium hydroxide (NaOH).
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under reduced pressure to yield crude (R)-(+)-Arimoclomol.
Step 3: Formation of this compound
-
Dissolve the purified (R)-(+)-Arimoclomol from Step 2 in acetone.
-
Add citric acid (1.0 equiv.) to the solution.
-
Stir the mixture at room temperature for 18 hours.
-
Sonicate the mixture to induce precipitation.
-
Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum to yield this compound as an off-white solid.
Below is a workflow diagram for the synthesis of this compound.
Quantitative Data from Clinical and Preclinical Studies
Arimoclomol has been evaluated in several clinical trials for various indications. The most robust data comes from studies in Niemann-Pick disease type C (NPC) and Amyotrophic Lateral Sclerosis (ALS).
Niemann-Pick Disease Type C (NPC) Efficacy Data
A key Phase 2/3 trial (NPC-002) evaluated the efficacy and safety of Arimoclomol in pediatric patients with NPC.
| Endpoint/Parameter | Arimoclomol Group (N=34) | Placebo Group (N=16) | Treatment Effect / p-value | Reference |
| Annual Disease Progression (5D-NPCCSS) | - | - | 65% relative reduction | |
| Mean Change in 5D-NPCCSS Score at 12 Months | - | - | -1.40 (95% CI -2.76 to -0.03) | |
| p-value for 5D-NPCCSS | - | - | p=0.046 | |
| Subgroup on Miglustat Therapy | Disease stabilization | Disease worsening | - | |
| Mean Change from Baseline (on Miglustat) | -0.06 (95% CI -0.90 to 0.78) | -2.06 (95% CI -3.49 to -0.63) | p=0.006 | |
| Post-hoc Analysis (R4DNPCCSS) | Mean change: 0.35 (SE 0.40) | Mean change: 2.05 (SE 0.54) | Treatment effect: -1.70 (p=0.0155) |
5D-NPCCSS: 5-domain NPC Clinical Severity Scale. A lower score indicates less severe disease. R4DNPCCSS: Rescored 4-domain NPCCSS, a post-hoc primary endpoint.
Safety and Tolerability Data
The safety profile of Arimoclomol has been assessed across multiple studies.
| Adverse Event (AE) Data | Arimoclomol Group | Placebo Group | Reference |
| NPC Pediatric Trial (N=50) | |||
| Any Treatment-Emergent AEs | 88.2% | 75% | |
| Serious Treatment-Emergent AEs | 14.7% | 31.3% | |
| Upper Respiratory Infection | 17.6% | 6.3% | |
| Decreased Weight | 14.7% | 0% | |
| Inclusion Body Myositis Trial (N=151) | |||
| Any Adverse Events | 99% | 90% | |
| Discontinuation due to AEs | 18% | 5% |
Other observed adverse events that occurred more frequently in the Arimoclomol group in some studies include decreased appetite, increased liver enzyme levels, and increased serum creatinine levels.
Pharmacokinetic Properties
| Parameter | Value | Condition | Reference |
| Half-life | ~4 hours | - | |
| Blood-Brain Barrier | Penetrant | - | |
| AUC₀₋₈ at Day 1 | 5317 (17% CV) hrng/mL | 248 mg TID, healthy subjects | |
| AUC₀₋₈ at Steady-State (Day 6) | 7207 (19% CV) hrng/mL | 248 mg TID, healthy subjects | |
| Brain : Plasma Ratio | Low | In vivo mouse model |
Conclusion
This compound represents a significant therapeutic advancement, particularly for Niemann-Pick disease type C, by targeting the fundamental cellular process of protein quality control. Its mechanism as a co-inducer of the heat shock response provides a novel approach to mitigating the cellular pathology associated with protein misfolding and aggregation. The development of efficient chiral synthesis routes has enabled its production for clinical investigation and therapeutic use. While clinical trials have demonstrated a favorable risk-benefit profile and clinically meaningful efficacy in NPC, further research is ongoing to explore its potential in other related disorders. This guide provides a foundational technical understanding for scientists and researchers aiming to build upon the existing knowledge of this promising molecule.
References
Arimoclomol Citrate: A Technical Guide to its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of the cellular heat shock response, a fundamental cytoprotective mechanism.[1][2] It is the citrate salt of arimoclomol that is utilized in its therapeutic formulation.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of Arimoclomol Citrate. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and the study of neurodegenerative and other protein misfolding diseases.
Chemical Structure and Physicochemical Properties
This compound is a well-defined chemical entity with the following identifiers and properties. While some physicochemical characteristics have been experimentally determined, others are based on computational predictions.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N-[(2R)-2-hydroxy-3-(piperidin-1-yl)propoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid[3] |
| CAS Number | 368860-21-3 |
| Molecular Formula | C₂₀H₂₈ClN₃O₁₀ |
| Molecular Weight | 505.9 g/mol |
| InChI Key | XSENLDLUMVYRET-BTQNPOSSSA-N |
| SMILES | C1CCN(CC1)C--INVALID-LINK--[O-])Cl">C@HO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | White to off-white crystalline powder | FDA Label |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Freely soluble in water | FDA Label |
| 14 g/100 mL in water at 25°C | US Patent | |
| 0.4 g/100 mL in methanol at 25°C | US Patent | |
| Soluble in DMSO | Commercial Supplier | |
| pKa (Strongest Acidic) | 14 (Predicted) | DrugBank |
| pKa (Strongest Basic) | 9.14 (Predicted) | DrugBank |
| LogP | 0.45 (Predicted) | DrugBank |
Mechanism of Action: Co-induction of the Heat Shock Response
Arimoclomol's primary mechanism of action is the potentiation of the heat shock response (HSR), a highly conserved cellular process that protects against proteotoxic stress. Unlike direct inducers of the HSR, arimoclomol acts as a co-inducer, amplifying an existing stress response. This is achieved by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR.
Under cellular stress, misfolded proteins accumulate, triggering the activation of HSF1. Activated HSF1 translocates to the nucleus, where it binds to Heat Shock Elements (HSEs) in the promoter regions of genes encoding Heat Shock Proteins (HSPs). Arimoclomol is reported to stabilize the interaction between activated HSF1 and HSEs, leading to a sustained and amplified production of HSPs, particularly the highly protective HSP70.
These induced HSPs function as molecular chaperones, facilitating the refolding of misfolded proteins, preventing protein aggregation, and targeting severely damaged proteins for degradation through the ubiquitin-proteasome system. This restoration of protein homeostasis, or "proteostasis," is believed to be the basis for arimoclomol's therapeutic effects in diseases characterized by protein misfolding and aggregation.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of arimoclomol's activity. The following sections outline key methodologies.
Preparation of this compound Solutions for In Vitro Assays
For cell-based assays, this compound can be prepared as a stock solution in a suitable solvent.
-
Solvent Selection: Based on experimental needs, sterile, cell culture-grade water or dimethyl sulfoxide (DMSO) can be used.
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the chosen solvent to a final concentration of, for example, 10 mM.
-
Ensure complete dissolution by vortexing or gentle warming if necessary.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in the appropriate cell culture medium.
Western Blot Analysis for HSP70 Induction
This protocol details the quantification of HSP70 protein expression in cells treated with arimoclomol.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates.
-
Treat cells with varying concentrations of arimoclomol or a vehicle control for a specified duration.
-
Include a positive control, such as heat shock (e.g., 42°C for 1 hour), to induce HSP70 expression.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HSP70 overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative fold-change in HSP70 expression.
-
Luciferase Reporter Assay for HSF1 Activity
This assay measures the transcriptional activity of HSF1 by quantifying the expression of a reporter gene (luciferase) under the control of HSEs.
-
Cell Line and Transfection:
-
Utilize a cell line stably or transiently transfected with a luciferase reporter construct containing multiple copies of the HSE upstream of a minimal promoter.
-
For transient transfection, co-transfect with a control plasmid expressing Renilla luciferase for normalization.
-
-
Cell Plating and Treatment:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Treat the cells with arimoclomol, a vehicle control, and a known activator of HSF1 (positive control).
-
-
Cell Lysis and Luciferase Measurement:
-
After the treatment period, lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer after the addition of the luciferase substrate.
-
If using a dual-luciferase system, subsequently measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold-change in HSF1 transcriptional activity relative to the vehicle-treated control.
-
In Vivo Efficacy Study in the SOD1G93A Mouse Model of ALS
The SOD1G93A transgenic mouse is a widely used animal model for amyotrophic lateral sclerosis (ALS).
References
Arimoclomol Citrate and HSP70: A Technical Guide to its Mechanism of Action
An In-depth Examination for Researchers and Drug Development Professionals
Abstract
Arimoclomol is a well-investigated pharmacological agent that modulates the cellular stress response, with its primary mechanism of action revolving around the potentiation of Heat Shock Protein 70 (HSP70) production. This technical guide provides a comprehensive overview of Arimoclomol's mechanism of action, with a specific focus on its interaction with the HSP70 pathway. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the heat shock response. This document summarizes key quantitative data, outlines experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams.
Introduction
Arimoclomol is a hydroxylamine derivative that functions as a co-inducer of the heat shock response (HSR)[1][2]. Unlike direct inducers that can cause cellular stress, Arimoclomol amplifies the naturally occurring HSR in cells already under duress[3][4]. This unique mode of action has positioned it as a promising therapeutic candidate for a variety of neurodegenerative and lysosomal storage diseases characterized by protein misfolding and aggregation[5]. The therapeutic effects of Arimoclomol are largely attributed to its ability to upregulate the expression of molecular chaperones, most notably HSP70. This document will delve into the molecular intricacies of how Arimoclomol achieves this and the downstream consequences of enhanced HSP70 activity.
Core Mechanism of Action: Potentiation of the Heat Shock Response
The central mechanism of Arimoclomol involves the amplification of the Heat Shock Factor 1 (HSF1) pathway, which is the principal transcriptional regulator of the HSR.
HSF1 Activation and HSP70 Transcription
Under normal physiological conditions, HSF1 exists in an inert, monomeric state, bound to a complex of chaperones including HSP90 and HSP70. Upon cellular stress, such as the accumulation of misfolded proteins, these chaperones are titrated away to deal with the damaged proteins. This releases HSF1, allowing it to trimerize, translocate to the nucleus, and bind to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, thereby initiating their transcription.
Arimoclomol's role is to prolong and stabilize the activated state of HSF1 at the HSEs. It does not directly activate HSF1 but rather acts as a co-inducer, enhancing the transcriptional output only in cells where the HSR has already been initiated. This leads to a more robust and sustained production of HSPs, particularly the stress-inducible HSP70 (HSPA1A).
Downstream Effects of HSP70 Upregulation
The increased levels of HSP70 exert several beneficial effects that contribute to cellular homeostasis and protection:
-
Protein Folding and Quality Control: HSP70 acts as a molecular chaperone, assisting in the correct folding of newly synthesized proteins and the refolding of misfolded or aggregated proteins. This is crucial in proteinopathies where the accumulation of such aberrant proteins is a key pathological feature.
-
Lysosomal Function Enhancement: Arimoclomol has been shown to improve lysosomal function. This is partly achieved through the chaperone activity of HSP70, which can aid in the proper folding and trafficking of lysosomal proteins, such as NPC1 in Niemann-Pick disease type C.
-
Neuroprotection: HSP70 has known neuroprotective properties, including the inhibition of apoptosis and modulation of inflammatory responses.
Modulation of Lysosomal Biogenesis
Beyond its effects on HSF1, Arimoclomol also influences lysosomal function through the activation of transcription factors TFEB (Transcription Factor EB) and TFE3 (Transcription Factor E3).
Under normal conditions, TFEB and TFE3 are phosphorylated and retained in the cytoplasm. Cellular stress, including lysosomal dysfunction, can lead to their dephosphorylation and translocation to the nucleus. In the nucleus, they bind to Coordinated Lysosomal Expression and Regulation (CLEAR) gene network elements, promoting the transcription of genes involved in lysosomal biogenesis and autophagy. Arimoclomol has been shown to increase the nuclear translocation of TFEB and TFE3, leading to an upregulation of CLEAR genes. This enhances the cell's capacity to clear accumulated substrates and dysfunctional organelles.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies of Arimoclomol, demonstrating its effects on HSP70 levels and functional outcomes.
Table 1: Preclinical Efficacy of Arimoclomol in Npc1-/- Mice
| Parameter | Control (Npc1-/-) | Arimoclomol (10 mg/kg) | P-value | Reference |
| Brain HSP70 Levels | Reduced vs. WT | Restored to WT levels | p ≤ 0.01 | |
| Ataxic Gait Parameters | Impaired | Significantly Improved | p ≤ 0.01 | |
| Neurological/Behavioral Score (SHIRPA) | Deficits Observed | Significant Improvement | - |
Table 2: Clinical Trial Data for Arimoclomol in Niemann-Pick Disease Type C (NPC)
| Parameter | Placebo | Arimoclomol | P-value | Reference |
| Change in 5-domain NPCCSS from Baseline (12 months) | 2.15 | 0.76 | p = 0.046 | |
| Change in HSP70 in PBMCs from Baseline (12 months) | Not Analyzed | 1778.98 pg/mL (mean increase) | p = 0.001 | |
| Plasma Lyso-SM-509 Ratio to Baseline | Higher | Significantly Lower | p = 0.043 |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the mechanism and efficacy of Arimoclomol.
Quantification of HSP70 Levels by ELISA
Objective: To measure the concentration of HSP70 in biological samples (e.g., cell lysates, tissue homogenates, peripheral blood mononuclear cells).
Methodology:
-
Sample Preparation: Tissues are homogenized or cells are lysed in a suitable buffer containing protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
ELISA Procedure: A commercial HSP70 ELISA kit is used.
-
The microplate wells, pre-coated with an anti-HSP70 antibody, are incubated with prepared samples and standards.
-
After washing, a biotin-conjugated anti-HSP70 antibody is added.
-
Following another wash, streptavidin-HRP is added.
-
A final wash is performed, and a substrate solution is added to induce a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
-
Data Analysis: A standard curve is generated from the absorbance values of the standards. The concentration of HSP70 in the samples is interpolated from this curve and normalized to the total protein concentration.
Automated Gait Analysis in Mouse Models
Objective: To quantitatively assess motor coordination and ataxia in mouse models of neurodegenerative disease.
Methodology:
-
Apparatus: A system such as the CatWalk™ XT is used. This consists of a glass walkway illuminated by green light. As the mouse's paws touch the glass, the light is reflected downwards and captured by a high-speed camera.
-
Procedure:
-
Mice are allowed to acclimatize to the apparatus.
-
Each mouse is then allowed to voluntarily traverse the walkway multiple times.
-
The software records the paw prints and analyzes various gait parameters.
-
-
Data Analysis: Key parameters analyzed include stride length, paw print area, stance phase duration, and inter-paw coordination. These are compared between treatment and control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Analysis of Lysosomal Cholesterol Accumulation
Objective: To quantify the accumulation of unesterified cholesterol in lysosomes of patient-derived fibroblasts.
Methodology:
-
Cell Culture and Treatment: Primary fibroblasts from patients are cultured under standard conditions and treated with varying concentrations of Arimoclomol or a vehicle control for a specified duration (e.g., 24 hours).
-
Filipin Staining:
-
Cells are fixed with paraformaldehyde.
-
The cells are then stained with Filipin, a fluorescent compound that specifically binds to unesterified cholesterol.
-
-
Imaging and Quantification:
-
The cells are imaged using a fluorescence microscope.
-
The fluorescence intensity of the Filipin staining is quantified using image analysis software (e.g., ImageJ). The intensity is a direct measure of the amount of unesterified cholesterol.
-
-
Data Analysis: The mean fluorescence intensity is calculated for multiple cells in each treatment group and compared using statistical analysis (e.g., one-way ANOVA followed by Dunnett's multiple comparison test).
Conclusion
Arimoclomol citrate operates through a sophisticated mechanism of action centered on the co-induction of the heat shock response. By prolonging the activation of HSF1, it selectively amplifies the production of HSP70 in stressed cells. This, in conjunction with its ability to activate the TFEB/TFE3 pathway, leads to enhanced protein quality control and improved lysosomal function. The quantitative data from both preclinical and clinical studies provide robust evidence for its therapeutic potential in diseases characterized by cellular stress and protein misfolding. The experimental protocols outlined herein offer a foundational framework for further research into Arimoclomol and other modulators of the heat shock response.
References
Arimoclomol Citrate: A Technical Guide to the Amplification of the Heat Shock Response for Protein Aggregation Inhibition
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Protein misfolding and subsequent aggregation are pathological hallmarks of numerous neurodegenerative and rare diseases. Therapeutic strategies aimed at enhancing the cell's intrinsic protein quality control systems represent a promising approach. This technical guide provides an in-depth examination of arimoclomol citrate, a heat shock protein (HSP) co-inducer. Arimoclomol's mechanism of action is centered on amplifying the Heat Shock Response (HSR) in stressed cells, thereby increasing the production of molecular chaperones that combat protein aggregation and improve cellular function. This document details the core signaling pathways, summarizes key preclinical and clinical data in structured tables, outlines relevant experimental protocols, and provides visual diagrams to elucidate its mechanism and application.
Core Mechanism of Action: Amplifying the Heat Shock Response
Arimoclomol is a hydroxylamine derivative that functions as a co-inducer of the cellular Heat Shock Response (HSR).[1][2] Unlike direct HSR inducers that can cause cellular stress, arimoclomol acts selectively on cells already undergoing proteotoxic stress.[3] Its primary mechanism involves the potentiation and prolongation of the activated state of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR.[3][4]
Under normal conditions, HSF1 exists as a monomer in the cytoplasm, complexed with inhibitory chaperones like HSP90 and HSP70. Upon cellular stress (e.g., presence of misfolded proteins), these chaperones are titrated away to deal with the damaged proteins, releasing HSF1. The liberated HSF1 then trimerizes, undergoes phosphorylation, and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.
Arimoclomol enhances this process by stabilizing the interaction between activated HSF1 and the HSEs. This prolonged binding leads to a sustained and amplified production of cytoprotective HSPs, most notably HSP70. These induced HSPs function as molecular chaperones to refold misfolded proteins, prevent aggregation, and facilitate the degradation of aggregate-prone proteins, thereby restoring cellular proteostasis.
Quantitative Data from Preclinical and Clinical Studies
Arimoclomol has been evaluated in various disease models characterized by protein misfolding, most notably Amyotrophic Lateral Sclerosis (ALS) and Niemann-Pick disease type C (NPC).
Preclinical Data in ALS Models
Studies in the SOD1(G93A) transgenic mouse model of ALS demonstrated significant neuroprotective effects.
| Model System | Treatment Regimen | Key Outcome Measures | Result | Citation(s) |
| SOD1(G93A) Mice | Arimoclomol from pre/early symptomatic stage | Lifespan | 22% increase | |
| SOD1(G93A) Mice | Arimoclomol from pre/early symptomatic stage | Hind limb muscle function & Motor neuron survival | Marked improvement in later disease stages | |
| SOD1(G93A) Mice | Arimoclomol from early (75 days) or late (90 days) symptomatic stages | Muscle function | Significantly improved | |
| SOD1(G93A) Mice | Arimoclomol from early symptomatic stage (75 days) | Lifespan | Significantly increased | |
| SOD1(G93A) Mice | Late-stage treatment | HSP70 Expression & Protein Aggregation | Increased HSP70; Decreased ubiquitin-positive aggregates in spinal cord |
Clinical Trial Data in Human Patients
Clinical development has yielded contrasting results, with success in NPC leading to regulatory approval, while trials in ALS did not meet their primary endpoints.
Niemann-Pick Disease Type C (NPC)
| Trial Identifier | Phase | Participants | Treatment | Primary Endpoint | Result | Citation(s) |
| NCT02612129 | Phase 2/3 | 50 patients (2-18 years) | Arimoclomol vs. Placebo (2:1 randomization) for 12 months | Change in 5-domain NPC Clinical Severity Scale (NPCCSS) | 65% reduction in annual disease progression (-1.40 treatment difference, p=0.046) | |
| NCT02612129 (Subgroup) | Phase 2/3 | Patients on miglustat background therapy | Arimoclomol vs. Placebo | Change in 5-domain NPCCSS | Disease stabilization (-2.06 treatment difference, p=0.006) | |
| NPC-002 OLE (NCT02612129) | Open-Label Extension | 41 patients | All received arimoclomol for 48 months | Change in 5D-NPCCSS and R4D-NPCCSS | Sustained reduction in disease progression for at least 5 years |
Amyotrophic Lateral Sclerosis (ALS)
| Trial Identifier | Phase | Participants | Treatment | Primary Endpoint | Result | Citation(s) |
| NCT00706147 | Phase 2/3 | 36 patients (SOD1-mutant fALS) | Arimoclomol 200 mg TID vs. Placebo for 12 months | Safety and Tolerability; Efficacy (Survival/Function) | Safe and well-tolerated; Efficacy measures showed trends favoring arimoclomol but not statistically significant | |
| ORARIALS-01 (NCT03491462) | Phase 3 | 245 patients | Arimoclomol 248 mg TID vs. Placebo for 76 weeks | Combined Assessment of Function and Survival (CAFS) | Did not meet primary or secondary endpoints | |
| Meta-analysis (up to Aug 2024) | - | 359 patients (239 arimoclomol, 120 placebo) | Arimoclomol vs. Placebo | Change in ALSFRS-R score | No statistically significant difference (p=0.30) |
Experimental Protocols
Assessing the efficacy of arimoclomol involves quantifying its impact on protein aggregation and the HSR. Key methodologies include the filter retardation assay to measure insoluble protein aggregates and Western blotting to measure levels of specific HSPs.
Protocol: Filter Retardation Assay for Protein Aggregate Quantification
This assay separates insoluble, SDS-resistant protein aggregates from soluble monomers by trapping them on a cellulose acetate membrane.
Methodology:
-
Sample Lysis: Homogenize cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of the lysate using a standard method like the BCA assay to ensure equal loading.
-
Sample Preparation: Dilute lysates to an equal concentration in a buffer containing 2% SDS and dithiothreitol (DTT). Boil samples for 5 minutes to fully denature soluble proteins.
-
Filtration: Assemble a dot-blot or vacuum filtration apparatus with a cellulose acetate membrane (0.2 µm pore size). Apply the denatured lysates to the wells. The vacuum will pull the liquid through, trapping large, SDS-insoluble aggregates on the membrane.
-
Washing: Wash the membrane several times with a buffer containing SDS (e.g., 0.1% SDS in TBS) to ensure all soluble proteins pass through.
-
Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the protein of interest (e.g., anti-ubiquitin, anti-SOD1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Visualization: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. The intensity of each dot corresponds to the amount of aggregated protein in the sample.
Protocol: Western Blot for HSP70 Quantification
Western blotting is used to separate proteins by molecular weight and quantify the relative abundance of a specific protein, such as the stress-inducible HSP70, following treatment with arimoclomol.
Methodology:
-
Cell Lysis and Protein Quantification: Prepare cell lysates and determine protein concentration as described in the filter retardation assay protocol.
-
Sample Preparation for Electrophoresis: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10-12%). Run the gel via electrophoresis to separate proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus (wet or semi-dry transfer).
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSP70 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to normalize for protein loading.
-
Wash the membrane thoroughly with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour.
-
-
Signal Visualization and Analysis: Apply ECL substrate and image the membrane. Use densitometry software to quantify the band intensity for HSP70 and the loading control. The relative level of HSP70 is expressed as a ratio to the loading control.
Conclusion and Future Directions
Arimoclomol represents a targeted therapeutic strategy that leverages the cell's own defense mechanisms to combat diseases of protein misfolding. Its mechanism as a co-inducer of the HSR, prolonging HSF1 activation specifically in stressed cells, is a key differentiator from direct stress-inducing agents.
The clinical success and subsequent FDA approval of arimoclomol for Niemann-Pick disease type C validates the therapeutic potential of amplifying the HSR. The treatment demonstrated a significant and clinically meaningful reduction in disease progression, particularly when used with background miglustat therapy.
Conversely, the lack of efficacy in larger ALS trials highlights the complexities of targeting neurodegenerative diseases. This may be due to factors such as disease heterogeneity, the advanced stage of disease at treatment initiation, or potential limitations in the ability of motor neurons to mount a sufficient heat shock response for arimoclomol to amplify.
Future research should focus on:
-
Identifying patient populations and disease stages where HSR amplification is most effective.
-
Exploring combination therapies that may synergize with arimoclomol's mechanism.
-
Developing biomarkers to monitor HSR activation and predict therapeutic response.
References
- 1. Reversal of cognitive deficits in FUSR521G amyotrophic lateral sclerosis mice by arimoclomol and a class I histone deacetylase inhibitor independent of heat shock protein induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Arimoclomol Citrate: A Technical Overview of its Role in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is a small molecule that acts as a co-inducer of the heat shock response (HSR), a fundamental cellular protective mechanism.[1][2] This response involves the upregulation of heat shock proteins (HSPs), which function as molecular chaperones to facilitate protein folding, prevent protein aggregation, and promote the clearance of misfolded proteins.[1][3] Given that protein misfolding and aggregation are hallmark pathological features of many neurodegenerative diseases, the pharmacological activation of the HSR with agents like Arimoclomol has been a key area of therapeutic investigation.[4] This technical guide provides an in-depth overview of the preclinical and clinical research on Arimoclomol Citrate in various neurodegenerative disease models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental application.
Mechanism of Action: The Heat Shock Response
Arimoclomol's primary mechanism of action is the potentiation of the HSR, but only in cells already under stress. It prolongs the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR. This leads to an increased and sustained expression of cytoprotective HSPs, most notably HSP70. This co-inducer characteristic is significant as it suggests Arimoclomol may have a more targeted effect on stressed cells, potentially reducing the side effects associated with systemic HSR activation.
The enhanced chaperone capacity resulting from Arimoclomol treatment is thought to confer neuroprotection through several downstream effects, including:
-
Preventing protein aggregation: By assisting in the proper refolding of misfolded proteins, HSPs can prevent their aggregation into toxic species.
-
Facilitating protein degradation: HSPs can target misfolded proteins for degradation through the ubiquitin-proteasome system and autophagy.
-
Inhibiting apoptosis: Some HSPs have anti-apoptotic functions.
-
Modulating inflammation: The HSR can have anti-inflammatory effects.
-
Improving lysosomal function: By promoting the proper folding of lysosomal proteins, Arimoclomol can enhance lysosomal function, which is often impaired in neurodegenerative diseases.
Preclinical Evidence in Neurodegenerative Disease Models
Arimoclomol has been evaluated in a range of preclinical models of neurodegenerative diseases, with notable effects observed in models of Amyotrophic Lateral Sclerosis (ALS) and Spinal and Bulbar Muscular Atrophy (SBMA).
Amyotrophic Lateral Sclerosis (ALS)
The most extensively studied preclinical model for Arimoclomol in ALS is the SOD1-G93A transgenic mouse, which overexpresses a mutant human superoxide dismutase 1 (SOD1) gene found in some forms of familial ALS. These mice develop a progressive motor neuron disease that recapitulates many features of human ALS.
Key Findings:
-
Treatment with Arimoclomol has been shown to significantly delay disease progression in SOD1-G93A mice.
-
Arimoclomol-treated mice demonstrated improved hind limb muscle function and increased motor neuron survival in the later stages of the disease.
-
A notable outcome was a significant increase in the lifespan of treated animals.
-
The neuroprotective effects were associated with an upregulation of HSP70 and a reduction in ubiquitin-positive protein aggregates in the spinal cord.
-
Efficacy has been demonstrated even when treatment is initiated at early or late symptomatic stages.
Spinal and Bulbar Muscular Atrophy (SBMA)
In a mouse model of SBMA, another motor neuron disease, Arimoclomol treatment initiated at symptom onset led to:
-
Improved hindlimb muscle force and contractile properties.
-
Rescue of motor units.
-
Enhanced motor neuron survival.
-
Upregulation of vascular endothelial growth factor (VEGF), a neurotrophic factor.
Other Neurodegenerative Diseases
Preclinical studies have also suggested potential benefits of Arimoclomol in models of other neurodegenerative diseases characterized by protein aggregation, including:
-
Parkinson's Disease (PD): Arimoclomol has been proposed for testing in genetic models of PD based on its ability to enhance chaperone-mediated refolding. In vitro studies using Arimoclomol-loaded nanomicelles have shown a reduction in α-synuclein aggregation.
-
Alzheimer's Disease (AD): In vitro experiments with Arimoclomol nanomicelles demonstrated a reduction in the aggregation of β-amyloid (Aβ1–42).
-
Huntington's Disease (HD): The potential utility of modulating the HSR with compounds like Arimoclomol has been suggested for HD.
Quantitative Data from Preclinical Studies
| Disease Model | Animal Model | Treatment Regimen | Key Outcomes | Reference |
| ALS | SOD1-G93A Mouse | Arimoclomol in drinking water | 22% increase in lifespan. | |
| Marked improvement in hind limb muscle function. | ||||
| Increased motor neuron survival at late disease stage. | ||||
| Treatment from early (75 days) or late (90 days) symptomatic stages | Significant improvement in muscle function. | |||
| Treatment from 75 days | Significant increase in lifespan. | |||
| SBMA | AR113Q Mouse | Arimoclomol in drinking water from symptom onset | Significant improvement in hindlimb muscle force. | |
| Rescue of motor units. | ||||
| Improved motor neuron survival. | ||||
| Alzheimer's Disease | In vitro | Arimoclomol nanomicelles | Significant reduction in β-amyloid (Aβ1–42) aggregation. | |
| Parkinson's Disease | In vitro | Arimoclomol nanomicelles | Significant reduction in α-synuclein aggregation. |
Clinical Trials in Neurodegenerative Diseases
The promising preclinical data, particularly in ALS, led to the clinical development of Arimoclomol for several neurodegenerative disorders.
Amyotrophic Lateral Sclerosis (ALS)
Several clinical trials have evaluated the safety and efficacy of Arimoclomol in patients with ALS.
-
Phase 2/3 Trial in SOD1-mutant ALS (NCT00706147): This trial in 36 patients with rapidly progressing ALS due to SOD1 mutations found that Arimoclomol was safe and well-tolerated. While not powered for efficacy, the results showed a trend towards slower disease progression and a favorable hazard ratio for survival in the Arimoclomol group.
-
Phase 3 ORARIALS-01 Trial (NCT03491462): This larger trial enrolled 245 adults with a broader ALS population. Unfortunately, the trial did not meet its primary endpoint of a combined assessment of function and survival (CAFS) or its secondary endpoints. There was no significant difference in time to permanent assisted ventilation or death between the Arimoclomol and placebo groups.
Niemann-Pick Disease Type C (NPC)
In contrast to the results in ALS, Arimoclomol has demonstrated significant efficacy in Niemann-Pick disease type C, a rare, progressive, genetic neurodegenerative disorder.
-
Phase 2/3 Trial (NCT02612129): This trial in 50 pediatric patients with NPC showed that Arimoclomol treatment resulted in a statistically significant and clinically meaningful reduction in disease progression over 12 months. The primary endpoint, the change in the 5-domain NPC Clinical Severity Scale (NPCCSS) score, showed a 65% reduction in annual disease progression in the Arimoclomol group compared to placebo.
Quantitative Data from Clinical Trials
| Disease | Trial Identifier | Number of Patients | Treatment | Key Outcomes | Reference |
| ALS (SOD1 mutants) | NCT00706147 | 36 | Arimoclomol 200 mg TID vs. Placebo | Safe and well-tolerated. | |
| Trend towards slower decline in ALSFRS-R (0.5 points/month difference). | |||||
| Survival favored Arimoclomol (HR 0.77). | |||||
| ALS (Broad population) | NCT03491462 | 245 | Arimoclomol 400 mg TID vs. Placebo | Did not meet primary or secondary endpoints. | |
| No significant effect on function or survival. | |||||
| Niemann-Pick Type C | NCT02612129 | 50 | Arimoclomol vs. Placebo | 65% reduction in annual disease progression (NPCCSS). | |
| Statistically significant treatment difference of -1.40 on NPCCSS (p=0.046). | |||||
| In patients on miglustat, Arimoclomol led to disease stabilization. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are representative protocols for preclinical evaluation in a mouse model and a clinical trial design.
Preclinical Evaluation in SOD1-G93A Mice
This protocol is a generalized workflow based on studies with Arimoclomol in the SOD1-G93A mouse model of ALS.
1. Animal Model and Husbandry:
-
Transgenic mice carrying the human SOD1-G93A mutation are used.
-
Animals are housed under standard conditions with ad libitum access to food and water.
-
The colony is maintained by breeding male heterozygous carriers with female wild-type mice.
2. Treatment Administration:
-
This compound is dissolved in the drinking water at a specified concentration.
-
Treatment is initiated at a presymptomatic, early symptomatic, or late symptomatic age, depending on the study design.
-
Control animals receive regular drinking water (vehicle).
3. Functional and Survival Assessment:
-
Motor Function: Assessed regularly (e.g., weekly) using tests such as the rotarod to measure motor coordination and balance, and grip strength tests for muscle strength.
-
Disease Onset: Defined by the first appearance of specific symptoms, such as hindlimb tremor or a significant decline in motor performance.
-
Survival: Monitored daily, with the endpoint often defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.
4. Tissue Collection and Analysis:
-
At the study endpoint or a predetermined time point, mice are euthanized, and tissues (spinal cord, brain, muscles) are collected.
-
Histology: Spinal cord sections are stained (e.g., with Nissl stain) to allow for the quantification of surviving motor neurons in the lumbar spinal cord.
-
Biochemical Analysis: Tissue lysates are analyzed by Western blotting to quantify the levels of HSPs (e.g., HSP70) and markers of protein aggregation (e.g., ubiquitin).
5. Statistical Analysis:
-
Survival data are analyzed using Kaplan-Meier survival curves and the log-rank test.
-
Functional data and motor neuron counts are typically analyzed using ANOVA or t-tests.
-
A p-value of <0.05 is generally considered statistically significant.
Clinical Trial Protocol: Phase 3 in a Broad ALS Population (based on ORARIALS-01)
This protocol is a simplified representation of the design for the ORARIALS-01 trial.
1. Study Design:
-
A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.
2. Patient Population:
-
Adults diagnosed with ALS.
-
Inclusion criteria may specify disease duration and severity (e.g., first symptoms within a certain timeframe).
3. Randomization and Treatment:
-
Patients are randomized in a specific ratio (e.g., 2:1) to receive either Arimoclomol or a matching placebo.
-
Arimoclomol is administered orally, typically three times a day (e.g., 400 mg TID).
-
Treatment duration is for a prolonged period, such as 76 weeks.
4. Efficacy Endpoints:
-
Primary Endpoint: A combined assessment of function and survival (CAFS), which ranks patients based on their survival time and change in functional status as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R).
-
Secondary Endpoints: May include survival alone, change in ALSFRS-R score, and measures of respiratory function such as slow vital capacity (SVC).
5. Safety and Tolerability Assessment:
-
Adverse events are monitored and recorded throughout the trial.
-
Laboratory tests (e.g., liver function tests) are conducted at regular intervals.
6. Statistical Analysis:
-
The primary endpoint (CAFS) is analyzed using appropriate statistical methods for ranked data.
-
Secondary endpoints are analyzed using methods such as the log-rank test for survival and mixed models for repeated measures (MMRM) for functional scores.
Conclusion
This compound represents a targeted therapeutic strategy aimed at amplifying the cell's own protective mechanisms against the proteotoxicity that underlies many neurodegenerative diseases. While preclinical studies in models of ALS and other neurodegenerative conditions showed considerable promise, this has not translated into clinical efficacy for ALS in a broad patient population. However, the significant and clinically meaningful benefit observed in Niemann-Pick disease type C underscores the potential of this mechanism of action in specific disease contexts. Future research may focus on identifying patient subgroups that are more likely to respond to HSR modulation and exploring the therapeutic potential of Arimoclomol in other neurodegenerative disorders where protein misfolding is a central pathogenic feature. The contrasting clinical outcomes in ALS and NPC highlight the complexity of neurodegenerative diseases and the importance of targeting the right mechanism in the right patient population.
References
Arimoclomol Citrate for Niemann-Pick Type C: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Arimoclomol Citrate for research professionals engaged in the study of Niemann-Pick Type C (NPC) disease. It covers the core mechanism of action, key experimental data from preclinical and clinical studies, and detailed protocols for relevant assays.
Introduction to Niemann-Pick Type C and Arimoclomol
Niemann-Pick disease type C (NPC) is an ultra-rare, autosomal recessive neurodegenerative lysosomal storage disorder.[1][2] It is primarily caused by mutations in the NPC1 (in approximately 95% of cases) or NPC2 genes, which are critical for the trafficking of unesterified cholesterol and other lipids out of late endosomes and lysosomes.[2] The resulting accumulation of these lipids leads to cellular dysfunction, progressive neurodegeneration, and visceral pathology.[1]
Arimoclomol is an orally available small molecule that crosses the blood-brain barrier and acts as a heat shock protein (HSP) amplifier.[3] It functions by selectively prolonging the activation of Heat Shock Factor 1 (HSF1) in stressed cells, leading to an increased production of cytoprotective HSPs, such as HSP70. In September 2024, the U.S. Food and Drug Administration (FDA) approved Arimoclomol (brand name Miplyffa) in combination with miglustat for treating the neurological manifestations of NPC.
Core Mechanism of Action
The therapeutic effect of Arimoclomol in NPC is attributed to a dual mechanism that enhances cellular proteostasis and lysosomal function. This involves not only the amplification of the heat shock response but also the activation of key transcription factors that regulate lysosomal biogenesis.
Amplification of the Heat Shock Response
In the cellular stress context of NPC, caused by the accumulation of misfolded NPC1 protein and lipids, the Heat Shock Response (HSR) is a natural defense mechanism. Arimoclomol amplifies this response. It is thought to prolong the activation of the master transcriptional regulator, HSF1. Activated HSF1 translocates to the nucleus, where it binds to Heat Shock Elements (HSEs) in the promoter regions of genes encoding HSPs. This leads to increased production of chaperones, particularly HSP70, which is critical for the correct folding, processing, and trafficking of the mutated NPC1 protein, thereby helping to restore its function and improve lysosomal homeostasis.
Activation of TFEB/TFE3 and the CLEAR Network
A pivotal and distinct mechanism of Arimoclomol is its ability to activate Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). While the precise upstream signaling is still under investigation, treatment with Arimoclomol leads to the translocation of TFEB and TFE3 from the cytosol to the nucleus. In the nucleus, these transcription factors bind to Coordinated Lysosomal Expression and Regulation (CLEAR) gene promoter elements. This action upregulates a network of genes involved in lysosomal biogenesis, function, and autophagy, including the NPC1 gene itself. This increased expression of functional lysosomal proteins helps to reduce the lipid burden in NPC patient fibroblasts and enhances overall cell viability.
Quantitative Data from Preclinical and Clinical Research
Arimoclomol has been evaluated in both preclinical models and human clinical trials, demonstrating its potential to modify the course of NPC.
Preclinical Efficacy
Studies in cellular and animal models of NPC have shown that Arimoclomol can address the core cellular pathology.
| Model System | Key Finding | Outcome Measure | Reference |
| NPC Patient Fibroblasts | Dose-dependent reduction in lysosomal cholesterol | High-content imaging of filipin staining | |
| NPC1 inhibitor-treated HeLa cells | Dose-dependent (0–400 µM) increase in TFEB/TFE3 nuclear translocation | Immunofluorescence microscopy | |
| Npc1-/- Mouse Model | Improvement in neurological and behavioral symptoms | Step cycle times and gait movements | Not explicitly quantified in provided text |
| Npc1-/- Mouse Model | Reduction in lysosomal enlargement | Not specified | Not explicitly quantified in provided text |
Clinical Efficacy and Safety (Trial NCT02612129)
The pivotal Phase 2/3 trial (NPC-002) was a double-blind, randomized, placebo-controlled study involving 50 patients with NPC aged 2 to 18 years.
Table 2: Primary and Key Secondary Efficacy Outcomes at 12 Months
| Endpoint | Arimoclomol Group | Placebo Group | Treatment Difference (95% CI) | P-value | Reference |
|---|---|---|---|---|---|
| Primary Endpoint | |||||
| Mean Change in 5-domain NPCCSS* | 0.76 | 2.15 | -1.40 (-2.76, -0.03) | 0.046 | |
| Subgroup Analysis | |||||
| Mean Change in 5-domain NPCCSS* (with concomitant miglustat) | Disease Stabilization | Progression | -2.06 | 0.006 |
*NPC Clinical Severity Scale; a higher score indicates greater disease severity. A 65% reduction in annual disease progression was observed for the primary endpoint.
Table 3: Key Biomarker and Safety Outcomes
| Parameter | Arimoclomol Group | Placebo Group | Outcome | P-value | Reference |
|---|---|---|---|---|---|
| Biomarker | |||||
| HSP70 Levels | Statistically significant increase from baseline | No significant change | Demonstrates target engagement | 0.0005 | |
| Safety | |||||
| Any Adverse Events (AEs) | 88.2% (30/34) | 75.0% (12/16) | Similar incidence | N/A |
| Serious Adverse Events (SAEs) | 14.7% (5/34) | 31.3% (5/16) | Fewer SAEs with Arimoclomol | N/A | |
Long-term data from a 48-month open-label extension of the trial provided evidence for a sustained reduction in disease progression.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in Arimoclomol research for NPC.
In Vitro Efficacy Assessment Workflow
The following workflow is a representative model for assessing the efficacy of compounds like Arimoclomol on NPC patient-derived fibroblasts.
Protocol: Filipin Staining for Unesterified Cholesterol
This protocol is for visualizing the accumulation of unesterified cholesterol in the late endosomes/lysosomes of cultured fibroblasts, a hallmark of NPC.
-
Cell Culture: Seed NPC patient fibroblasts and control fibroblasts on glass coverslips in a 24-well plate and culture overnight.
-
Treatment: Treat cells with desired concentrations of Arimoclomol or vehicle control for the specified duration (e.g., 48-72 hours). A positive control, such as U18666A, can be used to induce cholesterol accumulation.
-
Fixation: Gently remove the culture medium. Fix the cells by adding 500 µL of a fixative solution (e.g., 4% paraformaldehyde in PBS) to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with 1x PBS, for 5 minutes each wash.
-
Staining: Prepare a 50 µg/mL working solution of Filipin III in PBS. Add 200 µL of the Filipin solution to each well. Incubate in the dark for 60 minutes at room temperature.
-
Final Washes: Aspirate the Filipin solution and wash the cells three times with 1x PBS in the dark.
-
Mounting & Imaging: Mount the coverslips onto glass slides using a suitable mounting medium. Immediately visualize the cells using a fluorescence microscope with a UV filter set (Excitation ~340-380 nm, Emission ~385-470 nm). Filipin is highly susceptible to photobleaching.
-
Quantification: Capture images and quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).
Protocol: Immunofluorescence for TFEB Nuclear Translocation
This method assesses the activation of TFEB by measuring its translocation from the cytoplasm to the nucleus.
-
Cell Culture & Treatment: Follow steps 1 and 2 from the Filipin Staining protocol.
-
Fixation & Permeabilization: Fix cells as described above. After washing, permeabilize the cells by adding a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA and 2% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody: Incubate cells with a primary antibody against TFEB (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash cells three times with PBS.
-
Secondary Antibody: Incubate cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining & Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash with PBS and mount the coverslips on slides.
-
Imaging & Analysis: Acquire images using a fluorescence or confocal microscope. Quantify TFEB activation by measuring the ratio of the mean fluorescence intensity of TFEB in the nucleus (defined by the DAPI stain) to that in the cytoplasm.
Protocol: HSP70 Sandwich ELISA
This protocol provides a general outline for quantifying HSP70 levels in cell lysates or patient serum as a measure of target engagement.
-
Sample Preparation: Prepare cell lysates using a suitable lysis buffer or collect serum samples. Determine the total protein concentration of lysates using a BCA or Bradford assay.
-
Plate Preparation: Add 100 µL of capture antibody (specific for HSP70) to each well of a 96-well plate and incubate overnight at 4°C. Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer for 1-2 hours.
-
Standard & Sample Incubation: Prepare a standard curve using recombinant HSP70. Add 100 µL of standards and samples (diluted to an appropriate concentration) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate 3 times. Add 100 µL of a biotinylated detection antibody against HSP70 to each well. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Incubate for 30 minutes in the dark.
-
Substrate Development: Wash the plate 5 times. Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. Incubate until a color change is observed (15-20 minutes) in the dark.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M H₂SO₄) to each well.
-
Measurement: Read the absorbance at 450 nm on a microplate reader. Calculate the concentration of HSP70 in the samples by interpolating from the standard curve.
Conclusion and Future Directions
Arimoclomol represents a significant advancement in the treatment of Niemann-Pick Type C. Its dual mechanism, which both enhances the cellular stress response via HSF1 and promotes lysosomal biogenesis through TFEB/TFE3, addresses the core pathophysiology of the disease. The quantitative data from clinical trials demonstrates a clinically meaningful reduction in disease progression, supported by biomarker evidence of target engagement.
The logical progression from the drug's mechanism to the observed clinical benefit underscores its therapeutic potential.
References
- 1. Mechanistic insights into arimoclomol mediated effects on lysosomal function in Niemann-pick type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule activation of TFEB alleviates Niemann–Pick disease type C via promoting lysosomal exocytosis and biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Arimoclomol Citrate in Preclinical ALS Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of Arimoclomol citrate in the context of Amyotrophic Lateral Sclerosis (ALS). Arimoclomol, a hydroxylamine derivative, functions as a co-inducer of the heat shock response (HSR), a critical cellular protective mechanism.[1][2] Preclinical research, primarily utilizing the SOD1-G93A transgenic mouse model of familial ALS, has demonstrated its potential to mitigate disease pathology and improve functional outcomes. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Amplifying the Heat Shock Response
Arimoclomol's therapeutic potential in ALS stems from its ability to potentiate the cellular stress response, but only in cells already under stress.[1] It is not a direct inducer of heat shock proteins (HSPs) but rather a co-inducer that prolongs the activation of Heat Shock Factor 1 (HSF1).[3] HSF1 is the primary transcription factor responsible for the expression of HSPs, including the crucial Hsp70 and Hsp90.[3] Under cellular stress, such as the protein misfolding and aggregation characteristic of ALS, Arimoclomol is thought to stabilize the active, trimeric form of HSF1, enhancing its binding to heat shock elements (HSEs) in the promoter regions of HSP genes. This leads to an amplified and sustained production of HSPs, which in turn helps to refold misfolded proteins, prevent aggregation, and facilitate the degradation of damaged proteins, thereby protecting motor neurons from degeneration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Arimoclomol and a typical experimental workflow in preclinical SOD1-G93A mouse studies.
References
- 1. Late stage treatment with arimoclomol delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with arimoclomol, a coinducer of heat shock proteins, delays disease progression in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to Arimoclomol Citrate's Modulation of Lysosomal Function
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Arimoclomol is a first-in-class, orally administered small molecule that modulates lysosomal function through a dual mechanism involving the amplification of the heat shock response (HSR) and the activation of the TFEB/TFE3-CLEAR gene network.[1][2] Initially investigated for neurodegenerative diseases, its efficacy has been most prominently demonstrated in Niemann-Pick disease type C (NPC), a rare, progressive lysosomal storage disorder.[3][4] In NPC, dysfunctional NPC1 or NPC2 proteins lead to the accumulation of cholesterol and other lipids within lysosomes, causing cellular damage and driving disease pathology.[5] Arimoclomol addresses this by enhancing cellular quality control mechanisms and boosting lysosomal biogenesis and function, thereby reducing the cytotoxic lipid burden. This guide provides a detailed overview of Arimoclomol's mechanism of action, summarizes key quantitative data from clinical and preclinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways.
Core Mechanism of Action: A Dual Approach to Lysosomal Rescue
Arimoclomol's therapeutic effect is not attributed to a single target but rather to its ability to amplify two crucial, interconnected cellular stress response pathways.
Amplification of the Heat Shock Response (HSR)
Under conditions of cellular stress, such as the accumulation of misfolded proteins seen in NPC, the Heat Shock Response is activated. The master regulator of this pathway is Heat Shock Factor 1 (HSF1). In an unstressed state, HSF1 is kept inactive in a complex with Heat Shock Proteins (HSPs) like HSP70 and HSP90. Upon stress, misfolded proteins sequester these HSPs, releasing HSF1. Activated HSF1 then trimerizes, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, inducing their transcription.
Arimoclomol functions as an HSR co-inducer. It does not induce stress itself but selectively acts in stressed cells by binding to and stabilizing the HSF1/HSE complex. This prolongs the activation of HSF1, leading to an amplified and sustained production of cytoprotective HSPs, particularly HSP70.
The resulting increase in HSP70 levels contributes to lysosomal function in several ways:
-
Protein Chaperoning: HSP70 assists in the correct refolding of misfolded proteins, such as mutated NPC1, potentially restoring its function in cholesterol transport.
-
Lysosomal Membrane Stabilization: HSP70 can directly interact with and stabilize lysosomal membranes, preventing lysosomal membrane permeabilization (LMP), a key event in cell death pathways.
Activation of TFEB/TFE3 and the CLEAR Network
A more recently elucidated mechanism involves Arimoclomol's ability to activate Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). TFEB and TFE3 are master regulators of lysosomal biogenesis, autophagy, and lipid metabolism. In vitro studies have shown that Arimoclomol treatment promotes the translocation of TFEB and TFE3 from the cytosol to the nucleus.
Once in the nucleus, TFEB and TFE3 bind to promoter regions of genes containing the Coordinated Lysosomal Expression and Regulation (CLEAR) motif. This activates the transcription of a wide array of genes involved in lysosomal function, including:
-
Lysosomal Hydrolases: Enzymes responsible for breaking down substrates.
-
Lysosomal Membrane Proteins: Such as LAMP1, crucial for lysosomal integrity.
-
Autophagy Genes: Proteins involved in the cellular degradation and recycling process.
-
NPC1 Gene: Critically, this leads to increased expression of the very protein that is deficient in Niemann-Pick disease type C.
This upregulation of the CLEAR network enlarges the pool of functional lysosomal proteins, enhances the cell's capacity to clear accumulated lipids, and improves overall lysosomal function, independent of the HSR pathway.
Quantitative Data Summary
The primary clinical evidence for Arimoclomol's efficacy in modulating lysosomal function comes from the Phase 2/3 trial in Niemann-Pick Disease Type C (NPC-002, NCT02612129).
Table 1: Key Clinical Efficacy Data from Phase 2/3 Trial (NPC-002)
| Endpoint | Arimoclomol (n=34) | Placebo (n=16) | Treatment Difference (95% CI) | P-value | Citation |
| Mean Change in 5-Domain NPCCSS (Baseline to 12 Months) | 0.76 | 2.15 | -1.40 (-2.76, -0.03) | 0.046 | |
| Annual Disease Progression Reduction | 65% reduction vs. Placebo | - | - | - | |
| Mean Change in 5D-NPCCSS (Miglustat Subgroup) | Stabilization | Worsening (-2.06) | Significant difference in favor of Arimoclomol | 0.006 | |
| Mean Change in R4DNPCCSS (Post-hoc analysis) | 0.35 | 2.05 | -1.70 | 0.0155 | |
| Serious Adverse Events (SAEs) | 14.7% (5/34) | 31.3% (5/16) | - | - | |
| NPCCSS: NPC Clinical Severity Scale. A higher score indicates greater disease severity. | |||||
| R4DNPCCSS: Rescored 4-domain NPCCSS, a post-hoc primary endpoint omitting the cognition domain and rescoring the swallow domain. |
Table 2: Key Biomarker Data from Clinical and Preclinical Studies
| Biomarker | Study Type | Finding | Effect of Arimoclomol | Citation |
| HSP70 | Clinical (NPC-002) | Pharmacodynamic marker of HSR activation. | Significant increase from baseline after 12 months. | |
| Unesterified Cholesterol | Preclinical (NPC Fibroblasts) | Measure of lipid burden in lysosomes. | Significant reduction in lysosomal accumulation. | |
| Cholestane-triol | Clinical (NPC-002) | Serum marker of lipid burden in NPC. | Overall impact in line with preclinical data showing reduction in lipid burden. | |
| Lyso-SM-509 | Clinical (NPC-002) | Lysosphingomyelin-509, a biomarker correlated with NPC disease severity. | Post-hoc analysis supported a treatment effect. | |
| Cathepsin Activity | Preclinical (A2E-loaded cells) | Measure of lysosomal enzyme function and membrane integrity. | Prevented the loss of cathepsin activity. |
Detailed Experimental Protocols
Assessing the impact of Arimoclomol on lysosomal function requires a suite of specialized cellular assays.
Protocol: Filipin Staining for Unesterified Cholesterol Accumulation
This method is used to visualize the accumulation of unesterified cholesterol in lysosomes, a hallmark of NPC.
-
Materials & Reagents:
-
NPC patient-derived fibroblasts or relevant cell line
-
Cell culture medium, fetal bovine serum (FBS), antibiotics
-
Arimoclomol Citrate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Filipin III from Streptomyces filipinensis (e.g., Sigma-Aldrich)
-
Mounting medium
-
Fluorescence microscope with a DAPI filter set
-
-
Methodology:
-
Cell Culture: Plate NPC fibroblasts on glass coverslips in a 12-well plate and culture until 60-70% confluent.
-
Treatment: Treat cells with desired concentrations of Arimoclomol or vehicle control for a specified period (e.g., 48-72 hours).
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 20 minutes at room temperature.
-
Staining: Wash cells three times with PBS. Prepare a 50 µg/mL working solution of Filipin in PBS containing 10% FBS. Incubate the fixed cells with the Filipin solution for 1-2 hours at room temperature, protected from light.
-
Mounting: Wash cells three times with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Unesterified cholesterol will appear as bright, punctate fluorescence. Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ) to compare treated versus untreated cells.
-
Protocol: Lysosomal Membrane Permeability (LMP) Assay (Galectin-3 Puncta)
This assay detects lysosomal rupture by visualizing the translocation of the cytosolic protein Galectin-3 to damaged lysosomal membranes.
-
Materials & Reagents:
-
Cells transiently or stably expressing EGFP-tagged Galectin-3
-
Lysosomal stressor (e.g., L-leucyl-L-leucine methyl ester, LLOMe) as a positive control
-
This compound
-
Live-cell imaging medium
-
Confocal microscope
-
-
Methodology:
-
Cell Preparation: Plate Galectin-3-EGFP expressing cells on glass-bottom dishes suitable for live-cell imaging.
-
Pre-treatment: Treat cells with Arimoclomol or vehicle control for a specified duration (e.g., 24 hours) to allow for upregulation of HSPs.
-
Induction of LMP: Add a lysosomal stressor (e.g., LLOMe) to induce LMP. A vehicle-only control and a positive control (stressor without Arimoclomol) should be included.
-
Live-Cell Imaging: Immediately begin imaging the cells using a confocal microscope. Acquire images at regular intervals (e.g., every 5 minutes) for 1-2 hours.
-
Analysis: Quantify the formation of Galectin-3-EGFP puncta. In healthy cells, fluorescence is diffuse in the cytosol. Upon LMP, Galectin-3 binds to exposed glycans on the inner lysosomal membrane, appearing as bright puncta. Count the number of cells with puncta and/or the number of puncta per cell.
-
Conclusion and Future Directions
This compound represents a novel therapeutic strategy for lysosomal storage disorders by enhancing the cell's own quality control and repair mechanisms. Its dual action on the Heat Shock Response and the TFEB/TFE3-CLEAR network provides a multi-pronged approach to restoring lysosomal homeostasis, reducing substrate accumulation, and stabilizing lysosomal membranes. The quantitative data from the NPC-002 trial robustly supports its clinical efficacy in slowing disease progression.
Future research should focus on further delineating the interplay between the HSR and TFEB/TFE3 pathways upon Arimoclomol treatment. Investigating its potential in other lysosomal storage diseases characterized by protein misfolding or lysosomal instability is a logical next step. Furthermore, identifying more sensitive and specific biomarkers to track the engagement of these pathways in patients will be crucial for optimizing treatment and expanding the therapeutic application of this promising lysosomal function modulator.
References
- 1. Mechanistic insights into arimoclomol mediated effects on lysosomal function in Niemann-pick type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orphazyme reports promising arimoclomol top-line clinical trial data | Drug Discovery News [drugdiscoverynews.com]
- 5. go.drugbank.com [go.drugbank.com]
Arimoclomol Citrate: A Technical Deep Dive into the Activation of Heat Shock Factor 1 (HSF1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol citrate is a well-characterized heat shock protein (HSP) amplifier that holds therapeutic promise for a range of neurodegenerative and other protein misfolding disorders. Its mechanism of action centers on the potentiation of the cellular stress response, primarily through the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Arimoclomol's activity, with a focus on its role as a co-inducer of HSF1. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Arimoclomol's mode of action, supported by experimental data and detailed methodologies.
Core Mechanism: Co-Induction of the Heat Shock Response
Arimoclomol is not a classical inducer of the heat shock response; it does not directly trigger cellular stress. Instead, it functions as a co-inducer, amplifying the heat shock response in cells that are already under physiological or pathological stress.[1][2] This targeted activity is a key attribute, potentially minimizing off-target effects and enhancing its therapeutic window.
The central tenet of Arimoclomol's mechanism is the prolongation of HSF1 activation.[3] Under normal physiological conditions, HSF1 exists in an inert monomeric state, complexed with HSP90.[2] Upon cellular stress, such as the accumulation of misfolded proteins, HSF1 is released from this inhibitory complex, trimerizes, and translocates to the nucleus.[4] In the nucleus, activated HSF1 binds to specific DNA sequences known as Heat Shock Elements (HSEs) located in the promoter regions of HSP genes, thereby initiating their transcription.
Arimoclomol enhances this process by prolonging the interaction of activated HSF1 with HSEs. This sustained binding leads to a more robust and prolonged transcriptional activation of HSF1 target genes, resulting in an amplified production of cytoprotective HSPs, most notably HSP70.
Signaling Pathways and Molecular Interactions
The activation of HSF1 is a tightly regulated process involving a series of post-translational modifications, with phosphorylation playing a pivotal role.
HSF1 Phosphorylation: A Key Regulatory Step
Stress-induced hyperphosphorylation of HSF1 is a critical event for its transcriptional activity. Specifically, phosphorylation at Serine 326 (S326) is a key activating mark. Several kinases have been identified as capable of phosphorylating HSF1 at S326, including AKT1, mTOR, p38, MEK1, and DYRK2. While the precise kinase responsible for Arimoclomol-mediated potentiation of HSF1 phosphorylation is still under investigation, it is clear that this post-translational modification is integral to its mechanism of action.
// Nodes Cellular_Stress [label="Cellular Stress\n(e.g., Misfolded Proteins)", fillcolor="#F1F3F4", fontcolor="#202124"]; HSP90_HSF1_Complex [label="Inactive HSF1-HSP90 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; HSF1_Monomer [label="HSF1 Monomer", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Arimoclomol [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse]; HSF1_Trimer [label="Activated HSF1 Trimer\n(Phosphorylated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HSE [label="Heat Shock Element (HSE)\nin DNA", fillcolor="#FBBC05", fontcolor="#202124", shape=cds]; HSP_Genes [label="Heat Shock Protein Genes\n(e.g., HSP70)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HSP_mRNA [label="HSP mRNA", fillcolor="#F1F3F4", fontcolor="#202124"]; HSPs [label="Heat Shock Proteins\n(e.g., HSP70)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteostasis [label="Cellular Proteostasis\n(Protein Folding, Degradation)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges Cellular_Stress -> HSP90_HSF1_Complex [label="dissociates"]; HSP90_HSF1_Complex -> HSF1_Monomer; HSF1_Monomer -> HSF1_Trimer [label="trimerization &\nphosphorylation (S326)"]; Arimoclomol -> HSF1_Trimer [label="prolongs activation", style=dashed, color="#4285F4"]; HSF1_Trimer -> HSE [label="binds"]; HSE -> HSP_Genes [label="activates transcription"]; HSP_Genes -> HSP_mRNA; HSP_mRNA -> HSPs; HSPs -> Proteostasis [label="promotes"]; HSPs -> HSP90_HSF1_Complex [label="feedback inhibition", style=dashed, color="#EA4335"]; }
Caption: Workflow for quantifying HSP70 protein levels.
HSF1 Luciferase Reporter Assay
This cell-based assay quantitatively measures the transcriptional activity of HSF1 in response to Arimoclomol.
1. Cell Line and Reporter Construct:
-
Utilize a stable cell line (e.g., HEK293) transfected with a luciferase reporter vector.
-
The reporter construct should contain a minimal promoter and tandem repeats of the Heat Shock Element (HSE) upstream of the firefly luciferase gene.
-
A constitutively expressed Renilla luciferase gene can be co-transfected as an internal control for normalization.
2. Assay Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Induce cellular stress as described in the Western blotting protocol.
-
Treat the cells with a serial dilution of Arimoclomol or vehicle control.
-
After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
3. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of HSF1 activity relative to the vehicle-treated control.
-
Plot the fold induction against the Arimoclomol concentration to generate a dose-response curve and determine the EC50 value.
dot
Caption: Workflow for HSF1 transcriptional activity assay.
Conclusion
This compound represents a promising therapeutic agent that operates through a sophisticated mechanism of HSF1 co-induction. By prolonging the activation of HSF1 specifically in stressed cells, it amplifies the natural cellular defense mechanisms against protein misfolding and aggregation. This targeted approach underscores its potential for the treatment of a variety of debilitating diseases. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this exciting field. A deeper understanding of the precise molecular interactions and signaling pathways involved will be crucial for optimizing the therapeutic application of Arimoclomol and for the design of next-generation HSP amplifiers.
References
- 1. AKT1 mediates multiple phosphorylation events that functionally promote HSF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of histone deacetylase inhibition and arimoclomol on heat shock protein expression and disease biomarkers in primary culture models of familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
Arimoclomol Citrate: A Technical Guide to its Mechanism in the Cellular Stress Response
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The cellular stress response, particularly the Heat Shock Response (HSR), is a fundamental defense mechanism against proteotoxicity, a hallmark of numerous neurodegenerative and lysosomal storage diseases. Arimoclomol is a first-in-class, orally available small molecule that functions as a co-inducer of the HSR. It does not induce stress itself but amplifies the cell's natural protective pathways when they are already activated.[1][2][3] Its primary mechanism involves prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR, leading to the sustained production of cytoprotective Heat Shock Proteins (HSPs), most notably HSP70.[4][5] Furthermore, arimoclomol has been shown to enhance lysosomal function through the activation of transcription factors TFEB and TFE3, which regulate lysosomal biogenesis. This dual action on protein quality control and lysosomal health makes it a compelling therapeutic agent for diseases characterized by protein misfolding and aggregation, such as Niemann-Pick disease type C (NPC), for which it has received regulatory approval. This document provides an in-depth technical overview of arimoclomol's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Amplification of the Heat Shock Response
The Heat Shock Response is an evolutionarily conserved pathway that protects cells from the deleterious effects of misfolded and aggregated proteins. The central regulator of this response is HSF1.
2.1 The HSF1 Activation Pathway
Under homeostatic conditions, HSF1 exists as an inactive monomer, sequestered in a cytosolic complex with chaperones like HSP90 and HSP70. Upon cellular stress (e.g., thermal, oxidative, or proteotoxic stress from misfolded proteins), these chaperones are titrated away to deal with the damaged proteins. This releases HSF1, allowing it to:
-
Trimerize: Form an active homotrimer.
-
Translocate: Move from the cytoplasm into the nucleus.
-
Bind DNA: Recognize and bind to specific DNA sequences known as Heat Shock Elements (HSEs) located in the promoter regions of HSP genes.
-
Initiate Transcription: Recruit the transcriptional machinery to drive the expression of various HSPs, including HSPA1A (Hsp70), DNAJB1 (Hsp40), and HSPB1 (Hsp27).
2.2 Arimoclomol's Role as an HSF1 Co-inducer
Arimoclomol's primary mechanism is to function as a co-inducer, meaning it enhances an already active HSR. It is not believed to directly induce HSF1 activation but rather stabilizes and prolongs the interaction between the activated HSF1 trimer and the HSEs. This results in a more robust and sustained transcriptional output, leading to a significant increase in the production of protective HSPs. This "smart drug" characteristic is therapeutically advantageous, as it selectively boosts the stress response in compromised cells rather than activating it globally, potentially reducing off-target effects.
Downstream Cellular Effects
The arimoclomol-mediated amplification of the HSR triggers several beneficial downstream effects, primarily focused on restoring protein homeostasis and improving organellar function.
3.1 Enhancement of Proteostasis
The primary consequence of increased HSP expression is the enhancement of the cell's protein quality control system.
-
Protein Folding: HSP70 and its co-chaperone HSP40 (DNAJB1) are critical for refolding misfolded or denatured proteins into their correct functional conformations.
-
Prevention of Aggregation: By binding to exposed hydrophobic regions on misfolded proteins, HSPs prevent them from forming toxic aggregates, which are implicated in many neurodegenerative diseases.
-
Protein Degradation: HSPs can also target terminally misfolded proteins for degradation through the ubiquitin-proteasome system or autophagy.
3.2 Improvement of Lysosomal Function
In lysosomal storage diseases like NPC, arimoclomol exerts a crucial secondary effect by improving lysosomal health. This is achieved through a pathway that complements the direct HSR activation.
-
TFEB/TFE3 Activation: Arimoclomol has been shown to promote the translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3) from the cytoplasm to the nucleus.
-
CLEAR Gene Network Upregulation: TFEB and TFE3 are master regulators of the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network. Activating these factors leads to increased transcription of genes involved in lysosomal biogenesis, autophagy, and lipid metabolism.
-
Restoration of Lysosomal Activity: In NPC models, this leads to increased expression of the deficient NPC1 protein, stabilization of lysosomal membranes, and enhanced clearance of accumulated cholesterol and other lipids, thereby mitigating cellular toxicity.
Quantitative Data and Experimental Evidence
The efficacy of arimoclomol has been quantified in both preclinical models and human clinical trials. The data below summarize key findings.
Table 1: Clinical Efficacy Data in Niemann-Pick Type C (NPC)
| Parameter | Arimoclomol Group | Placebo Group | Treatment Difference | p-value | Source |
|---|---|---|---|---|---|
| Annual Disease Progression (5-domain NPCCSS) | 0.76 | 2.15 | -1.40 (65% reduction) | 0.046 | |
| Progression in Miglustat Subgroup (NPCCSS) | Stabilization | Progression | -2.06 | 0.006 |
| Serious Adverse Events | 14.7% (5/34 patients) | 31.3% (5/16 patients) | - | N/A | |
Table 2: Preclinical Efficacy Data
| Model | Parameter Measured | Effect of Arimoclomol | Source |
|---|---|---|---|
| SOD1G93A Mouse Model of ALS | Lifespan | 22% increase | |
| SOD1G93A Mouse Model of ALS | Motor Neuron Survival (at 120 days) | Significant improvement vs. untreated |
| Human SH-SY5Y Neuronal Cells | HSP Induction (with 0.3 µM Celastrol) | Maintained from 50 µM to 250 µM arimoclomol | |
Table 3: Biomarker Modulation in NPC Clinical Trial
| Biomarker | Effect Observed | Implication | Source |
|---|---|---|---|
| HSP70 | Significant increase | Pharmacodynamic activity confirmed | |
| Lyso-SM-509 | Reduction | Associated with improved sphingolipid metabolism |
| Cholestane-triol | Reduction | Indicates decreased lipid burden | |
Experimental Protocols: Assessing HSP70 Induction
A standard method to verify the mechanism of action of arimoclomol in a cellular model is to quantify the induction of HSP70 via Western Blotting.
5.1 Detailed Protocol: Western Blot for HSP70
This protocol provides a generalized workflow for treating cells with arimoclomol and measuring the subsequent change in HSP70 protein levels.
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., human fibroblasts, SH-SY5Y neuroblastoma) onto 60-mm dishes and grow to ~80% confluency.
-
Induce a mild cellular stress (e.g., heat shock at 42°C for 30-60 min or treatment with a proteotoxic agent) to activate the HSR.
-
Immediately following the stressor, treat cells with varying concentrations of arimoclomol (e.g., 10-100 µM) or vehicle control in fresh media.
-
Incubate for a specified time course (e.g., 6, 12, or 24 hours) to allow for HSP transcription and translation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the lysate, then centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to equal concentrations with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-20% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for HSP70 (e.g., anti-HSPA1A) and a loading control (e.g., anti-GAPDH or anti-β-actin), diluted in blocking buffer.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system (e.g., ChemiDoc) or X-ray film.
-
Quantify band intensities using densitometry software. Normalize the HSP70 signal to the corresponding loading control signal for each sample to determine the relative fold-change in expression.
-
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. Reversal of cognitive deficits in FUSR521G amyotrophic lateral sclerosis mice by arimoclomol and a class I histone deacetylase inhibitor independent of heat shock protein induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Induction of heat shock proteins in differentiated human neuronal cells following co-application of celastrol and arimoclomol - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Arimoclomol Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arimoclomol is a heat shock protein (HSP) co-inducer that has been investigated for its therapeutic potential in neurodegenerative and other protein-misfolding diseases. It functions by amplifying the natural cellular stress response, specifically in cells already under duress, rather than inducing a stress response itself. This is achieved by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of heat shock proteins. The subsequent upregulation of cytoprotective chaperones, particularly HSP70, facilitates the refolding of misfolded proteins, clearance of toxic protein aggregates, and improvement of lysosomal function.[1][2] This profile summarizes the pharmacological, pharmacokinetic, and clinical data for Arimoclomol Citrate.
Mechanism of Action
Arimoclomol is not a direct inducer of the heat shock response. Instead, it acts as a co-inducer or amplifier, meaning it enhances an already activated stress response.[3][4] Its mechanism is centered on the modulation of Heat Shock Factor 1 (HSF1).
Under normal physiological conditions, HSF1 exists as a latent monomer in the cytoplasm, complexed with HSPs such as HSP70 and HSP90.[5] Upon cellular stress (e.g., proteotoxicity, lysosomal stress), these chaperones are titrated away to deal with misfolded proteins, releasing HSF1. Released HSF1 then trimerizes, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.
Arimoclomol is reported to prolong the activation of HSF1, stabilizing its interaction with HSEs. This leads to a sustained and amplified production of HSPs, most notably HSP70, in stressed cells.
Signaling Pathway: General Heat Shock Response Amplification
The following diagram illustrates the core mechanism of Arimoclomol in amplifying the heat shock response.
Application in Niemann-Pick Disease Type C (NPC)
In NPC, mutations in the NPC1 or NPC2 genes lead to misfolded proteins, impaired cholesterol trafficking, and subsequent lysosomal dysfunction and lipid accumulation. Arimoclomol's mechanism in NPC is multifaceted:
-
TFEB/TFE3 Activation: Arimoclomol treatment leads to the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).
-
CLEAR Network Upregulation: TFEB and TFE3 are master regulators of lysosomal biogenesis and autophagy. Their activation upregulates the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network.
-
NPC1 Rescue and Lysosomal Restoration: Crucially, the CLEAR network includes the NPC1 gene. Increased expression helps produce more NPC1 protein, which, aided by the amplified HSP70 chaperone pool, can fold correctly and traffic to the lysosome, thereby reducing cholesterol accumulation.
-
HSP70-Mediated Lysosomal Stabilization: Independently, HSP70 can localize to lysosomes and bind to the anionic phospholipid bis(monoacylglycero)phosphate (BMP). This interaction stimulates the activity of acid sphingomyelinase (ASM), an enzyme whose activity is often reduced in NPC, thereby stabilizing the lysosomal membrane.
Pharmacodynamic Profile
Arimoclomol has demonstrated neuroprotective effects in various animal models of neurodegeneration. In human studies, a notable pharmacodynamic effect is a reversible, dose-dependent increase in mean serum creatinine (approximately 10-20% from baseline). This is not associated with changes in glomerular function and is believed to be due to the inhibition of the organic cationic transporter 2 (OCT2) in renal tubules.
Pharmacokinetic Profile
Arimoclomol is administered orally and is readily absorbed. It exhibits dose-linear pharmacokinetics.
| Parameter | Value | Source(s) |
| Time to Peak (Tmax) | ~0.5 hours | |
| Plasma Protein Binding | ~10% | |
| Apparent Volume of Distribution (Vz/F) | 211 L (at steady-state in healthy adults) | |
| Blood-Brain Barrier | Penetrant; CSF concentrations increase with dose | |
| Metabolism | Predominantly via glutathionation, O-glucuronidation, and NO-oxime cleavage | |
| Elimination Half-life (t½) | ~4 hours | |
| Apparent Clearance (CL/F) | 34 L/hr (at steady-state in healthy adults) | |
| Excretion | 77.5% in urine (42% as unchanged drug); 12% in feces | |
| Food Effect | No clinically significant effect on pharmacokinetics | |
| AUC0-8h (248 mg TID, healthy subjects) | Day 1: 5317 (17% CV) hrng/mLDay 6 (steady-state): 7207 (19% CV) hrng/mL | |
| Cmax (248 mg TID, healthy subjects) | Day 1: 1749 (49% CV) ng/mLDay 6 (steady-state): 2090 (23% CV) ng/mL |
Clinical Efficacy and Safety
Arimoclomol has been investigated in several clinical trials for various neurodegenerative and muscle diseases.
Niemann-Pick Disease Type C (NPC)
The pivotal Phase 2/3 trial (NCT02612129) demonstrated the efficacy and safety of Arimoclomol in patients with NPC, leading to its FDA approval in September 2024 for use in combination with miglustat.
| Trial ID | Phase | Design | N | Population | Dosage | Primary Endpoint | Key Result | Source(s) |
| NCT02612129 | 2/3 | Randomized, Double-Blind, Placebo-Controlled | 50 | Ages 2-18 years with NPC | Weight-based, 31-124 mg TID | Change in 5-domain NPC Clinical Severity Scale (NPCCSS) score at 12 months | -1.40 treatment difference vs. placebo (p=0.046), a 65% reduction in annual disease progression. |
Safety in NPC: In the NCT02612129 trial, adverse events occurred in 88.2% of patients receiving arimoclomol versus 75.0% on placebo. However, serious adverse events were less frequent with arimoclomol (14.7%) compared to placebo (31.3%). The most common adverse reactions (≥15%) are upper respiratory tract infection, diarrhea, and decreased weight. Hypersensitivity reactions, including urticaria and angioedema, have been reported.
Amyotrophic Lateral Sclerosis (ALS)
Clinical trials in ALS did not demonstrate a statistically significant benefit of Arimoclomol over placebo.
| Trial ID | Phase | Design | N | Population | Dosage | Primary Endpoint | Result | Source(s) |
| ORARIALS-01 (NCT03491462) | 3 | Randomized, Double-Blind, Placebo-Controlled | 245 | Early-stage ALS | 400 mg TID | Combined Assessment of Function and Survival (CAFS) rank score at 76 weeks | No significant difference vs. placebo (p=0.62). | |
| NCT00706147 | 2/3 | Randomized, Double-Blind, Placebo-Controlled | 36 | SOD1-positive familial ALS | 200 mg TID | Safety and Tolerability | Safe and well-tolerated; suggested possible therapeutic benefit but was not powered for efficacy. |
Inclusion Body Myositis (IBM)
A trial in patients with IBM also failed to meet its primary efficacy endpoint.
| Trial ID | Phase | Design | N | Population | Dosage | Primary Endpoint | Result | Source(s) |
| NCT02753530 | 2/3 | Randomized, Double-Blind, Placebo-Controlled | 152 | Inclusion Body Myositis | 400 mg TID | Change in IBM Functional Rating Scale (IBMFRS) at 20 months | No significant difference vs. placebo (p=0.11). |
Experimental Protocols
Protocol Outline: Phase 2/3 Trial in NPC (NCT02612129)
This protocol provides a high-level overview of the methodology used in the pivotal trial for Niemann-Pick Disease Type C.
-
Study Design: A 12-month, prospective, multinational, randomized, double-blind, placebo-controlled trial.
-
Participant Population:
-
Inclusion Criteria: Ages 2 to 18 years with a genetically confirmed diagnosis of NPC1 or NPC2. Patients on stable doses of miglustat for at least 6 months were permitted.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either Arimoclomol or a matching placebo. Stratification was based on miglustat use.
-
-
Intervention:
-
Arimoclomol (or placebo) was administered orally three times daily.
-
Dosage was based on body weight, ranging from 31 mg to 124 mg of arimoclomol base per dose.
-
Routine clinical care, including miglustat therapy, was maintained throughout the trial.
-
-
Assessments:
-
Primary Efficacy Endpoint: The change from baseline to 12 months in the 5-domain NPC Clinical Severity Scale (NPCCSS). This scale measures disease progression across domains like ambulation, speech, swallow, and fine motor skills.
-
Pharmacodynamic and Biomarker Assessments: HSP70 levels were measured as a marker of pharmacodynamic activity. Disease-relevant lipid biomarkers such as cholestane-triol and Lyso-SM-509 were also assessed.
-
Safety Assessments: Monitoring and reporting of all adverse events (AEs) and serious adverse events (SAEs). Regular physical examinations, vital signs, and clinical laboratory tests were performed.
-
-
Statistical Analysis: The primary endpoint was analyzed using a mixed model for repeated measures (MMRM) to assess the difference in the change from baseline in NPCCSS scores between the arimoclomol and placebo groups.
Protocol Outline: Preclinical SOD1G93A Mouse Model of ALS
This protocol is a generalized summary based on published preclinical studies.
-
Animal Model: Transgenic mice overexpressing a human superoxide dismutase 1 (SOD1) gene with a G93A mutation. These mice develop a phenotype that closely mimics human ALS.
-
Housing and Care: Animals are housed under standard laboratory conditions with access to food and water ad libitum. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Intervention:
-
Arimoclomol is typically administered daily, often via intraperitoneal (i.p.) injection or in drinking water.
-
Treatment is initiated at various stages of the disease (e.g., pre-symptomatic, early-symptomatic, or late-symptomatic) to assess efficacy across different disease windows.
-
A control group of SOD1G93A mice receives a vehicle control.
-
-
Assessments:
-
Functional/Behavioral: Hind limb function is assessed regularly using tests like rotarod performance or grip strength to measure motor decline.
-
Survival: The primary efficacy endpoint is often lifespan, defined as the age at which mice are unable to right themselves within 30 seconds of being placed on their side.
-
Histological Analysis: At the study endpoint, spinal cord tissue is collected. Motor neuron counts in the lumbar spinal cord are performed on stained sections to quantify neuroprotection.
-
Biochemical Analysis: Spinal cord or muscle tissue is analyzed via Western blot or ELISA to measure levels of HSP70 (pharmacodynamic marker) and ubiquitin-positive protein aggregates (pathology marker).
-
-
Statistical Analysis: Survival data are typically analyzed using Kaplan-Meier curves and the log-rank test. Functional and histological data are analyzed using t-tests or ANOVA.
Conclusion
Arimoclomol possesses a unique pharmacological profile as a co-inducer of the heat shock response, selectively amplifying this protective pathway in stressed cells. Its mechanism, involving the prolonged activation of HSF1 and subsequent upregulation of HSP70, has shown significant, clinically meaningful efficacy in treating the progressive neurodegenerative lysosomal storage disorder Niemann-Pick Disease Type C. This has led to its approval as the first treatment for this condition. However, this therapeutic benefit did not translate to other neurodegenerative conditions such as ALS and inclusion body myositis in late-stage clinical trials. The well-characterized pharmacokinetic profile and specific mechanism of action make Arimoclomol an important therapeutic agent for NPC and a valuable tool for studying the role of the heat shock response in disease.
References
- 1. Hsp70 stabilizes lysosomes and reverts Niemann-Pick disease-associated lysosomal pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Heat shock factor protein 1 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Arimoclomol Citrate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is a hydroxylamine derivative that functions as a co-inducer of the cellular heat shock response. It has demonstrated therapeutic potential in neurodegenerative and lysosomal storage diseases, such as Niemann-Pick disease type C (NPC), Gaucher disease (GD), and amyotrophic lateral sclerosis (ALS).[1][2][3] Arimoclomol's mechanism of action involves amplifying the production of heat shock proteins (HSPs), particularly HSP70, which are crucial for maintaining protein homeostasis. Additionally, Arimoclomol has been shown to enhance lysosomal function through the activation of transcription factors TFEB and TFE3, which regulate the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network.
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of Arimoclomol Citrate. The protocols are designed for use in cell-based models relevant to its therapeutic targets.
Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vitro assays.
Table 1: Effect of Arimoclomol on TFEB/TFE3 Nuclear Translocation and CLEAR Gene Expression
| Assay | Cell Line | Arimoclomol Concentration (µM) | Duration | Observed Effect | Reference |
| TFE3 Nuclear Translocation | Healthy Human and NPC Patient Fibroblasts | Not specified | 1 day | Significant increase in nuclear translocation compared to vehicle. | |
| TFEB/TFE3 Nuclear Translocation | HeLa cells (U-18666A induced NPC phenotype) | 0 - 400 | 3 days | Dose-dependent increase in nucleus-to-cytosol mean fluorescence intensity ratio. | |
| TFE3 Binding to CLEAR Promoters | Healthy Human Fibroblasts | 400 | Not specified | Significantly enhanced binding to NPC1, NPC2, GBA, MCOLN, and GLA promoters. | |
| CLEAR Gene Expression | Healthy Human Fibroblasts | 400 | Not specified | Transcriptional upregulation of NPC1, NPC2, GBA, GLA, MCOLN1, RRAGD, and SQSTM1. |
Table 2: Effect of Arimoclomol on Lysosomal Storage in Niemann-Pick Type C (NPC) Fibroblasts
| Assay | Cell Line | Arimoclomol Concentration (µM) | Duration | Observed Effect | Reference |
| Cholesterol Storage (Filipin Staining) | NPC Patient Fibroblasts | 100, 200 | 7, 14, 21, 28 days | Reduced filipin staining intensity, with a more pronounced effect at 200 µM. | |
| Cholesterol Storage (Filipin Staining) | NPC1 I1061T Human Fibroblasts | 1.6 - 500 | 3 or 5 days | No correction of cholesterol storage observed. | |
| Lysosomal Mass and Cholesterol Accumulation | NPC1 Patient Fibroblasts | Increasing doses | 24 hours | Significant reduction in lysosomal storage and accumulation of unesterified cholesterol. |
Table 3: Effect of Arimoclomol on Glucocerebrosidase (GCase) Activity in Gaucher Disease (GD) Models
| Assay | Cell Line | Arimoclomol Concentration (µM) | Duration | Observed Effect | Reference |
| GCase Activity | GD Patient Fibroblasts | Not specified | Time and dose-dependent | Increased activity of mutant GCase up to 50-100%. | |
| GCase Activity | GD Patient Fibroblasts (L444P/L444P) | 400 | 5 days | Increase in GCase activity comparable to maximum levels with imiglucerase. | |
| GCase Activity | Neuronal cells from GD patients | Not specified | Not specified | Significant increase in GCase activity. |
Table 4: Effect of Arimoclomol on Heat Shock Protein (HSP) Induction
| Assay | Cell Line | Arimoclomol Concentration (µM) | Co-treatment | Duration | Observed Effect | Reference |
| HSP Expression (qPCR) | Differentiated Human Neuronal Cells | 50 - 250 | 0.3 µM Celastrol | 10-24 hours | Enhanced induction of HSPA6, HSPA1A, DNAJB1, HO-1, and HSPB1. |
Signaling and Experimental Workflow Diagrams
Caption: Arimoclomol's dual mechanism of action.
Caption: Generalized workflow for in vitro assays.
Experimental Protocols
Filipin Staining for Unesterified Cholesterol in NPC Fibroblasts
Objective: To qualitatively and quantitatively assess the effect of Arimoclomol on the accumulation of unesterified cholesterol in Niemann-Pick Type C (NPC) patient-derived fibroblasts.
Materials:
-
NPC patient fibroblasts (e.g., GM18453 with I1061T mutation)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
-
Filipin complex (e.g., from Streptomyces filipinensis) stock solution (5 mg/mL in DMSO)
-
Staining solution: 50 µg/mL Filipin in PBS with 10% FBS
-
Fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm)
Protocol:
-
Cell Seeding: Seed NPC fibroblasts in a 24-well plate with glass coverslips at a density that allows for 70-80% confluency at the time of staining.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 100 µM, 200 µM) or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 7, 14, 21, or 28 days), changing the media with fresh Arimoclomol or vehicle every 2-3 days.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
-
Quenching: Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench residual PFA.
-
Staining:
-
Wash the cells three times with PBS.
-
Stain the cells with Filipin staining solution for 2 hours at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS, protecting from light.
-
Imaging: Mount the coverslips on a glass slide with a drop of PBS. Immediately visualize the cells using a fluorescence microscope. Capture images for subsequent analysis.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity per cell.
Glucocerebrosidase (GCase) Activity Assay in Gaucher Disease Fibroblasts
Objective: To measure the enzymatic activity of GCase in Gaucher disease (GD) patient-derived fibroblasts following treatment with Arimoclomol.
Materials:
-
GD patient fibroblasts (e.g., with L444P or N370S mutations)
-
Complete cell culture medium
-
This compound
-
Vehicle control
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Assay buffer: 0.2 M citrate/phosphate buffer, pH 5.4, containing 0.25% sodium taurocholate and 0.1% Triton X-100
-
Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Stop solution: 0.2 M glycine-NaOH, pH 10.7
-
96-well black, clear-bottom plates
-
Fluorometer (Excitation: ~365 nm, Emission: ~445 nm)
Protocol:
-
Cell Culture and Treatment: Seed GD fibroblasts in a 6-well plate and treat with Arimoclomol (e.g., 400 µM) or vehicle for a specified duration (e.g., 5 days).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Enzyme Reaction:
-
In a 96-well plate, add 10-20 µg of protein lysate to each well.
-
Add assay buffer to bring the volume to 50 µL.
-
Initiate the reaction by adding 50 µL of 4-MUG substrate solution (e.g., 10 mM in assay buffer).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence on a fluorometer.
-
Data Analysis: Calculate the GCase activity as the amount of 4-methylumbelliferone produced per unit of protein per unit of time.
TFEB Nuclear Translocation Assay by Immunofluorescence
Objective: To visualize and quantify the translocation of Transcription Factor EB (TFEB) from the cytoplasm to the nucleus upon Arimoclomol treatment.
Materials:
-
HeLa cells or other suitable cell line
-
Complete cell culture medium
-
This compound
-
Vehicle control
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-TFEB
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear counterstain: DAPI
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed HeLa cells on glass coverslips in a 24-well plate. After 24 hours, treat with Arimoclomol (e.g., 0-400 µM dose-response) or vehicle for the desired time (e.g., 3 days).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Wash with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary anti-TFEB antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
-
Imaging: Wash with PBS and mount coverslips. Acquire images using a fluorescence microscope, capturing both the TFEB and DAPI channels.
-
Quantification: Use image analysis software to measure the mean fluorescence intensity of TFEB in the nucleus (defined by DAPI staining) and the cytoplasm. Calculate the nucleus-to-cytosol fluorescence intensity ratio for each cell.
Quantitative PCR (qPCR) for CLEAR Network Gene Expression
Objective: To quantify the change in mRNA expression of TFEB/TFE3 target genes (CLEAR network) following Arimoclomol treatment.
Materials:
-
Human fibroblasts or other relevant cell line
-
This compound
-
Vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., NPC1, GBA, SQSTM1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment: Seed cells and treat with Arimoclomol (e.g., 400 µM) or vehicle for a specified time.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and forward and reverse primers for each target and housekeeping gene.
-
Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the Arimoclomol-treated samples to the vehicle-treated controls.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the original research articles for further details.
References
- 1. zevra.com [zevra.com]
- 2. Brain-penetrant heat shock protein amplifier arimoclomol enhances GCase activity in in vitro Gaucher disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of histone deacetylase inhibition and arimoclomol on heat shock protein expression and disease biomarkers in primary culture models of familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
Arimoclomol Citrate: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is a well-characterized heat shock protein (HSP) amplifier that has demonstrated therapeutic potential in cellular and animal models of various neurodegenerative diseases, particularly lysosomal storage disorders such as Niemann-Pick disease type C (NPC).[1][2][3] It functions as a co-inducer of the heat shock response, amplifying the natural cellular stress response to promote protein folding, reduce protein aggregation, and enhance lysosomal function.[2][4] Unlike direct HSP inducers, arimoclomol is thought to act primarily in stressed cells, potentially offering a more targeted therapeutic approach with fewer off-target effects. This document provides detailed application notes and protocols for the use of Arimoclomol Citrate in cell culture experiments.
Mechanism of Action
Arimoclomol's primary mechanism of action involves the potentiation of the heat shock response (HSR). It prolongs the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs. This extended activation leads to an increased and sustained expression of cytoprotective chaperones, most notably Heat Shock Protein 70 (HSP70) and its endoplasmic reticulum-resident counterpart, BiP.
In the context of lysosomal storage disorders, Arimoclomol has a dual effect. Firstly, the upregulation of chaperones like HSP70 can aid in the correct folding and trafficking of mutated lysosomal enzymes, such as glucocerebrosidase (GCase) in Gaucher disease, thereby increasing their activity and proper localization within the lysosome. Secondly, Arimoclomol has been shown to enhance lysosomal function through the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). These master regulators of lysosomal biogenesis and autophagy translocate to the nucleus upon activation, leading to the increased expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network. This network includes genes essential for lysosomal function and the clearance of accumulated substrates like cholesterol in NPC.
Data Presentation
This compound Treatment Conditions in Cell Culture
| Cell Line/Type | Disease Model | Concentration Range | Treatment Duration | Observed Effects | Reference(s) |
| Human NPC1 Fibroblasts (GM18453, GM18420, etc.) | Niemann-Pick Disease Type C | 50 µM - 400 µM | 5 days | Increased NPC1 protein levels, increased mature (EndoH resistant) NPC1, reduced cholesterol accumulation. | |
| Human NPC1 Fibroblasts | Niemann-Pick Disease Type C | 1.6 µM - 500 µM | 3 or 5 days | No significant correction of cholesterol storage was observed in one study. | |
| Human NPC Patient Fibroblasts | Niemann-Pick Disease Type C | Not specified | Not specified | Significantly reduced lysosomal storage and accumulation of unesterified cholesterol. | |
| Gaucher Disease (GD) Patient Fibroblasts | Gaucher Disease | Not specified (Time and dose evaluations performed) | 5 days | Increased HSP70 and BiP levels, enhanced folding, maturation, and activity of mutated GCase. | |
| VCP-Mutant Fibroblasts | Valosin-Containing Protein Disease | 10 µM | 16 hours | Altered proteomic signature, potential beneficial effects on proteostasis. | |
| Differentiated SH-SY5Y neuroblastoma cells | General neuroprotection | Used in combination with celastrol | 24 hours | Enhanced expression of a set of HSPs, including HSPA6, HSPA1A, DNAJB1, HO-1, and HSPB1. | |
| HeLa cells (U-18666A induced NPC phenotype) | Niemann-Pick Disease Type C | 0 - 400 µM | Not specified | Dose-dependent enhancement of TFE3 and TFEB nuclear translocation. | |
| Healthy Human Fibroblasts | - | 400 µM | Not specified | Enhanced binding of TFE3 to CLEAR promoter elements of lysosomal genes. |
Effects of Arimoclomol on Cellular Endpoints
| Endpoint | Cell Type | Concentration | Duration | Result | Reference(s) |
| HSP70/BiP Induction | Gaucher Disease Fibroblasts | Not specified | Time and dose dependent | Significant increase in HSP70 and BiP protein levels. | |
| TFEB/TFE3 Nuclear Translocation | HeLa cells (U-18666A treated) | 0 - 400 µM | Not specified | Dose-dependent increase in nuclear TFEB and TFE3. | |
| Cholesterol Clearance | NPC Fibroblasts | 100 µM, 200 µM | 7, 14, 21, 28 days | Reduced filipin staining intensity, indicating cholesterol clearance. | |
| GCase Activity | Gaucher Disease Fibroblasts | Not specified | 5 days | Increased lysosomal localization and enzymatic activity of GCase. | |
| HSPA1A (Hsp70) Expression | Motor neurons expressing SOD1G93A | Not specified | 3 days | Poor co-inducer alone, but efficacy enhanced with HDAC inhibitors. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile deionized water (ddH₂O)
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration and the manufacturer's instructions, calculate the required amount of this compound powder. For example, to prepare a 10 mM stock solution of this compound (Molar Mass: ~505.9 g/mol ), weigh out 5.06 mg and dissolve it in 1 mL of solvent.
-
In a sterile laminar flow hood, dissolve the this compound powder in the appropriate solvent (DMSO is commonly used for high concentration stocks, while some studies have used ddH₂O for lower concentrations).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
General Cell Culture Treatment Protocol
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO or ddH₂O)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of treatment and harvesting.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.
-
The following day, prepare fresh culture medium containing the desired final concentrations of this compound. Dilute the stock solution directly into the pre-warmed medium.
-
Also, prepare a vehicle control medium containing the same concentration of the solvent used for the Arimoclomol stock solution.
-
Remove the old medium from the cells and replace it with the Arimoclomol-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 16 hours, 24 hours, 3 days, 5 days) based on the experimental design and cell type.
-
After the incubation period, proceed with the desired downstream analysis (e.g., cell lysis for Western blotting, fixation for immunofluorescence, or cell viability assay).
Western Blotting for HSP70 Induction
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HSP70 (and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HSP70 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the HSP70 signal to the loading control.
Filipin Staining for Cholesterol Accumulation
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Filipin solution (e.g., from Streptomyces filipinensis)
-
Mounting medium with DAPI
Procedure:
-
Treat cells with Arimoclomol or vehicle control as described in the general protocol.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with Filipin solution (typically 50-100 µg/mL in PBS) for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope. Unesterified cholesterol will appear as punctate intracellular fluorescence.
-
Quantify the fluorescence intensity per cell using image analysis software.
Immunofluorescence for TFEB/TFE3 Nuclear Translocation
Materials:
-
Cells grown on coverslips in a multi-well plate
-
PBS
-
4% PFA in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against TFEB or TFE3
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Treat cells with Arimoclomol or vehicle control.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against TFEB or TFE3 overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips with mounting medium containing DAPI.
-
Image the cells using a fluorescence or confocal microscope and assess the subcellular localization of TFEB/TFE3.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Treat cells in a 96-well plate with a range of Arimoclomol concentrations and a vehicle control for the desired duration.
-
Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and incubate for a further 2-4 hours at room temperature, protected from light.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualization
Caption: Arimoclomol's dual mechanism of action.
Caption: General experimental workflow for Arimoclomol treatment in cell culture.
References
- 1. The heat shock protein amplifier arimoclomol improves refolding, maturation and lysosomal activity of glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into arimoclomol mediated effects on lysosomal function in Niemann-pick type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Arimoclomol Citrate Application Notes and Protocols for the SOD1 G93A Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Arimoclomol Citrate in the widely studied SOD1 G93A transgenic mouse model of Amyotrophic Lateral Sclerosis (ALS). This document details the dosage, administration, and key experimental protocols to assess the efficacy of Arimoclomol, a co-inducer of the heat shock response.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies of Arimoclomol in the SOD1 G93A mouse model.
| Parameter | Details | Reference |
| Drug | This compound | [1][2][3] |
| Mouse Model | SOD1 G93A (transgenic) | [1][2] |
| Dosage | 40 mg/kg body weight | |
| Administration Route | Intraperitoneal (IP) injection | |
| Vehicle | 0.9% Saline | |
| Frequency | Daily | |
| Treatment Initiation | Pre-symptomatic, Early symptomatic (75 days), Late symptomatic (90 days) | |
| Observed Efficacy | ||
| Lifespan | 22% increase when treatment initiated at pre-symptomatic stages. | |
| Motor Neuron Survival | Significant improvement in motor neuron survival in the spinal cord. | |
| Muscle Function | Marked improvement in hind limb muscle function. | |
| Biomarkers | Increased Hsp70 expression and decreased ubiquitin-positive aggregates. |
Experimental Protocols
This compound Preparation and Administration
This protocol describes the preparation and intraperitoneal administration of this compound to SOD1 G93A mice.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 ml) and needles (27-gauge)
-
Animal scale
Procedure:
-
Preparation of Arimoclomol Solution:
-
On the day of injection, calculate the required amount of this compound based on the body weight of the mice and the 40 mg/kg dosage.
-
Aseptically weigh the calculated amount of this compound powder.
-
Dissolve the powder in sterile 0.9% saline to the desired final concentration. Ensure the solution is thoroughly mixed using a vortex mixer until fully dissolved.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse.
-
Administer the prepared Arimoclomol solution via intraperitoneal (IP) injection. The injection volume should be appropriate for the mouse's weight, typically around 10 ml/kg.
-
Perform injections daily at approximately the same time each day.
-
The control group should receive an equivalent volume of the vehicle (0.9% saline) via IP injection.
-
Motor Function Assessment
a) Rotarod Test
This test assesses motor coordination and balance.
Materials:
-
Rotarod apparatus for mice
Procedure:
-
Acclimation and Training:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Train the mice on the rotarod for several days before the actual testing begins. Place the mice on the rotating rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).
-
-
Testing:
-
Place the mouse on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a defined period (e.g., 300 seconds).
-
Record the latency to fall from the rod.
-
Perform three trials for each mouse with a rest period of at least 15 minutes between trials.
-
The average latency to fall across the three trials is used for analysis.
-
b) Hanging Wire Test
This test measures grip strength and endurance.
Materials:
-
Wire cage lid or a similar wire grid
Procedure:
-
Test Setup:
-
Invert a wire cage lid and ensure it is held at a sufficient height above a soft surface to prevent injury upon falling.
-
-
Testing:
-
Place the mouse on the wire grid and gently shake it to encourage the mouse to grip the wires.
-
Turn the lid upside down, starting a timer simultaneously.
-
Record the time it takes for the mouse to fall.
-
A cut-off time (e.g., 90 or 180 seconds) should be established.
-
Perform multiple trials with adequate rest periods in between.
-
Survival Analysis
Procedure:
-
Monitor the mice daily for signs of disease progression and humane endpoints.
-
The endpoint is typically defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.
-
Record the date of death or euthanasia for each mouse.
-
Survival data is typically analyzed using Kaplan-Meier survival curves.
Immunohistochemistry for Hsp70 and Ubiquitin
This protocol outlines the staining of spinal cord sections to detect Hsp70 and ubiquitin aggregates.
Materials:
-
Transcardially perfused and fixed spinal cord tissue
-
Cryostat or microtome
-
Microscope slides
-
Primary antibodies (anti-Hsp70, anti-ubiquitin)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Sacrifice the mice and transcardially perfuse with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissue in a sucrose solution.
-
Section the spinal cord into thin sections (e.g., 20 µm) using a cryostat or microtome and mount on microscope slides.
-
-
Immunostaining:
-
Wash the sections with phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., PBS with serum and Triton X-100).
-
Incubate the sections with the primary antibody (anti-Hsp70 or anti-ubiquitin) at the appropriate dilution overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the corresponding fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Wash the sections and mount with a suitable mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence microscope.
-
Capture images and quantify the intensity of Hsp70 staining and the number and size of ubiquitin-positive aggregates.
-
Visualizations
Caption: Arimoclomol signaling pathway in the context of SOD1-ALS.
Caption: Experimental workflow for evaluating Arimoclomol in SOD1 G93A mice.
References
- 1. Late stage treatment with arimoclomol delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment with arimoclomol, a coinducer of heat shock proteins, delays disease progression in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arimoclomol Citrate Administration in Npc1-/- Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Arimoclomol Citrate in the Npc1-/- mouse model of Niemann-Pick type C (NPC) disease. The information is compiled from preclinical studies and is intended to guide researchers in designing and interpreting experiments aimed at evaluating the efficacy and mechanism of action of Arimoclomol.
Introduction
Niemann-Pick type C disease is a rare, autosomal recessive lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and glycosphingolipids in various tissues, leading to progressive neurodegeneration.[1][2] The Npc1-/- mouse model recapitulates many of the key features of human NPC disease, including progressive weight loss, motor dysfunction, and a shortened lifespan, making it a valuable tool for preclinical research.[2]
Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of the heat shock response (HSR).[3] Its mechanism of action is believed to involve the amplification of the cellular stress response, leading to increased levels of heat shock proteins (HSPs), particularly HSP70.[4] This, in turn, is thought to improve lysosomal function, aid in the proper folding of the mutated NPC1 protein, and reduce the accumulation of pathogenic lipids. Recent in vitro studies suggest that Arimoclomol promotes the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), master regulators of lysosomal biogenesis and autophagy, through the upregulation of Coordinated Lysosomal Expression and Regulation (CLEAR) genes.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies of Arimoclomol in Npc1-/- mice. It is important to note that the efficacy of Arimoclomol in this model has shown variability across different studies and dosing regimens.
Table 1: Effects of Arimoclomol on Lifespan in Npc1-/- Mice
| Study Reference | Mouse Strain | Arimoclomol Dose & Administration Route | Median Lifespan (days) - Untreated | Median Lifespan (days) - Treated | Percent Increase in Lifespan |
| Study 13 (as cited in FDA, 2024) | Npc1-/- | 30 mg/kg/day in drinking water | 78 | 86.5 | 11.0% |
| Study 13 (as cited in FDA, 2024) | Npc1-/- | 300 mg/kg/day in drinking water | 78 | 83.5 | 7.0% |
| Study 53 (as cited in FDA, 2024) | Npc1-/- | 1, 3, 10, 30 mg/kg/day in drinking water | 72.3 | No significant effect | - |
| Study 53 (as cited in FDA, 2024) | Npc1-/- | 10 mg/kg/day via oral gavage | 74.4 | No significant effect | - |
| Study 43 (as cited in FDA, 2024) | Npc1-/- | Dose not specified | 84.5 | 90 | 6.5% |
| Study 45 (as cited in FDA, 2024) | Npc1-/- | 100 mg/kg/day in drinking water | 16.7 weeks | 18.3 weeks | 9.8% |
| Study 45 (as cited in FDA, 2024) | Npc1-/- | 500 mg/kg/day in drinking water | 16.7 weeks | 16.7 weeks | 0% |
Table 2: Effects of Arimoclomol on Biochemical Markers in Npc1-/- Mice
| Study Reference | Tissue | Biomarker | Arimoclomol Dose & Administration Route | Outcome |
| FDA Briefing Document (2024) | Liver, Brain | Glycosphingolipids (GSLs) | Various doses in drinking water | No clear effect on accumulation. |
| FDA Briefing Document (2024) | Liver, Brain | Cholesterol | Various doses in drinking water | No clear effect on accumulation. |
| Kirkegaard et al. (2016) | Brain | Hsp70 | 10 mg/kg/day in drinking water | Normalized Hsp70 expression. |
Table 3: Effects of Arimoclomol on Neurobehavioral Parameters in Npc1-/- Mice
| Study Reference | Behavioral Test | Arimoclomol Dose & Administration Route | Key Findings |
| Kirkegaard et al. (2016) | SHIRPA (SmithKline Beecham, Harwell, Imperial College, Royal London Hospital procedure) | 10 mg/kg/day in drinking water | Clear improvements in all measured neurological phenotypes. |
| Kirkegaard et al. (2016) | Automated Gait Analysis | 10 mg/kg/day in drinking water | Significant improvements in gait parameters. |
| FDA Briefing Document (2024) | Open Field Test (Rearing) | Combination with miglustat | Improved side rearing at Week 10 compared to miglustat alone (not statistically significant). |
| FDA Briefing Document (2024) | Rotarod, Gait, Rearing | Various doses in drinking water | Effects generally occurred at lower doses with no effect at higher doses. Inconsistent effects. |
Experimental Protocols
Animal Models
-
Strain: Npc1-/- mice (e.g., BALB/c Npc1m1N/J, also known as Npc1nih).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Genotyping: Perform PCR analysis of tail-tip DNA to confirm the Npc1-/- genotype.
This compound Preparation and Administration
-
Oral Administration in Drinking Water:
-
Calculate the required daily dose of this compound based on the average weight and water consumption of the mice (e.g., 10 mg/kg/day).
-
Dissolve the calculated amount of this compound in sterile drinking water.
-
Provide the medicated water as the sole source of drinking water.
-
Prepare fresh medicated water regularly (e.g., every 3-4 days) and monitor water consumption to ensure accurate dosing.
-
-
Oral Gavage:
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the suspension directly into the stomach of the mouse using a gavage needle.
-
The volume of administration should be based on the mouse's body weight (e.g., 10 ml/kg).
-
Key Experimental Assays
-
Lifespan Determination:
-
Monitor mice daily for signs of morbidity.
-
The endpoint for survival studies is typically defined by the inability of the mouse to right itself within 30 seconds when placed on its back, or a significant loss of body weight (e.g., >20%).
-
Record the date of euthanasia or death for each mouse and generate Kaplan-Meier survival curves.
-
-
Neurobehavioral Assessment:
-
SHIRPA (SmithKline Beecham, Harwell, Imperial College, Royal London Hospital procedure): A semi-quantitative screen for assessing neurological and behavioral phenotypes.
-
Observe the mouse in a viewing jar for spontaneous activity, posture, and tremor.
-
Transfer the mouse to an arena for observation of locomotor activity, gait, and arousal.
-
Perform a series of reflex tests, including pinna reflex, corneal reflex, and righting reflex.
-
Score each parameter according to a standardized scoring sheet.
-
-
Automated Gait Analysis:
-
Utilize a system such as the CatWalk XT (Noldus Information Technology) to analyze gait parameters.
-
Allow mice to voluntarily walk across a glass plate.
-
The system records paw prints and analyzes various parameters, including stride length, stance duration, and paw pressure.
-
-
Rotarod Test: To assess motor coordination and balance.
-
Place the mouse on a rotating rod with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval.
-
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Place the mouse in the center of an open field arena.
-
Use an automated tracking system to record movement, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
-
Biochemical Analysis:
-
Tissue Collection:
-
Euthanize mice and perfuse with saline to remove blood.
-
Dissect and collect tissues of interest (e.g., brain, liver).
-
Snap-freeze tissues in liquid nitrogen and store at -80°C for biochemical analysis or fix in formalin for histology.
-
-
Lipid Extraction and Quantification:
-
Homogenize tissue samples.
-
Extract lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Quantify cholesterol and glycosphingolipid levels using methods such as high-performance thin-layer chromatography (HPTLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Hsp70:
-
Homogenize brain tissue in a suitable lysis buffer.
-
Determine the total protein concentration of the lysate.
-
Use a commercially available ELISA kit to quantify the levels of Hsp70 according to the manufacturer's instructions.
-
-
Visualizations
Caption: Proposed mechanism of action of Arimoclomol in NPC.
Caption: General experimental workflow for Arimoclomol studies in Npc1-/- mice.
Discussion and Considerations
The preclinical data for Arimoclomol in Npc1-/- mice present a complex picture. While some studies have shown modest improvements in lifespan and neurological function, particularly at lower doses, other studies, as summarized in the FDA briefing document, reported a lack of consistent, dose-dependent effects on survival and key biochemical markers of the disease. This variability highlights the importance of careful experimental design and the need for robust, well-powered studies.
Researchers should consider the following points when planning experiments with Arimoclomol in Npc1-/- mice:
-
Dose Selection: The optimal dose of Arimoclomol in Npc1-/- mice is not definitively established, with some positive effects observed at lower doses (e.g., 10-30 mg/kg/day) and a lack of efficacy at higher doses.
-
Route of Administration: Administration in drinking water can lead to variability in drug intake, especially as the disease progresses and affects motor function. Oral gavage ensures more precise dosing but introduces stress to the animals.
-
Combination Therapy: The FDA has approved Arimoclomol for use in combination with miglustat. Preclinical studies exploring this combination therapy in Npc1-/- mice could provide valuable insights.
-
Outcome Measures: A comprehensive panel of outcome measures, including lifespan, a battery of neurobehavioral tests, and quantification of multiple lipid species in different brain regions and peripheral tissues, is recommended to thoroughly evaluate the therapeutic potential of Arimoclomol.
These application notes and protocols are intended to serve as a guide for researchers. It is essential to consult the original research articles for detailed methodologies and to adapt the protocols to the specific research question and available resources.
References
- 1. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Heat shock protein amplification improves cerebellar myelination in the Npc1nih mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of HSP70 Induction by Arimoclomol Citrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arimoclomol Citrate is a well-documented heat shock protein (HSP) amplifier, playing a crucial role in the cellular stress response.[1] It functions as a co-inducer of heat shock proteins, most notably HSP70, by prolonging the activation of Heat Shock Factor 1 (HSF1).[1] Under conditions of cellular stress, HSF1, the primary transcription factor for HSPs, is activated. Arimoclomol stabilizes the interaction between the activated HSF1 and the heat shock elements (HSEs) in the promoter regions of HSP genes.[2] This stabilization leads to a sustained transcription of HSP genes and an amplified production of HSPs, including HSP70. Unlike direct cellular stressors, Arimoclomol does not induce the heat shock response on its own but rather enhances it in cells already undergoing stress.[2] This targeted mechanism of action makes Arimoclomol a promising therapeutic candidate for a variety of neurodegenerative and lysosomal storage diseases where protein misfolding and aggregation are key pathological features.
These application notes provide a detailed protocol for the analysis of HSP70 induction by this compound in a cell culture model using Western blotting.
Data Presentation
The following tables summarize quantitative data regarding the induction of HSP70 by Arimoclomol. It is important to note that the extent of HSP70 induction can be dependent on the cell type, the presence of cellular stressors, and the specific experimental conditions.
Table 1: In Vitro HSP70 Induction by this compound
| Parameter | Cell Line | Arimoclomol Concentration | Treatment Time | Fold Change in HSP70 Protein Level | Method of Quantification |
| HSP70 Induction | Differentiated human SH-SY5Y neuronal cells | 50 µM | 12 hours | Enhanced induction (specific fold change not provided in the study) | Western Blot |
| HSP70 Induction | Primary fibroblasts from Niemann-Pick type C (NPC) patients | Increasing doses | 24 hours | Significant reduction in lysosomal storage (indirect measure of HSP70 activity) | Filipin staining for unesterified cholesterol |
Table 2: In Vivo HSP70 Induction by this compound
| Parameter | Animal Model | Arimoclomol Dosage | Treatment Duration | Tissue | Fold Change in HSP70 Protein Level | Method of Quantification |
| HSP70 Induction | Npc1-/- mice | 10 mg/kg daily | 4 weeks | Brain | ~1.5-fold increase compared to untreated Npc1-/- mice | ELISA[2] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Arimoclomol-Mediated HSP70 Induction
Caption: Signaling pathway of this compound leading to HSP70 induction.
Experimental Workflow for Western Blot Analysis of HSP70
Caption: Experimental workflow for HSP70 Western blot analysis.
Detailed Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Plate a suitable cell line (e.g., SH-SY5Y human neuroblastoma cells) in appropriate culture dishes.
-
Allow cells to adhere and grow to 70-80% confluency.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in sterile, deionized water or an appropriate solvent as per the manufacturer's instructions.
-
Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 10 µM to 100 µM).
-
Include a vehicle-only control (the solvent used for the stock solution at the same final concentration).
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
To mimic cellular stress, a co-treatment with a known stressor (e.g., a sub-lethal concentration of a proteasome inhibitor or a mild heat shock) can be performed, as Arimoclomol is a co-inducer.
-
-
Incubation:
-
Incubate the cells for a specific period (e.g., a time-course of 6, 12, and 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
II. Protein Extraction and Quantification
-
Cell Lysis:
-
After incubation, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's protocol. This is crucial for equal protein loading in the subsequent steps.
-
III. Western Blot Analysis
-
Sample Preparation for SDS-PAGE:
-
Based on the protein quantification results, normalize the concentration of all samples with lysis buffer.
-
Mix a specific amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 4-20% Tris-HCl gel).
-
Run the gel in electrophoresis running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSP70, diluted in the blocking buffer, overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody's host species, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
IV. Data Analysis and Quantification
-
Densitometry:
-
Quantify the band intensities for HSP70 and the loading control in each lane using image analysis software (e.g., ImageJ).
-
-
Normalization:
-
Normalize the HSP70 band intensity to the corresponding loading control band intensity for each sample to correct for variations in protein loading.
-
-
Quantification:
-
Calculate the fold change in HSP70 expression for each this compound-treated sample relative to the vehicle-treated control sample.
-
References
Application Notes and Protocols for Measuring Arimoclomol Citrate Efficacy in Fibroblast Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is an investigational drug candidate that acts as a co-inducer of the heat shock response (HSR), a fundamental cellular protective mechanism.[1][2] It functions by amplifying the production of heat shock proteins (HSPs), particularly HSP70, in stressed cells.[1][2] This mechanism is crucial for promoting proper protein folding, preventing protein aggregation, and maintaining lysosomal function. Consequently, Arimoclomol holds therapeutic promise for a range of conditions linked to protein misfolding and lysosomal dysfunction, including lysosomal storage disorders (LSDs) such as Niemann-Pick disease type C (NPC) and Gaucher disease (GD).
Fibroblast models derived from patients are invaluable tools for preclinical assessment of therapeutic candidates for LSDs. These models recapitulate key cellular pathologies and provide a platform to evaluate a drug's mechanism of action and efficacy. This document provides detailed application notes and protocols for measuring the efficacy of Arimoclomol Citrate in fibroblast models of NPC and Gaucher disease.
Mechanism of Action of this compound
Arimoclomol amplifies the natural heat shock response, which is activated by the presence of unfolded or misfolded proteins. It enhances the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for HSP genes. This leads to increased synthesis of molecular chaperones like HSP70. In the context of LSDs, this amplified chaperone activity is thought to aid in the correct folding and trafficking of mutated lysosomal proteins, thereby restoring their function and improving overall lysosomal health. In NPC, Arimoclomol is believed to facilitate the proper folding of NPC1 and/or NPC2 proteins, helping to restore their function in cholesterol transport. In Gaucher disease, it has been shown to improve the folding, maturation, and lysosomal localization of the deficient enzyme, glucocerebrosidase (GCase).
References
Application Notes and Protocols for Arimoclomol Citrate in High-Content Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is a well-characterized heat shock protein (HSP) co-inducer that amplifies the natural cellular stress response, particularly by potentiating the activity of Heat Shock Factor 1 (HSF1).[1] This leads to an increased production of cytoprotective heat shock proteins, most notably HSP70.[1][2] The primary mechanism of Arimoclomol involves enhancing the folding capacity of the cell, which is crucial for maintaining protein homeostasis.[1][3] Its ability to assist in the proper folding and refolding of misfolded proteins makes it a valuable tool in studying diseases characterized by protein aggregation and lysosomal dysfunction.
High-content screening (HCS) is a powerful technology that combines automated microscopy with sophisticated image analysis to quantitatively assess multiple phenotypic parameters in a cellular context. This approach is ideal for investigating the complex cellular effects of compounds like Arimoclomol. These application notes provide detailed protocols for utilizing Arimoclomol Citrate in HCS assays to explore its effects on the heat shock response, protein aggregation, and lysosomal function. Arimoclomol can serve as a potent positive control for screens aimed at identifying novel modulators of these pathways.
Mechanism of Action of this compound
Arimoclomol does not directly induce the heat shock response but rather co-induces it in cells already under stress. Under conditions of cellular stress, such as the presence of misfolded proteins, Heat Shock Factor 1 (HSF1) is released from its inhibitory complex with HSPs. It then trimerizes, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, leading to their transcription. Arimoclomol is thought to prolong the interaction between HSF1 and HSEs, thus amplifying the production of HSPs like HSP70.
In addition to its role in the heat shock response, recent studies have shown that Arimoclomol can increase the activation of transcription factors EB (TFEB) and E3 (TFE3). These transcription factors are key regulators of lysosomal biogenesis and function, upregulating the expression of Coordinated Lysosomal Expression and Regulation (CLEAR) genes. This dual mechanism of action—enhancing protein folding and improving lysosomal function—makes Arimoclomol a compound of significant interest for a variety of cellular stress-related disorders.
Data Presentation
The following table summarizes key quantitative data for this compound relevant to its use in cellular assays. Note that optimal concentrations for HCS should be empirically determined for each cell type and assay.
| Parameter | Value | Cell Type/Context | Source |
| Recommended In Vitro Concentration Range | 1 - 10 µM | Cellular Assays | |
| Cmax (248 mg, TID, healthy subjects) | 2090 ng/mL (~6.6 µM) | Human Plasma | |
| Plasma Protein Binding | ~10% | Human Plasma | |
| Clinical Dosage (IBM trial) | 400 mg TID | Human Clinical Trial |
Signaling Pathway and Experimental Workflow Visualizations
Arimoclomol's Mechanism of Action: Heat Shock Response
Caption: Arimoclomol potentiates the heat shock response pathway.
High-Content Screening Workflow with Arimoclomol as a Positive Control
Caption: A typical workflow for a high-content screening assay.
Experimental Protocols
Protocol 1: HCS Assay for HSP70 Induction
This protocol describes a high-content screening assay to identify compounds that induce HSP70 expression, using Arimoclomol as a positive control.
1. Materials and Reagents:
-
Cell line (e.g., SH-SY5Y, HeLa, or a disease-relevant cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or water)
-
Stress-inducing agent (e.g., MG-132 proteasome inhibitor, or heat shock)
-
Assay plates (e.g., 96- or 384-well black, clear-bottom imaging plates)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-HSP70 (validated for immunofluorescence)
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., Hoechst 33342)
2. Procedure:
-
Cell Seeding: Seed cells into assay plates at a density that will result in a sub-confluent monolayer at the time of imaging. Incubate for 24 hours.
-
Induction of Stress (Optional but Recommended): To mimic the co-inducing effect of Arimoclomol, apply a mild cellular stress. For example, treat cells with a low concentration of MG-132 (e.g., 1-5 µM) for 4-6 hours. Alternatively, subject the plate to a mild heat shock (e.g., 42°C for 30-60 minutes) followed by a recovery period.
-
Compound Treatment:
-
Prepare a dilution series of this compound (e.g., 0.1, 1, 10, 50 µM) to serve as a positive control and for dose-response analysis.
-
Add test compounds and controls (vehicle as negative control) to the respective wells.
-
-
Incubation: Incubate the plates for an appropriate duration (e.g., 16-24 hours) to allow for HSP70 expression.
-
Immunofluorescence Staining:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary anti-HSP70 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and Hoechst stain for 1 hour at room temperature, protected from light.
-
Wash three times with PBS. Leave the final wash on the cells for imaging.
-
-
High-Content Imaging and Analysis:
-
Acquire images using an automated high-content imaging system. Use channels for the nuclear stain (e.g., DAPI) and the HSP70 signal (e.g., FITC/GFP).
-
Use image analysis software to:
-
Identify nuclei using the Hoechst signal.
-
Define the cytoplasm as a region around each nucleus.
-
Quantify the mean fluorescence intensity of the HSP70 signal in the cytoplasm of each cell.
-
-
Calculate the average cytoplasmic HSP70 intensity per well.
-
Protocol 2: HCS Assay for Reduction of Protein Aggregates
This protocol is designed to screen for compounds that reduce protein aggregation in a cellular model of a proteinopathy, using Arimoclomol as a positive control.
1. Materials and Reagents:
-
Cell line expressing an aggregation-prone protein (e.g., cells transfected with mutant Huntingtin, alpha-synuclein, or SOD1).
-
Complete cell culture medium.
-
This compound.
-
Assay plates (96- or 384-well black, clear-bottom).
-
Fixation solution (4% paraformaldehyde).
-
Permeabilization buffer (0.1% Triton X-100).
-
Protein aggregate-specific dye (e.g., ProteoStat® or Thioflavin S).
-
Nuclear stain (e.g., Hoechst 33342).
2. Procedure:
-
Cell Seeding: Seed the cells in assay plates and incubate for 24 hours.
-
Compound Treatment: Add Arimoclomol (as a positive control), test compounds, and a vehicle control to the cells.
-
Incubation: Incubate for a period sufficient to allow for both protein aggregation and the effect of the compounds (e.g., 48-72 hours).
-
Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash twice with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Stain with the protein aggregate dye and Hoechst stain according to the manufacturer's instructions.
-
Wash to remove excess dye.
-
-
High-Content Imaging and Analysis:
-
Acquire images in the appropriate channels for the nuclear stain and the aggregate dye.
-
Image analysis workflow:
-
Identify nuclei.
-
Identify the cell boundaries.
-
Within each cell, identify and quantify the number, size, and intensity of fluorescent puncta (aggregates).
-
-
Primary readouts can include the percentage of cells with aggregates, the average number of aggregates per cell, or the total aggregate area per cell.
-
Conclusion
This compound is a valuable pharmacological tool for studying the cellular heat shock response, protein folding, and lysosomal function. Its well-defined mechanism of action makes it an excellent positive control for high-content screening assays aimed at discovering novel therapeutics for diseases associated with protein misfolding and aggregation. The protocols provided here offer a framework for leveraging HCS technology to quantitatively assess the cellular effects of Arimoclomol and to screen for new modulators of these critical cellular pathways. Researchers should optimize these protocols for their specific cell models and experimental goals.
References
Application Notes and Protocols for Cell Viability Assays with Arimoclomol Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is a well-documented co-inducer of the heat shock response (HSR) and an enhancer of lysosomal function. Its therapeutic potential is being explored in various neurodegenerative and lysosomal storage disorders. These application notes provide detailed protocols for assessing the effects of Arimoclomol Citrate on cell viability, cytotoxicity, and apoptosis.
Mechanism of Action of Arimoclomol
Arimoclomol exerts its cytoprotective effects through a dual mechanism of action. It amplifies the cellular stress response by prolonging the activation of Heat Shock Factor 1 (HSF1), leading to increased expression of Heat Shock Protein 70 (HSP70). HSP70 is a molecular chaperone that aids in the proper folding of proteins, preventing the accumulation of misfolded or aggregated proteins, which is a common pathological hallmark in many diseases.
Simultaneously, Arimoclomol enhances lysosomal function. It promotes the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3)[1][2]. These transcription factors are master regulators of lysosomal biogenesis and autophagy. Their activation leads to the upregulation of Coordinated Lysosomal Expression and Regulation (CLEAR) genes, which are crucial for lysosomal function and the clearance of cellular debris[1].
Data Presentation
The following tables summarize quantitative data on the effects of Arimoclomol treatment from in vitro studies.
Table 1: Effect of Arimoclomol on TFEB/TFE3 Nuclear Translocation
| Cell Line | Treatment Condition | Arimoclomol Concentration (µM) | Outcome | Reference |
| HeLa cells | U-18666A induced NPC phenotype | 0 - 400 | Dose-dependent increase in TFE3 and TFEB translocation to the nucleus | [2] |
| Healthy Human Fibroblasts | - | 400 | Significant enhancement of TFE3 binding to CLEAR promoter elements | [2] |
| NPC Patient Fibroblasts | - | Not specified | Significant increase in TFE3 translocation to the nucleus compared to vehicle |
Table 2: Effect of Arimoclomol on Cholesterol Clearance and Cytotoxicity
| Cell Line | Treatment Condition | Arimoclomol Concentration (µM) | Outcome | Reference |
| NPC Patient Fibroblasts | - | 100 and 200 | Increased cholesterol clearance from the lysosomal compartment | |
| VCP-mutant Fibroblasts | - | 10 | Reduced cytotoxicity | |
| Control Fibroblasts | - | 10 | Reduced cytotoxicity |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
Mammalian cell line of interest (e.g., neuronal cells, fibroblasts)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Arimoclomol Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the Arimoclomol-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Arimoclomol).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Materials:
-
This compound stock solution
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include control wells for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Materials:
-
This compound stock solution
-
Mammalian cell line of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described previously.
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin-EDTA.
-
Cell Washing: Wash the collected cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).
Visualizations
References
Application Notes and Protocols for Arimoclomol Citrate in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is an experimental therapeutic agent that has shown promise in the treatment of neurodegenerative diseases characterized by protein misfolding and aggregation. It functions as a co-inducer of the heat shock response (HSR), a key cellular defense mechanism against stress. By amplifying the HSR, Arimoclomol enhances the production of heat shock proteins (HSPs), particularly HSP70, which act as molecular chaperones to facilitate the correct folding of proteins, prevent aggregation, and improve lysosomal function.[1][2] These properties make Arimoclomol a compelling candidate for neuroprotection in a range of disorders, including amyotrophic lateral sclerosis (ALS) and Niemann-Pick disease type C (NPC).[1][3][4]
Mechanism of Action
Under conditions of cellular stress, such as the accumulation of misfolded proteins, Heat Shock Factor 1 (HSF1) is activated and translocates to the nucleus. There, it binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. Arimoclomol is thought to prolong the association of HSF1 with HSEs, thereby amplifying the production of HSPs like HSP70. This enhanced chaperone capacity helps to refold misfolded proteins, target them for degradation, and maintain cellular homeostasis, ultimately leading to neuroprotection.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies of Arimoclomol.
Table 1: Preclinical Efficacy in SOD1G93A Mouse Model of ALS
| Parameter | Treatment Group | Result | Reference |
| Motor Unit Survival | Arimoclomol | Marked improvement | |
| Lifespan | Arimoclomol | 22% increase | |
| Ubiquitin-Positive Aggregates (Spinal Cord) | Arimoclomol | Decrease | |
| Motor Neuron Survival | Arimoclomol | Improved |
Table 2: Clinical Efficacy in Niemann-Pick Disease Type C (Phase 2/3 Trial)
| Parameter | Arimoclomol Group | Placebo Group | p-value | Reference |
| Annual Disease Progression Reduction | 65% | - | 0.046 | |
| Mean Change in 5-domain NPCCSS | 0.76 | 2.15 | 0.046 | |
| Serious Adverse Events | 14.7% | 31.3% | - |
Experimental Protocols
In Vivo Neuroprotection in the SOD1G93A Mouse Model of ALS
This protocol describes the use of Arimoclomol in a well-established mouse model of ALS to assess its neuroprotective effects.
Materials:
-
SOD1G93A transgenic mice
-
Arimoclomol Citrate
-
Vehicle (e.g., 0.9% saline)
-
Paraformaldehyde (PFA)
-
Sucrose
-
Optimal Cutting Temperature (OCT) compound
-
Primary antibodies: anti-Ubiquitin, anti-Choline Acetyltransferase (ChAT)
-
Appropriate secondary antibodies
-
Microscope with imaging software
Procedure:
-
Animal Husbandry and Treatment:
-
House SOD1G93A mice in accordance with institutional guidelines.
-
Initiate treatment at a specified age (e.g., 75 or 90 days) with daily intraperitoneal (i.p.) injections of Arimoclomol (e.g., 10 mg/kg) or vehicle.
-
-
Behavioral Analysis:
-
Perform regular behavioral testing (e.g., twice weekly) to assess motor function. The Rotarod test is commonly used to measure motor coordination and endurance.
-
-
Endpoint and Tissue Collection:
-
Define a humane endpoint for the study (e.g., loss of righting reflex).
-
At the endpoint, euthanize the mice and perform transcardial perfusion with saline followed by 4% PFA.
-
Carefully dissect the spinal cord and post-fix in 4% PFA overnight, followed by cryoprotection in 30% sucrose.
-
-
Immunohistochemistry:
-
Embed the spinal cord in OCT compound and section using a cryostat (e.g., 40 µm sections).
-
For ubiquitin aggregate staining, incubate free-floating sections with a primary antibody against ubiquitin.
-
For motor neuron counting, stain sections with an antibody against ChAT, a marker for motor neurons.
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
-
Image Acquisition and Analysis:
-
Acquire images of the ventral horn of the spinal cord using a fluorescence microscope.
-
Quantify the number and area of ubiquitin-positive aggregates within the motor neuron regions.
-
Count the number of ChAT-positive motor neurons in the sciatic motor pool.
-
-
Statistical Analysis:
-
Compare the data from the Arimoclomol-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol outlines a method to assess the neuroprotective effects of Arimoclomol against a neurotoxin in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
This compound
-
Neurotoxin (e.g., MPP+, rotenone, or aggregated Aβ peptide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in complete medium at 37°C and 5% CO2.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 2 x 104 cells/well) and allow them to adhere overnight.
-
-
Differentiation (Optional):
-
For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for several days.
-
-
Arimoclomol Treatment:
-
Prepare a stock solution of Arimoclomol in a suitable solvent (e.g., water or DMSO).
-
Pre-treat the cells with various concentrations of Arimoclomol (e.g., 1-100 µM) for a specified duration (e.g., 24 hours).
-
-
Induction of Neurotoxicity:
-
Expose the cells to a neurotoxin at a predetermined concentration that induces significant but not complete cell death.
-
-
Incubation:
-
Co-incubate the cells with Arimoclomol and the neurotoxin for 24-48 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the neuroprotective effect of Arimoclomol by comparing the viability of cells treated with the neurotoxin alone to those co-treated with Arimoclomol.
-
In Vitro Protein Aggregation Assay
This protocol provides a general framework for assessing the effect of Arimoclomol on protein aggregation in a cellular model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Plasmid encoding an aggregation-prone protein (e.g., mutant huntingtin with a polyglutamine expansion)
-
Transfection reagent
-
This compound
-
Lysis buffer
-
Cellulose acetate filter membrane
-
Dot blot apparatus
-
Primary antibody against the aggregated protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Transfection:
-
Culture and seed neuronal cells as described in the in vitro neuroprotection protocol.
-
Transfect the cells with the plasmid encoding the aggregation-prone protein using a suitable transfection reagent.
-
-
Arimoclomol Treatment:
-
Following transfection, treat the cells with various concentrations of Arimoclomol for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing detergents.
-
Determine the total protein concentration of each lysate.
-
-
Filter Retardation Assay:
-
Dilute the cell lysates to a uniform protein concentration.
-
Filter the lysates through a cellulose acetate membrane using a dot blot apparatus. Aggregated proteins will be retained on the membrane, while soluble proteins will pass through.
-
Wash the membrane to remove any non-specifically bound proteins.
-
-
Immunodetection:
-
Block the membrane and then incubate with a primary antibody specific for the aggregated protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Apply a chemiluminescence substrate and visualize the protein aggregates using an imaging system.
-
-
Quantification and Analysis:
-
Quantify the intensity of the dots, which corresponds to the amount of aggregated protein.
-
Compare the levels of protein aggregation in Arimoclomol-treated cells to untreated controls to determine the effect of the compound on reducing protein aggregation.
-
References
- 1. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Late stage treatment with arimoclomol delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of Arimoclomol Citrate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arimoclomol is an orally administered small molecule investigational drug that acts as a co-inducer of the heat shock response (HSR). It has demonstrated therapeutic potential in several animal models of neurodegenerative diseases characterized by protein misfolding and lysosomal dysfunction. Arimoclomol amplifies the production of cytoprotective Heat Shock Proteins (HSPs), particularly HSP70, by prolonging the activation of Heat Shock Factor 1 (HSF1). This document provides detailed application notes on the use of Arimoclomol Citrate in key animal studies, summarizes quantitative efficacy and safety data, and offers standardized protocols for its oral administration and subsequent analysis.
Mechanism of Action
Arimoclomol's primary mechanism of action involves the potentiation of the cellular stress response, specifically by amplifying the HSR. Under conditions of cellular stress, such as the presence of misfolded proteins, Arimoclomol binds to and stabilizes the activated form of HSF1.[1] This prolonged activation of HSF1 leads to increased transcription of genes encoding for HSPs, most notably HSP70.[2][3] The resulting elevation in HSP70 levels helps to refold misfolded proteins, prevent protein aggregation, and improve lysosomal function, thereby mitigating cellular pathology in various disease models.[1][4] In Niemann-Pick disease type C (NPC), arimoclomol is also thought to improve lysosomal function by increasing the activation of transcription factors TFEB and TFE3.
Application Notes: Efficacy in Animal Models
Arimoclomol has been evaluated in multiple animal models for neurodegenerative and lysosomal storage diseases.
-
Amyotrophic Lateral Sclerosis (ALS): In the SOD1(G93A) transgenic mouse model of ALS, oral administration of arimoclomol has been shown to delay disease progression. Treatment significantly improved hind limb muscle function, preserved motor neuron survival, and resulted in a notable increase in lifespan. Efficacy was observed even when treatment was initiated at early (75 days) or late (90 days) symptomatic stages.
-
Niemann-Pick Disease Type C (NPC): In Npc1-/- mice, a model for NPC, daily oral administration of arimoclomol in drinking water reduced ataxic manifestations and other behavioral symptoms. The treatment was found to reactivate the heat shock response in the brains of these animals, leading to increased levels of HSP70.
-
Gaucher Disease: Preclinical studies suggest that arimoclomol may be beneficial for Gaucher disease, including neuronopathic forms, by enhancing the folding, maturation, and activity of the mutated glucocerebrosidase (GCase) enzyme.
-
Inclusion Body Myositis (IBM): While preclinical studies in mutant valosin-containing protein (VCP) mice showed improved muscle pathology and function, these findings did not translate to efficacy in human clinical trials.
Quantitative Data Summary
The following tables summarize key quantitative data from animal and human studies involving the oral administration of Arimoclomol.
Table 1: Pharmacokinetic Parameters of Arimoclomol
| Parameter | Species | Value | Route | Citation |
| Tmax (Time to Peak Concentration) | Human | ~0.5 hours | Oral | |
| T1/2 (Elimination Half-life) | Human | ~4.0 hours | Oral | |
| Plasma Protein Binding | Human | ~10% | - | |
| Apparent Volume of Distribution (VZ/F) | Human | 211 L | Oral | |
| Apparent Clearance (CL/F) | Human | 34 L/hr | Oral | |
| Blood-Brain Barrier | Human, Mouse | Penetrant | Oral |
Table 2: Efficacy and Dosing in Preclinical Animal Models
| Animal Model | Disease | Dosing Regimen | Key Quantitative Outcome | Citation |
| SOD1(G93A) Mouse | ALS | 30 mg/kg/day, IP | 22% increase in lifespan (152.5 days vs. 125 days for control) | |
| SOD1(G93A) Mouse | ALS | Treatment started at 75 days | Significant improvement in muscle function (Rotarod performance) | |
| Npc1-/- Mouse | NPC | 10 mg/kg/day in drinking water | Significant reduction in behavioral/neurological symptoms (SHIRPA analysis) | |
| Npc1-/- Mouse | NPC | 10-30 mg/kg/day, oral | Optimal dose range for reducing ataxic manifestations |
Experimental Protocols
The following are generalized protocols for the oral administration of this compound in rodent models, based on methodologies described in the literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% methylcellulose in water)
-
Weighing scale and weigh boats
-
Spatula
-
Conical tubes (15 mL or 50 mL)
-
Vortex mixer and/or magnetic stirrer
-
-
Procedure:
-
Determine the required concentration of the dosing solution based on the target dose (mg/kg) and the average weight of the animals. Assume a standard gavage volume (e.g., 5-10 mL/kg for mice).
-
Calculate the total amount of this compound powder and vehicle needed for the entire cohort, including a small overage.
-
Weigh the this compound powder accurately.
-
Add the powder to the appropriate volume of vehicle in a conical tube.
-
Vortex vigorously for 2-3 minutes to create a uniform suspension. For larger volumes or less soluble formulations, use a magnetic stirrer for 15-30 minutes.
-
Visually inspect the solution to ensure it is a homogenous suspension before each administration. If settling occurs, vortex briefly before drawing each dose.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light.
-
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering a substance directly into the stomach of a mouse.
-
Materials:
-
Prepared Arimoclomol suspension
-
Appropriate size gavage needle for the animal (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip for adult mice)
-
Syringe (1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to calculate the precise volume of the dosing solution to administer.
-
Draw the calculated volume into the syringe fitted with the gavage needle. Ensure no air bubbles are present.
-
Restrain the mouse securely by scruffing the neck and back skin to immobilize the head. The body should be held firmly with the tail secured.
-
Position the mouse vertically.
-
Gently insert the gavage needle into the mouth, passing over the tongue towards the esophagus. The needle should pass easily without resistance. If resistance is met or the animal shows signs of respiratory distress (e.g., gasping), withdraw immediately.
-
Advance the needle until the tip reaches the stomach (pre-measure the distance from the mouth to the last rib).
-
Slowly and smoothly depress the syringe plunger to administer the solution.
-
Gently remove the needle in a single motion.
-
Return the mouse to its cage and monitor for any immediate adverse reactions such as leakage from the mouth/nares or respiratory distress.
-
Protocol 3: Pharmacokinetic (PK) Study Workflow
This protocol provides a general workflow for conducting a PK study in rodents following a single oral dose of Arimoclomol.
-
Animal Preparation:
-
Use cannulated or non-cannulated animals (e.g., male Wistar rats or C57BL/6 mice).
-
Acclimate animals to handling and study conditions.
-
Fast animals overnight (approx. 12-16 hours) before dosing, with water available ad libitum.
-
-
Dosing and Sampling:
-
Administer a single oral dose of Arimoclomol via gavage (as per Protocol 2). Record the exact time as T=0.
-
Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use a consistent sampling site (e.g., tail vein, saphenous vein) and use an appropriate anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Immediately following collection, centrifuge blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.
-
Harvest the plasma supernatant and store frozen at -80°C until analysis.
-
Quantify the concentration of Arimoclomol in plasma samples using a validated bioanalytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot plasma concentration versus time.
-
Use non-compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and T1/2.
-
Safety and Toxicology Considerations
In animal reproduction studies, oral administration of arimoclomol to pregnant rats and rabbits was associated with post-implantation loss and structural abnormalities in offspring at exposures significantly higher than the maximum recommended human dose. In clinical trials, mean increases in serum creatinine have been observed, which may be due to the inhibition of renal tubular secretion transporters. Researchers should monitor renal function and be aware of potential reproductive toxicity when designing long-term studies.
References
- 1. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with arimoclomol, a coinducer of heat shock proteins, delays disease progression in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. go.drugbank.com [go.drugbank.com]
Arimoclomol Citrate Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of the heat shock response (HSR), a fundamental cellular protective mechanism. It functions by amplifying the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of heat shock proteins (HSPs). This leads to increased production of cytoprotective chaperones, most notably Heat Shock Protein 70 (Hsp70). The mechanism of Arimoclomol also involves the activation of transcription factors TFEB and TFE3, which promotes lysosomal biogenesis and function through the upregulation of Coordinated Lysosomal Expression and Regulation (CLEAR) genes.[1][2][3][4] Given its role in combating cellular stress, protein misfolding, and lysosomal dysfunction, Arimoclomol is a compelling candidate for combination therapies in various neurodegenerative and protein-aggregation diseases.
These application notes provide a framework for the preclinical experimental design of Arimoclomol citrate combination therapies, with a focus on neurodegenerative diseases characterized by protein misfolding and aggregation, such as amyotrophic lateral sclerosis (ALS), and lysosomal storage disorders, like Niemann-Pick disease type C (NPC). Arimoclomol is approved in the United States for the treatment of NPC in combination with miglustat.[2]
Mechanism of Action: Signaling Pathway
The proposed signaling pathway for Arimoclomol involves the potentiation of the cellular stress response and enhancement of lysosomal function.
Caption: Signaling pathway of Arimoclomol leading to cellular protection.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from the Phase 2/3 clinical trial of Arimoclomol in combination with miglustat for the treatment of Niemann-Pick disease type C (NPC-002 trial).
Table 1: Efficacy of Arimoclomol in NPC (12-Month Data)
| Endpoint | Arimoclomol + Routine Care (n=34) | Placebo + Routine Care (n=16) | Treatment Difference (95% CI) | p-value |
| Mean Change in 5DNPCCSS | 0.76 | 2.15 | -1.40 (-2.76, -0.03) | 0.046 |
| Mean Change in R4DNPCCSS | 0.35 | 2.05 | -1.70 | 0.0155 |
| Subgroup on Miglustat: Mean Change in 5DNPCCSS | Disease Stabilization | Disease Worsening | -2.06 | 0.006 |
5DNPCCSS: 5-domain NPC Clinical Severity Scale. R4DNPCCSS: Rescored 4-domain NPCCSS. Lower scores indicate less severe disease progression.
Table 2: Safety and Tolerability of Arimoclomol in NPC (12-Month Data)
| Adverse Event | Arimoclomol + Routine Care (n=34) | Placebo + Routine Care (n=16) |
| Any Adverse Event | 88.2% (30/34) | 75.0% (12/16) |
| Serious Adverse Events | 14.7% (5/34) | 31.3% (5/16) |
| Treatment-Related Serious Adverse Events | 2 patients (urticaria and angioedema) | 0 patients |
| Discontinuation due to Adverse Events | 8.8% (3/34) | 0% (0/16) |
Experimental Protocols for Preclinical Evaluation
The following protocols provide a detailed methodology for key experiments to evaluate Arimoclomol in combination with other therapeutic agents in a preclinical setting.
In Vitro Experimental Design
A tiered approach is recommended for in vitro evaluation, starting with cellular models relevant to the disease of interest (e.g., neuronal cells for neurodegenerative diseases, patient-derived fibroblasts for lysosomal storage disorders).
Caption: In vitro experimental workflow for combination therapy evaluation.
Objective: To quantify the induction of Hsp70 protein expression following treatment with Arimoclomol alone and in combination with another drug.
Materials:
-
Relevant cell line (e.g., HeLa, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound and combination drug
-
DMSO (vehicle)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-Hsp70
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat with Arimoclomol, the combination drug, both, or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-Hsp70 and anti-β-actin antibodies overnight at 4°C.
-
Wash membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop with chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize Hsp70 levels to the loading control (β-actin).
Objective: To visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus.
Materials:
-
Cells grown on glass coverslips
-
Treatment compounds as in Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-TFEB
-
Fluorophore-conjugated secondary antibody
-
DAPI (nuclear counterstain)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat as described above.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-TFEB primary antibody overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
-
Imaging and Analysis: Mount coverslips and acquire images using a fluorescence microscope. Quantify TFEB nuclear translocation by measuring the ratio of nuclear to cytoplasmic fluorescence intensity in a significant number of cells per condition.
Objective: To measure the mRNA expression levels of TFEB/TFE3 target genes (CLEAR network).
Materials:
-
Treated cells from in vitro experiments
-
RNA extraction kit (e.g., TRIzol or column-based)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target CLEAR genes (e.g., NPC1, LAMP1) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and DNase Treatment: Extract total RNA from treated cells and perform DNase I treatment to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
qPCR:
-
Prepare qPCR reactions containing cDNA, primers for a target gene and a reference gene, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Determine the threshold cycle (Ct) values and calculate the relative expression of target genes using the ΔΔCt method, normalizing to the reference gene.
In Vivo Experimental Design
For in vivo studies, a relevant animal model should be selected. For ALS, the SOD1-G93A transgenic mouse is a widely used model.
Caption: In vivo experimental workflow for combination therapy in a mouse model.
Objective: To evaluate the efficacy of Arimoclomol in combination with another therapeutic agent in delaying disease onset, improving motor function, and extending survival in an ALS mouse model.
Experimental Design:
-
Animals: SOD1-G93A transgenic mice and wild-type littermates.
-
Groups:
-
SOD1-G93A + Vehicle
-
SOD1-G93A + Arimoclomol
-
SOD1-G93A + Combination Drug
-
SOD1-G93A + Arimoclomol + Combination Drug
-
Wild-type + Vehicle
-
-
Treatment Administration: Begin treatment at a presymptomatic or early symptomatic stage. Administer compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
Monitoring:
-
Body Weight: Record weekly.
-
Clinical Score: Assess disease progression weekly using a standardized clinical scoring system.
-
Survival: Monitor until a humane endpoint is reached.
-
Objective: To quantitatively assess motor coordination and muscle strength.
Apparatus:
-
Rotarod apparatus
-
Grip strength meter
Procedure:
-
Rotarod Test:
-
Acclimatize mice to the apparatus.
-
Test mice weekly on an accelerating rotarod.
-
Record the latency to fall for each mouse over several trials.
-
-
Grip Strength Test:
-
Allow the mouse to grip a wire grid with its forelimbs and/or hindlimbs.
-
Gently pull the mouse horizontally until it releases the grid.
-
Record the peak force exerted.
-
Objective: To assess motor neuron survival and glial cell activation in the spinal cord.
Materials:
-
4% PFA in PBS
-
Sucrose solutions for cryoprotection
-
Cryostat or microtome
-
Staining reagents (e.g., Cresyl violet for Nissl staining)
-
Primary antibodies: anti-ChAT (for motor neurons), anti-Iba1 (for microglia), anti-GFAP (for astrocytes)
-
Appropriate secondary antibodies and detection reagents
Procedure:
-
Tissue Processing: At the experimental endpoint, perfuse mice with 4% PFA. Dissect the spinal cord and post-fix. Cryoprotect in sucrose solutions.
-
Sectioning: Cut transverse sections of the lumbar spinal cord using a cryostat or microtome.
-
Staining:
-
Nissl Staining: Stain sections with Cresyl violet to visualize neuronal cell bodies.
-
Immunohistochemistry: Perform immunohistochemical staining for ChAT, Iba1, and GFAP.
-
-
Analysis:
-
Motor Neuron Counts: Count the number of large, Nissl-stained or ChAT-positive motor neurons in the ventral horn of the spinal cord.
-
Glial Activation: Quantify the intensity and area of Iba1 and GFAP staining to assess microgliosis and astrogliosis, respectively.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in combination therapies. By systematically assessing cytotoxicity, target engagement, and functional outcomes in vitro, followed by a robust in vivo efficacy study, researchers can generate the necessary data to support the further development of novel therapeutic strategies for neurodegenerative and other protein misfolding diseases. Careful experimental design and adherence to detailed protocols are crucial for obtaining reproducible and translatable results.
References
Troubleshooting & Optimization
Long-term stability of Arimoclomol Citrate in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Arimoclomol Citrate in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2]
Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions in DMSO?
A2: this compound stock solutions prepared in DMSO can be stored for up to 6 months at -80°C and for up to 1 month at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Q3: Is this compound soluble in aqueous solutions?
A3: Yes, this compound is described as being freely soluble in water.[3] However, for long-term storage of aqueous solutions, stability should be carefully validated, as detailed quantitative data on long-term stability in various aqueous buffers is limited in publicly available literature.
Q4: How should I handle this compound powder?
A4: this compound powder should be stored in a well-sealed container, protected from moisture, at -20°C for up to 3 years.
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness Observed in Solution
Possible Cause 1: Exceeded Solubility Limit.
-
Troubleshooting: Ensure the concentration of this compound does not exceed its solubility in the chosen solvent. If precipitation occurs upon dilution of a DMSO stock solution into an aqueous buffer, consider optimizing the final DMSO concentration or using a co-solvent.
Possible Cause 2: Temperature Effects.
-
Troubleshooting: Some salts may have lower solubility at colder temperatures. If a solution becomes cloudy after being stored at 4°C or on ice, gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
Possible Cause 3: pH-dependent Solubility.
-
Troubleshooting: The solubility of this compound in aqueous solutions may be influenced by pH. If working with buffered solutions, ensure the pH is compatible with the drug's stability and solubility.
Issue 2: Inconsistent or Unexpected Experimental Results
Possible Cause 1: Degradation of this compound in Solution.
-
Troubleshooting:
-
Verify Storage Conditions: Confirm that stock solutions have been stored at the correct temperature and for a duration within the recommended shelf-life.
-
Avoid Freeze-Thaw Cycles: Use freshly prepared solutions or aliquots that have not undergone multiple freeze-thaw cycles.
-
Consider Solution Age: For aqueous solutions, it is best practice to prepare them fresh for each experiment due to the lack of extensive long-term stability data.
-
Perform Forced Degradation Studies: To understand the degradation profile of this compound under your specific experimental conditions (e.g., pH, temperature, light exposure), consider performing forced degradation studies.
-
Possible Cause 2: Interaction with Other Components in the Assay.
-
Troubleshooting: Evaluate potential interactions of this compound with other reagents in your experimental setup.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Recommended Duration | Citation |
| DMSO | -80°C | 6 months | |
| DMSO | -20°C | 1 month |
Note: Data on the long-term stability of this compound in various aqueous buffers is not extensively available. Users should validate the stability under their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, RNase/DNase-free polypropylene microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to minimize moisture absorption.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating analytical methods.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate this compound solution in 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or solution of this compound to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acid and base-stressed samples.
-
Analyze all samples, including an unstressed control, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Evaluation:
-
Quantify the amount of undegraded this compound remaining in each sample.
-
Identify and characterize any significant degradation products.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a stability study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Arimoclomol Citrate potential off-target effects in vitro
Welcome to the technical support center for researchers utilizing Arimoclomol citrate in in vitro studies. This resource provides troubleshooting guidance and answers to frequently asked questions regarding its mechanism of action and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound?
Arimoclomol is a co-inducer of the heat shock response (HSR).[1][2][3] It functions by prolonging the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for heat shock proteins (HSPs).[1][2] This extended activation leads to an increased expression of HSPs, such as HSP70, which act as molecular chaperones to facilitate protein folding, reduce protein aggregation, and improve lysosomal function. Arimoclomol is thought to stabilize the interaction between HSF1 and Heat Shock Elements (HSEs) in the promoter regions of HSP genes.
Q2: Are there any known or predicted in vitro off-target effects for this compound?
Currently, comprehensive public data on the broad in vitro off-target profile of Arimoclomol from screens such as the CEREP or kinase panels is limited. However, two potential off-target interactions have been identified:
-
Inhibition of Organic Cation Transporter 2 (OCT2): Clinical observations of a reversible increase in serum creatinine suggest that Arimoclomol may inhibit the renal transporter OCT2. Researchers should be aware of this potential interaction, especially in experimental systems involving OCT2-expressing cells or when co-administering OCT2 substrates.
-
Predicted hERG Inhibition: Computational (in silico) models predict a weak inhibitory effect on the hERG potassium channel. It is crucial to note that this is a prediction and requires experimental validation. Direct electrophysiological studies are necessary to confirm and quantify any potential hERG channel inhibition.
Q3: My cells are not showing increased HSP70 expression after Arimoclomol treatment. What could be the issue?
Several factors could contribute to a lack of response. Please consider the following troubleshooting steps:
-
Cellular Stress Level: Arimoclomol is a co-inducer, meaning it amplifies a pre-existing stress response. If your cells are not under a basal level of stress, the effect of Arimoclomol may be minimal. Consider including a positive control for stress induction.
-
Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time for your specific cell type. These parameters may need to be optimized.
-
Cell Line Specificity: The expression and activity of components of the heat shock response pathway can vary between cell lines.
-
Assay Sensitivity: Verify that your detection method for HSP70 (e.g., Western blot, ELISA) is sensitive enough to detect modest increases in expression.
Q4: I am concerned about potential cardiotoxicity in my experiments. How should I address the predicted hERG inhibition?
Given the prediction of weak hERG inhibition, it is prudent to experimentally assess this in your in vitro system, particularly if your research involves cardiac cell models or if you observe unexpected effects on cell viability or function. The recommended approach is to perform a patch-clamp electrophysiology study to directly measure the effect of Arimoclomol on hERG channel currents.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
If you observe unexpected cellular phenotypes that cannot be attributed to the heat shock response, consider the possibility of off-target effects.
Workflow for Investigating Unexpected Phenotypes
References
Common adverse effects of Arimoclomol Citrate in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the common adverse effects of Arimoclomol Citrate observed in animal models. The information is intended for researchers, scientists, and drug development professionals conducting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound observed in animal models?
Based on non-clinical studies, the most frequently reported adverse effects of this compound in animal models are related to reproductive and developmental toxicity, as well as renal effects in juvenile animals.
Q2: Have any effects on fertility been observed in animal studies with this compound?
Yes, in a fertility and early embryonic development study in rats, administration of this compound was associated with decreased fertility in both males and females and an increase in pre-implantation loss[1].
Q3: What is the embryofetal toxicity profile of this compound in animal models?
Embryofetal toxicity has been observed in both rats and rabbits. Oral administration during the period of organogenesis resulted in post-implantation loss and structural abnormalities in the offspring of both species. In rabbits, minor skeletal variations were also noted[1].
Q4: Are there any specific adverse effects noted in juvenile animal studies?
Yes, in a juvenile toxicity study in rats, an increased incidence of renal pelvic dilatation was observed at all tested dose levels[1].
Troubleshooting Guide
Issue: Unexpected decrease in litter size or pregnancy rates in animal models.
Possible Cause: This could be related to the known effects of this compound on male and female fertility, as well as the potential for pre- and post-implantation loss.
Troubleshooting Steps:
-
Review Dosing Regimen: Ensure that the administered dose is appropriate for the animal model and experimental goals, considering the exposure levels at which reproductive toxicity has been observed.
-
Evaluate Animal Health: Monitor the general health and well-being of the animals, as systemic toxicity can indirectly affect reproductive outcomes.
-
Assess Male and Female Fertility Separately: If possible, design studies to assess the effects on male and female fertility independently to pinpoint the source of the issue.
-
Histopathological Examination: Conduct a thorough histopathological examination of reproductive organs in both males and females to identify any morphological changes.
Issue: Observation of fetal abnormalities or increased resorptions.
Possible Cause: These findings are consistent with the embryofetal toxicity profile of this compound.
Troubleshooting Steps:
-
Confirm Timing of Administration: Verify that the administration period coincides with organogenesis in the specific animal model, as this is the most sensitive period for the induction of structural abnormalities.
-
Detailed Fetal Examination: Conduct comprehensive external, visceral, and skeletal examinations of fetuses to characterize the nature and incidence of any abnormalities.
-
Maternal Toxicity Assessment: Evaluate for signs of maternal toxicity, as adverse effects on the dam can indirectly impact fetal development.
Issue: Renal abnormalities observed in juvenile animals.
Possible Cause: This may be related to the reported finding of renal pelvic dilatation in juvenile rats treated with this compound.
Troubleshooting Steps:
-
Monitor Renal Function: Incorporate assessments of renal function (e.g., serum creatinine, blood urea nitrogen) into the study protocol. Note that Arimoclomol may increase serum creatinine by inhibiting renal tubular secretion transporters, so alternative measures of glomerular function like cystatin C should be considered[1].
-
Histopathology of the Urinary System: Perform a detailed histopathological evaluation of the kidneys and urinary tract to assess for renal pelvic dilatation and other potential abnormalities.
-
Age-Appropriate Dosing: Carefully consider the age of the juvenile animals and adjust dosing based on pharmacokinetic and allometric scaling principles.
Data on Adverse Effects in Animal Models
The following tables summarize the key quantitative findings from non-clinical toxicology studies of this compound.
Table 1: Reproductive Toxicity of this compound in Rats
| Finding | Animal Model | Exposure Level (relative to human AUC) |
| Decreased Male and Female Fertility | Rat | 9-fold |
| Increased Pre-implantation Loss | Rat | 5-fold |
Table 2: Embryofetal Developmental Toxicity of this compound
| Finding | Animal Model | Exposure Level (relative to human AUC) |
| Post-implantation Loss & Structural Abnormalities | Rat | ≥ 10-fold |
| Post-implantation Loss & Structural Abnormalities | Rabbit | ≥ 5-fold |
| Minor Skeletal Variations (bent hyoid, unossified phalanx) | Rabbit | 5-fold |
Table 3: Juvenile Toxicity of this compound in Rats
| Finding | Animal Model | Exposure Level (relative to human AUC) |
| Increased Incidences of Renal Pelvic Dilatation | Juvenile Rat | 4-fold, 7-fold, and 17-fold |
Experimental Protocols
The following are generalized descriptions of the methodologies for the key toxicology studies based on available information and standard practices.
1. Rat Fertility and Early Embryonic Development Study
-
Animal Model: Sexually mature male and female Sprague-Dawley rats.
-
Dosing: this compound administered orally (e.g., by gavage) to males for a period before mating and during the mating period, and to females for a period before mating and through the early stages of gestation.
-
Parameters Evaluated:
-
Males: Mating performance, fertility indices, sperm analysis (motility, morphology, count), and histopathology of reproductive organs.
-
Females: Estrous cycles, mating performance, fertility indices, number of corpora lutea, implantation sites, and pre-implantation loss.
-
Embryos: Viability and early development.
-
2. Embryofetal Development Studies (Rat and Rabbit)
-
Animal Model: Pregnant Sprague-Dawley rats and New Zealand White rabbits.
-
Dosing: this compound administered orally (e.g., by gavage) daily during the period of major organogenesis (e.g., gestation days 6-17 for rats, 7-19 for rabbits).
-
Parameters Evaluated:
-
Maternal: Clinical signs, body weight, food consumption, and reproductive outcomes (e.g., number of corpora lutea, implantation sites, live/dead fetuses, resorptions).
-
Fetal: Viability, body weight, and external, visceral, and skeletal examinations for malformations and variations.
-
3. Juvenile Toxicity Study (Rat)
-
Animal Model: Neonatal/juvenile Sprague-Dawley rats.
-
Dosing: this compound administered orally (e.g., by gavage) from an early postnatal day for a specified duration.
-
Parameters Evaluated: Clinical signs, body weight, developmental landmarks, and comprehensive histopathology of all major organs, with a focus on the renal system.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the proposed mechanism of action of Arimoclomol and a general experimental workflow for a toxicology study.
Caption: Arimoclomol's dual mechanism on HSF1 and TFEB/TFE3 pathways.
Caption: General workflow for a non-clinical toxicology study.
References
Technical Support Center: Optimizing Arimoclomol Citrate Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Arimoclomol Citrate concentration for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a co-inducer of the heat shock response (HSR). It does not directly induce cellular stress but rather amplifies the HSR in cells that are already under stress. It functions by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR. This leads to an increased production of heat shock proteins (HSPs), particularly Hsp70, which are crucial for protein folding, preventing protein aggregation, and maintaining cellular homeostasis.[1]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A general recommendation is to start with a concentration range of 1-10 µM. It has been suggested that concentrations should be kept below 10 µM to minimize the risk of off-target effects.[2] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is freely soluble in water. It is recommended to prepare a concentrated stock solution in sterile distilled water or a suitable buffer (e.g., PBS). For example, a 10 mM stock solution can be prepared and then further diluted in cell culture medium to the desired final concentration for your experiment. Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Q4: Is this compound cytotoxic?
A4: Arimoclomol is generally considered to have a good safety profile in vitro. However, like any compound, it can exhibit cytotoxicity at high concentrations. It is crucial to perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo) to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Q5: How long should I incubate cells with this compound?
A5: The optimal incubation time can vary depending on the cell type and the endpoint being measured. A common incubation time reported in the literature is 16 hours for observing effects on protein expression in human skin fibroblasts.[2] For other assays, incubation times ranging from 24 to 72 hours are frequently used. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific assay.
Troubleshooting Guides
Problem 1: No observable effect of this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to identify the effective concentration for your cell line and assay. |
| Insufficient Incubation Time | The incubation time may be too short for the desired effect to manifest. Conduct a time-course experiment (e.g., 16, 24, 48, 72 hours) to determine the optimal treatment duration. |
| Cell Line Insensitivity | Some cell lines may be less responsive to this compound. This could be due to differences in the baseline level of cellular stress or variations in the HSF1 signaling pathway.[3] Consider using a positive control for HSF1 activation to ensure the pathway is functional in your cell line. |
| Absence of Cellular Stress | Arimoclomol is a co-inducer and requires an existing cellular stressor to amplify the heat shock response. If your cells are not sufficiently stressed, the effect of Arimoclomol may be minimal. Ensure your experimental model includes a relevant stressor if you are studying its co-inducing properties. |
| Compound Degradation | Improper storage of the this compound stock solution can lead to degradation. Prepare fresh stock solutions and store them appropriately at -20°C or -80°C. |
Problem 2: High variability between replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Uneven cell numbers across wells can lead to significant variability. Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a plate are prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outer wells for experimental samples or fill them with sterile PBS or media. |
| Inaccurate Pipetting of this compound | Ensure accurate and consistent pipetting of the compound dilutions. Use calibrated pipettes and fresh tips for each dilution. |
| Cell Health and Passage Number | Use cells that are in a healthy, logarithmic growth phase and have a consistent and low passage number. High passage numbers can lead to phenotypic and genotypic changes, affecting experimental reproducibility. |
Problem 3: Potential for assay interference.
| Possible Cause | Suggested Solution |
| Compound Interference with Assay Reagents | Although no specific interference has been reported for this compound, it is a good practice to rule out any potential interactions. For colorimetric assays like MTT, run a cell-free control with this compound and the assay reagent to check for any direct chemical reaction that could alter the absorbance reading. |
| Compound Autofluorescence | For fluorescence-based assays, check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths used in your assay. This can be done by measuring the fluorescence of the compound in cell-free media. |
| Alteration of Cellular Metabolism | Arimoclomol's mechanism of action involves cellular stress responses, which could potentially alter the metabolic activity of the cells. For viability assays that rely on metabolic readouts (e.g., MTT, AlamarBlue), it is advisable to validate the results with an orthogonal method that measures a different aspect of cell health, such as cell membrane integrity (e.g., Trypan Blue exclusion or a cytotoxicity assay measuring LDH release). |
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for In Vitro Assays
| Cell Type | Assay Type | Reported Concentration | Incubation Time | Reference |
| Human Skin Fibroblasts | Proteomic Profiling | 10 µM | 16 hours | |
| General Recommendation | Cellular Assays | < 10 µM | Assay Dependent | |
| HEK293 (reporter line) | HSF1 Activation | Not effective | Not applicable |
Note: The optimal concentration is cell-line and assay-dependent and should be determined experimentally.
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Freely soluble |
| Assay Buffer | Soluble up to 300 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.1 µM to 100 µM (final concentration).
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., water) and a positive control for cytotoxicity if available.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the 2X this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) and the optimal non-toxic concentration range.
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
References
Troubleshooting inconsistent results with Arimoclomol Citrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arimoclomol Citrate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Q1: How should I dissolve and store this compound?
This compound is a crystalline powder that is freely soluble in water.[1][2] For experimental purposes, it is also soluble in DMSO.
-
Reconstitution: For in vitro experiments, a common solvent is DMSO. To prepare a stock solution, dissolve this compound in newly opened DMSO to the desired concentration, for example, 10 mM.[3] Sonication may be required to fully dissolve the compound.
-
Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3]
-
Storage of Solid Compound: The solid form of this compound should be stored at 20-25°C in its original container, protected from light.[4]
In Vitro Experiments
Q2: I am not observing the expected induction of Heat Shock Protein 70 (Hsp70) in my cell line. What could be the issue?
Several factors could contribute to a lack of Hsp70 induction. Here's a troubleshooting workflow to identify the potential cause:
Q3: What is a typical effective concentration for this compound in cell culture?
The effective concentration of Arimoclomol can be cell-line dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. However, based on published studies, a common starting point is in the micromolar range. For example, in differentiated human SH-SY5Y neuronal cells, enhanced induction of Hsp70 was observed with Arimoclomol concentrations ranging from 50 to 250 µM when co-applied with celastrol.
Q4: Is this compound cytotoxic?
Arimoclomol has been reported to have low cytotoxicity in several cell lines at concentrations effective for Hsp70 induction. However, it is always recommended to perform a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) in parallel with your experiments to ensure that the observed effects are not due to cellular toxicity.
In Vivo Experiments
Q5: What is a recommended dosage and administration route for this compound in mouse models?
The dosage and administration route can vary depending on the mouse model and the experimental design. For the SOD1(G93A) mouse model of ALS, treatment with Arimoclomol has been shown to be effective in delaying disease progression.
-
Dosage: Dosages in the range of 10 to 30 mg/kg/day have been used in mice.
-
Administration: Oral administration is a common route. This can be achieved through oral gavage or by incorporating the compound into the drinking water or food.
Q6: I am observing inconsistent results with Arimoclomol in my animal model. What could be the cause?
Inconsistent results in vivo can stem from several factors:
-
Compound Formulation and Stability: Ensure the vehicle used for administration is appropriate and that this compound remains in solution and stable. For oral administration, Arimoclomol can be dissolved in the drinking water.
-
Bioavailability: The oral bioavailability of Arimoclomol has not been fully determined. Factors such as diet and gut microbiome could potentially influence its absorption.
-
Timing of Administration: Studies in the SOD1(G93A) mouse model have shown that the timing of treatment initiation (pre-symptomatic vs. symptomatic) can impact the therapeutic outcome.
-
Animal Strain and Disease Model: The efficacy of Arimoclomol can be context-dependent. The compound has shown promise in models of Niemann-Pick disease type C but failed to meet primary endpoints in clinical trials for ALS. This highlights the importance of selecting the appropriate animal model for the research question.
Understanding Inconsistent Efficacy
Q7: Why has Arimoclomol shown efficacy in some disease models but failed in others, such as in ALS clinical trials?
The varying efficacy of Arimoclomol across different diseases is an area of active investigation. Some potential reasons for these discrepancies include:
-
Disease-Specific Pathomechanisms: The underlying cellular pathology differs between diseases. While protein misfolding is a common feature in many neurodegenerative disorders, the specific proteins involved and the cellular pathways affected can vary significantly. Arimoclomol's mechanism of action as a co-inducer of the heat shock response may be more effective in diseases where the cellular machinery for protein folding is compromised in a way that can be augmented by increased chaperone activity.
-
Complexity of Clinical Trials: Clinical trials in heterogeneous diseases like ALS are challenging. Patient-to-patient variability in disease progression and genetic background can mask potential therapeutic effects.
-
Off-Target Effects: While Arimoclomol's primary mechanism is understood to be the amplification of the heat shock response, the possibility of off-target effects that could influence its efficacy in different cellular contexts cannot be ruled out.
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| In Vitro Effective Concentration | 50-250 µM (co-applied with celastrol) | Differentiated human SH-SY5Y neuronal cells | |
| In Vivo Dosage (Mouse) | 10-30 mg/kg/day | SOD1(G93A) mice | |
| Clinical Dosage (Human) | 47 mg to 124 mg three times a day (weight-dependent) | Niemann-Pick disease type C patients | |
| Plasma Half-life (Human) | Approximately 4 hours | Healthy subjects | |
| Cmax (Human, 248 mg oral dose) | 1749 ng/mL (Day 1), 2090 ng/mL (Day 6) | Healthy subjects | |
| AUC0-8hr (Human, 248 mg oral dose) | 5317 hrng/mL (Day 1), 7207 hrng/mL (Day 6) | Healthy subjects |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound (solid), DMSO (newly opened), sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound is 505.90 g/mol ).
-
Dissolution: In a sterile environment, add the calculated mass of this compound to a microcentrifuge tube. Add the appropriate volume of DMSO.
-
Solubilization: Vortex the tube until the compound is fully dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store at -20°C for up to one month or -80°C for up to six months.
Protocol 2: Western Blot for Hsp70 Induction
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with this compound at various concentrations for the desired time. Include a vehicle-only control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against Hsp70 overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. primetech.co.jp [primetech.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
Arimoclomol Citrate cytotoxicity and dose-response analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Arimoclomol Citrate, focusing on its cytotoxic profile and dose-response analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Arimoclomol?
A1: Arimoclomol is not a cytotoxic agent but a co-inducer of the cellular heat shock response.[1][2] It functions by amplifying the production of heat shock proteins (HSPs), particularly HSP70, in cells already under physiological stress.[2][3] This mechanism helps to refold misfolded proteins, prevent protein aggregation, and improve lysosomal function, which is ultimately cytoprotective.[1]
Q2: What is the solubility and stability of this compound?
A2: this compound is a white to off-white crystalline powder that is freely soluble in water. Stock solutions are typically prepared in water. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers to prevent moisture degradation.
Q3: How should I prepare this compound for in vitro experiments?
A3: For cell culture experiments, a concentrated stock solution of this compound can be prepared in sterile water. Subsequent serial dilutions to working concentrations should be made in the appropriate cell culture medium. While Arimoclomol is water-soluble, some protocols for in vitro assays have used DMSO for preparing serial dilutions for testing. It is crucial to ensure the final solvent concentration in the culture medium is minimal (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
Q4: Is Arimoclomol expected to be cytotoxic to my cell lines?
A4: Arimoclomol's primary role is cytoprotective, and it is generally not considered cytotoxic at therapeutic or typical experimental concentrations. However, as with any compound, it is essential to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions. This can be achieved by performing a dose-response curve and assessing cell viability using standard assays like MTT, XTT, or LDH release.
Q5: Does Arimoclomol interact with other compounds or metabolic pathways?
A5: In vitro studies have shown that Arimoclomol is not an inhibitor or inducer of major cytochrome P450 (CYP) enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5). However, it is an inhibitor of the organic cation transporter 2 (OCT2), which may affect the transport of other OCT2 substrates. Arimoclomol is primarily metabolized through glutathionation, O-glucuronidation, and NO-oxime cleavage.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of Arimoclomol in culture medium | - Exceeding the solubility limit in the specific medium formulation.- Interaction with components in the serum or medium supplements. | - Ensure the stock solution is fully dissolved before adding to the medium.- Prepare fresh dilutions for each experiment.- If issues persist, consider preparing the stock solution in a different solvent, ensuring solvent compatibility with your cells.- Spectrophotometric analysis can be used to confirm solubility in your specific assay buffer. |
| Inconsistent or unexpected experimental results | - Degradation of Arimoclomol due to improper storage.- Variability in cell seeding density.- Inconsistent incubation times. | - Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.- Use a consistent and optimized cell seeding density for all experiments.- Ensure precise and consistent timing for drug treatment and assay measurements. |
| No observable effect of Arimoclomol on HSP70 induction | - The cell line may not be under sufficient stress to activate the heat shock response.- The concentration of Arimoclomol is too low.- Insufficient incubation time. | - Arimoclomol amplifies an existing stress response; it does not induce it on its own. Ensure your experimental model has an underlying cellular stressor.- Perform a dose-response experiment to determine the optimal concentration for HSP70 induction in your cell line.- Conduct a time-course experiment to identify the optimal duration of treatment for observing the desired effect. |
| High background in cell viability assays | - Interference of the compound with the assay reagents.- Contamination of cell cultures. | - Run a control with Arimoclomol in cell-free medium to check for any direct reaction with the assay dye (e.g., MTT reagent).- Regularly test cell cultures for mycoplasma contamination. |
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Description | Reference |
| Appearance | White to off-white crystalline powder | |
| Solubility | Freely soluble in water | |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | |
| In Vitro Metabolism | Predominantly via glutathionation, O-glucuronidation, and NO-oxime cleavage | |
| CYP Interaction | Not an inhibitor or inducer of major CYP enzymes | |
| Transporter Interaction | Inhibitor of OCT2 |
Experimental Protocols
Protocol 1: Determination of Arimoclomol's Effect on Cell Viability (Dose-Response Analysis)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of the solvent used for dilution, e.g., water or DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X Arimoclomol dilutions and vehicle control to the respective wells (in triplicate).
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assay (e.g., MTT Assay):
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Incubate for at least 1 hour at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Arimoclomol concentration to generate a dose-response curve.
Protocol 2: Western Blot Analysis of HSP70 Induction
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of Arimoclomol (based on the viability assay) and a vehicle control for a predetermined time. It is advisable to include a positive control for cellular stress if necessary.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSP70 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the HSP70 signal to the loading control.
Visualizations
Caption: Arimoclomol's mechanism of action in the cellular stress response.
References
Impact of Arimoclomol Citrate on cell culture media components
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Arimoclomol Citrate in cell culture experiments. The information is designed to proactively address potential issues and ensure the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the citrate salt of Arimoclomol, a small molecule compound that acts as a co-inducer of heat shock proteins (HSPs), particularly HSP70.[1] Its mechanism of action is not through direct cellular stress but by amplifying the natural heat shock response. It is understood to stabilize the interaction between Heat Shock Factor 1 (HSF1) and Heat Shock Elements (HSEs), which are the transcriptional regulators for HSP production.[2] This leads to an enhanced capacity for proper protein folding and the clearance of aggregated proteins, which is a pathological hallmark in many neurodegenerative diseases.[1][3]
Q2: What are the recommended solvent and storage conditions for this compound stock solutions?
The recommended solvent for preparing this compound stock solutions for in vitro studies is dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. For optimal stability, stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).
Q3: Can the citrate component of this compound affect my cell culture?
Citrate is a component of serum and can be found in some cell culture media formulations where it can act as a chelator for iron. At physiological pH, citrate can bind to divalent and trivalent cations, which could potentially influence processes regulated by ions like calcium. While the concentration of citrate introduced with this compound is typically low, it is a factor to consider, especially in serum-free or chemically defined media where ion concentrations are tightly controlled. In some cancer cell lines, extracellular citrate has been shown to influence metabolism and proliferation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in Cell Culture Medium Upon Addition of this compound | - Poor solubility of this compound at the working concentration. - Interaction with media components. - pH shift in the medium. | - Ensure the final DMSO concentration is within the recommended range (typically <0.5%). - Prepare fresh stock solutions. - Warm the media to 37°C before and after adding the compound. - Add the stock solution to the media dropwise while gently swirling. - If precipitation persists, consider a lower working concentration or a different solvent system (if compatible with your cells). |
| Unexpected Change in Media Color | - Interaction of this compound with pH indicators (e.g., phenol red). - Degradation of the compound. | - Visually inspect the stock solution for any color change before use. - To rule out pH indicator effects, you can culture cells in a phenol red-free medium. - If degradation is suspected, prepare a fresh stock solution from a new vial of the compound. |
| Significant Shift in Media pH | - The citrate component may slightly alter the buffering capacity of the medium. | - Measure the pH of the medium after adding this compound. - If a significant shift is observed, the medium can be re-buffered using sterile 1N HCl or 1N NaOH. - Ensure your incubator's CO2 levels are stable, as this is the primary regulator of pH in bicarbonate-buffered media. |
| Inconsistent Experimental Results | - Inaccurate pipetting of the stock solution. - Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles. - Cellular stress due to high solvent concentration. | - Use calibrated pipettes for accurate dispensing. - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Perform a solvent toxicity control to ensure the observed effects are due to the compound and not the DMSO. |
| No Observable Effect of this compound | - Sub-optimal concentration of the compound. - Short incubation time. - Cell line is not responsive to the treatment. | - Perform a dose-response experiment to determine the optimal working concentration for your specific cell line. - Extend the incubation time, as the induction of heat shock proteins may take several hours. - Confirm the expression of HSF1 in your cell line, as it is crucial for the mechanism of action of Arimoclomol. |
Experimental Protocols & Methodologies
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Experimental Workflow for Assessing the Impact of this compound on a Cell Line
References
Arimoclomol Citrate off-target kinase inhibition profile
This technical support center provides researchers, scientists, and drug development professionals with information and guidance on the experimental use of Arimoclomol Citrate, with a specific focus on its potential off-target kinase inhibition profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Arimoclomol?
Arimoclomol is known as a co-inducer of the heat shock response (HSR), a fundamental cellular protective mechanism. It is not believed to directly induce heat shock proteins (HSPs) but rather amplifies and prolongs the activation of Heat Shock Factor 1 (HSF1). HSF1 is the primary transcription factor that regulates the expression of HSPs, such as HSP70. These HSPs function as molecular chaperones, assisting in the correct folding of new proteins and the refolding of misfolded or aggregated proteins, which is a pathological hallmark in many neurodegenerative diseases.
Q2: Is there a publicly available off-target kinase inhibition profile for this compound?
Based on a comprehensive review of publicly available scientific literature, clinical trial data, and regulatory documents, a specific off-target kinase inhibition profile for this compound has not been published. While extensive safety and pharmacology studies have been conducted for its clinical development, detailed screening results against a broad panel of protein kinases are not readily accessible. An FDA briefing document mentions a screening of potential receptors, enzymes, and transporters was conducted without significant findings, but the specifics of this screen, including whether a comprehensive kinase panel was assessed, are not detailed.
Q3: My experimental results with Arimoclomol are unexpected. Could this be due to off-target kinase inhibition?
While there is no direct evidence of Arimoclomol inhibiting specific kinases, it is a possibility for any small molecule. Unexpected results could stem from various factors, including:
-
Unknown Off-Target Effects: Arimoclomol could be interacting with other proteins, including kinases, in your specific experimental model.
-
Cell-Type Specific Effects: The cellular context, including the expression levels of various kinases and signaling proteins, can influence a compound's activity.
-
Experimental Conditions: Factors such as compound concentration, treatment duration, and the specific assays used can impact the observed outcome.
We recommend a systematic approach to troubleshooting, as outlined in the guides below.
Q4: How can I investigate the potential off-target kinase effects of Arimoclomol in my own experiments?
If you suspect off-target kinase activity or wish to proactively characterize Arimoclomol in your system, you can:
-
Perform a Kinase Profiling Assay: Utilize a commercial kinase screening service that offers assays for a broad panel of kinases (e.g., radiometric, fluorescence-based, or binding assays). This will provide a comprehensive overview of potential interactions.
-
Conduct In-house Kinase Assays: If you have a specific kinase or pathway of interest, you can perform in-house enzymatic assays to directly test for inhibition by Arimoclomol. A generic protocol is provided below.
-
Utilize Cellular Assays: Assess the phosphorylation status of key downstream targets of suspected kinase pathways using techniques like Western blotting or phospho-specific ELISAs after treating cells with Arimoclomol.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Changes
-
Problem: You observe an unexpected increase or decrease in cell viability or proliferation in your cell line upon treatment with Arimoclomol.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that Arimoclomol is engaging its intended target in your system. For example, measure the upregulation of HSP70 mRNA or protein.
-
Titrate the Concentration: Perform a dose-response curve to determine if the effect is concentration-dependent. Use the lowest effective concentration for your primary endpoint to minimize potential off-target effects.
-
Test in Different Cell Lines: Compare the effects in your primary cell line with a control cell line that may be less sensitive to the suspected off-target pathway.
-
Investigate Apoptosis/Cell Cycle Markers: Use assays for markers like cleaved caspase-3 or analyze cell cycle distribution by flow cytometry to understand the mechanism of the observed viability changes.
-
Issue 2: Unexplained Changes in a Signaling Pathway
-
Problem: You observe modulation of a signaling pathway that is not directly linked to the heat shock response.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for any potential links between the heat shock response and the observed signaling pathway.
-
Use Pathway Inhibitors: Combine Arimoclomol treatment with known inhibitors of the kinases in the affected pathway to see if the effect can be rescued or blocked.
-
Direct Kinase Assay: If a specific kinase is suspected, perform a direct in vitro kinase assay with purified enzyme, substrate, and Arimoclomol to test for inhibitory activity. Refer to the experimental protocol below.
-
Phospho-Proteomic Profiling: For a broader, unbiased view, consider a mass spectrometry-based phospho-proteomics experiment to identify changes in protein phosphorylation across the proteome after Arimoclomol treatment.
-
Data Presentation
As no public quantitative data on the off-target kinase inhibition of this compound is available, a data table cannot be provided. Researchers are encouraged to generate their own data using the methodologies described below.
Experimental Protocols
Protocol: In Vitro Radiometric Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of Arimoclomol against a specific kinase of interest.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of this compound in DMSO. Further dilute these into the kinase reaction buffer to the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Set Up the Kinase Reaction: In a 96-well plate, combine the kinase reaction buffer, the specific peptide substrate, and the diluted Arimoclomol or DMSO (for control wells).
-
Enzyme Addition: Add the purified kinase to each well to initiate a pre-incubation period (e.g., 10 minutes at room temperature).
-
Initiate Phosphorylation: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 paper squares into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each Arimoclomol concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the Arimoclomol concentration to determine the IC50 value.
Mandatory Visualization
Caption: Workflow for Investigating Potential Off-Target Effects.
Arimoclomol Citrate Experimental Controls: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for designing and executing experiments involving Arimoclomol Citrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Arimoclomol?
A1: Arimoclomol is a heat shock protein (HSP) co-inducer.[1] It does not directly induce HSPs or cause cellular stress on its own.[2][3] Instead, it amplifies a pre-existing heat shock response (HSR) by prolonging the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for HSPs.[1][4] This action enhances the interaction of HSF1 with Heat Shock Elements (HSEs) in gene promoters, leading to increased transcription of chaperones like HSP70. In the context of lysosomal storage disorders like Niemann-Pick disease type C (NPC), Arimoclomol is also thought to improve lysosomal function by activating transcription factors TFEB and TFE3, which upregulate a network of Coordinated Lysosomal Expression and Regulation (CLEAR) genes.
Q2: Is Arimoclomol a direct inducer of the heat shock response?
A2: No. A key characteristic of Arimoclomol is that it acts as a co-inducer, meaning it amplifies the heat shock response only in cells that are already under physiological stress. If cells are not stressed, Arimoclomol may have a minimal or undetectable effect on HSP expression.
Q3: What are the main downstream effects of Arimoclomol treatment?
A3: The primary downstream effect is the increased expression of molecular chaperones, particularly from the HSP70 family (e.g., HSPA1A). These chaperones assist in the correct folding of new or damaged proteins, preventing aggregation and promoting proteostasis. Other reported neuroprotective mechanisms include inhibiting apoptosis, modulating inflammation, and improving lysosomal membrane stability.
Q4: In which disease models has Arimoclomol been studied?
A4: Arimoclomol has been investigated in a variety of disease models characterized by protein misfolding and aggregation. These include Niemann-Pick disease type C (NPC), for which it is an approved therapy in combination with miglustat, amyotrophic lateral sclerosis (ALS), inclusion body myositis, Gaucher disease, and spinal and bulbar muscular atrophy.
Experimental Design and Controls
Proper experimental design is critical for obtaining reliable and interpretable data. The following sections provide guidance on controls, concentrations, and potential confounding factors.
Essential Controls
-
Vehicle Control (Negative Control): This is the most crucial control. Arimoclomol is often dissolved in a solvent like DMSO. The vehicle control group should be treated with the same final concentration of the solvent as the experimental groups.
-
Positive Control (Stressor): Since Arimoclomol is a co-inducer, its effect is most pronounced in stressed cells. A positive control group, treated with a known HSR inducer (e.g., mild heat shock, a proteasome inhibitor like MG132, or Thapsigargin), is essential to confirm that the cellular machinery for the heat shock response is functional in your model system.
-
Arimoclomol-Only Control: This group helps determine the baseline effect of Arimoclomol in the absence of an additional, externally applied stressor. In many unstressed cell lines, this effect may be minimal.
-
Positive Control + Arimoclomol: This group is used to demonstrate the synergistic or amplifying effect of Arimoclomol on an already activated heat shock response.
Recommended Concentrations and Dosages
Choosing the correct concentration is vital to avoid off-target effects and ensure meaningful results. Concentrations reported in the literature vary by cell type and experimental context.
Table 1: Recommended In Vitro Concentrations for this compound
| Concentration Range | Cell/Model Type | Context & Remarks | Source(s) |
|---|---|---|---|
| < 10 µM | General Cellular Assays | Recommended to avoid off-target pharmacology and confounding results. Modest binding to some kinases (e.g., FGR1, FGR2) was observed at 1 µM. | , |
| 50 - 200 µM | Alzheimer's/Parkinson's Models | Used to assess inhibition of Aβ1–42 fibrillation. Note: This is a high concentration and may be supra-physiological. |
| 100 - 400 µM | Primary Fibroblasts (Gaucher Disease) | Shown to increase the expression of HSPA1A (HSP70) in patient-derived cells, suggesting a high stress threshold in this model. | |
Note: It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
Issue 1: No significant increase in HSP70 levels is observed after Arimoclomol treatment.
| Possible Cause | Troubleshooting Step |
| Cells are not sufficiently stressed. | Arimoclomol is a co-inducer and requires a basal level of cellular stress. Solution: Include a positive control stressor (e.g., heat shock at 42°C for 1 hour) with and without Arimoclomol to verify its amplifying effect. |
| Suboptimal concentration. | The effective concentration can be highly cell-type dependent. Solution: Perform a dose-response experiment, starting from a low concentration (e.g., 1-10 µM) and increasing to higher ranges if necessary, while monitoring for toxicity. |
| Incorrect timing. | The peak expression of HSPs after treatment may have been missed. Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for your endpoint. |
| Cell line is non-responsive. | Some cell lines may have a very high threshold for HSR induction. Solution: Confirm the HSR pathway is active in your cells using a potent, direct inducer like Celastrol or heat shock. |
Issue 2: High cellular toxicity or unexpected off-target effects are observed.
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | Concentrations above 10 µM have been associated with potential off-target binding to kinases and other proteins. Solution: Lower the concentration of Arimoclomol to the <10 µM range. Ensure that any observed phenotype is not due to general toxicity by performing a cell viability assay (e.g., MTT or LDH). |
| Vehicle toxicity. | The solvent (e.g., DMSO) may be causing toxicity at the concentration used. Solution: Ensure the final vehicle concentration is low (typically <0.1%) and consistent across all wells, including the vehicle-only control. |
Visualized Pathways and Workflows
Mechanism of Action: HSF1 Pathway Amplification
References
Technical Support Center: Arimoclomol Citrate and Heat Shock Protein (HSP) Response
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Arimoclomol Citrate for the induction of a Heat Shock Protein (HSP) response. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing an HSP response?
A1: Arimoclomol is a co-inducer of the heat shock response. It does not directly induce cellular stress but rather amplifies an existing stress response. Its primary mechanism involves prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSP genes. Arimoclomol facilitates the binding of activated HSF1 to Heat Shock Elements (HSEs) in the promoter regions of these genes, leading to a sustained transcription of HSPs, most notably HSP70.[1][2][3]
Q2: What is the optimal treatment duration to observe a maximal HSP response with Arimoclomol in vitro?
A2: The optimal treatment duration for a maximal HSP response can vary depending on the cell type and the specific HSP being measured. However, in vitro studies using human neuronal cells have shown that the levels of several key heat shock proteins, including HSPA1A (an inducible form of HSP70) and DNAJB1 (HSP40), peak between 10 to 12 hours after treatment. For other HSPs, such as HSPB1 (HSP27), the peak expression may be observed at 24 hours . It is recommended to perform a time-course experiment for your specific cell model to determine the precise optimal duration.
Q3: What is a typical effective concentration range for Arimoclomol in cell culture experiments?
A3: The effective concentration of Arimoclomol in vitro can be cell-line dependent. Studies have reported a range of concentrations, typically between 50 µM and 250 µM , for observing a significant co-induction of HSPs in neuronal cell lines. It is advisable to perform a dose-response experiment to identify the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effect of Arimoclomol treatment duration and concentration on HSP70 levels.
| Cell Line | Arimoclomol Concentration | Treatment Duration | Fold Change in HSP70 Protein Levels (Approx.) | Reference |
| Differentiated SH-SY5Y Human Neuronal Cells | 50 µM - 250 µM | 10-12 hours | Peak induction observed (specific fold change not quantified) | |
| Primary Fibroblasts (Niemann-Pick Type C patients) | Not specified | 24 hours | Significant reduction in lysosomal storage (indirect measure of HSP activity) | [4] |
| SOD1G93A Mouse Model (in vivo) | 10 mg/kg/day | Chronic (from 75 days of age) | Increased HSP70 expression in spinal cord |
Note: Quantitative fold-change data for HSP protein levels at specific time points is limited in the reviewed literature. Researchers are encouraged to perform quantitative Western blotting or ELISA to determine these values in their experimental systems.
Experimental Protocols
Protocol 1: In Vitro Induction of HSP70 in Neuronal Cells with this compound
This protocol outlines the steps for treating a neuronal cell line (e.g., SH-SY5Y) with Arimoclomol and subsequently analyzing HSP70 levels by Western blot.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against HSP70
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Arimoclomol Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 50, 100, 250 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Replace the cell culture medium with the prepared Arimoclomol-containing or vehicle control medium.
-
Incubation (Time-Course): Incubate the cells for various durations (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment time.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HSP70 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Densitometry Analysis: Quantify the band intensities to determine the fold change in HSP70 expression relative to the vehicle control.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low HSP70 induction | Suboptimal Treatment Duration: The peak HSP response may occur at a different time in your cell line. | Perform a time-course experiment with multiple time points (e.g., 4, 8, 12, 16, 24 hours). |
| Suboptimal Arimoclomol Concentration: The concentration may be too low to elicit a response or too high, causing cytotoxicity. | Conduct a dose-response experiment with a range of concentrations (e.g., 10 µM to 300 µM). Perform a cell viability assay (e.g., MTT) in parallel. | |
| Low Basal Stress Level: Arimoclomol is a co-inducer and requires a basal level of cellular stress to be effective. | Consider introducing a mild, sub-lethal stressor (e.g., a brief heat shock at 42°C for 30-60 minutes followed by recovery) before or during Arimoclomol treatment. | |
| Cell Line Unresponsive: Some cell lines may have a blunted heat shock response. | Use a positive control for HSF1 activation, such as a known HSP inducer or heat shock, to confirm the integrity of the signaling pathway in your cells. | |
| High background on Western blot | Antibody Issues: The primary or secondary antibody concentration may be too high, or the antibody may have non-specific binding. | Optimize antibody dilutions. Ensure adequate blocking and washing steps. |
| Inconsistent results | Experimental Variability: Inconsistent cell density, passage number, or treatment conditions can lead to variability. | Standardize your cell culture and experimental procedures. Use cells within a consistent passage number range. |
Visualizations
Caption: Signaling pathway of Arimoclomol-mediated HSP induction.
References
- 1. Impact of histone deacetylase inhibition and arimoclomol on heat shock protein expression and disease biomarkers in primary culture models of familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Bimoclomol, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Validating Arimoclomol Citrate Efficacy with In Vivo Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Arimoclomol Citrate with alternative therapies for Niemann-Pick disease type C (NPC) and Amyotrophic Lateral Sclerosis (ALS). While clinical efficacy data for Arimoclomol is established through functional scales, this guide focuses on the potential of in vivo imaging to provide objective, quantifiable biomarkers of its therapeutic effects. Due to a lack of published in vivo imaging studies directly validating Arimoclomol's efficacy, this guide presents proposed experimental protocols to bridge this gap, offering a roadmap for future research.
This compound: Mechanism of Action
Arimoclomol is a heat shock protein (HSP) co-inducer that amplifies the natural cellular stress response to promote protein folding and lysosomal function.[1][2] Its mechanism is primarily centered around two interconnected pathways:
-
Heat Shock Response Amplification: Arimoclomol is understood to stabilize the interaction between Heat Shock Factor 1 (HSF1) and Heat Shock Elements (HSEs) in the DNA.[1][2] This prolongs the activation of HSF1, leading to an increased production of heat shock proteins, particularly HSP70.[3] HSP70 acts as a molecular chaperone, assisting in the correct folding of misfolded or mutated proteins and targeting them for degradation, a key pathological feature in many neurodegenerative diseases.
-
Enhancement of Lysosomal Function: In the context of NPC, Arimoclomol has been shown to promote the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). These transcription factors are master regulators of the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network. By activating this network, Arimoclomol upregulates the expression of genes involved in lysosomal biogenesis and function, including the NPC1 gene, which is mutated in most NPC patients. This enhanced lysosomal activity helps to clear the accumulated cholesterol and other lipids characteristic of the disease.
Performance Comparison: Arimoclomol vs. Alternatives
The efficacy of Arimoclomol has been evaluated in clinical trials for both NPC and ALS. Below is a summary of its performance compared to standard-of-care and alternative therapies.
For Niemann-Pick Disease Type C (NPC)
| Therapy | Mechanism of Action | Key Efficacy Data |
| This compound | HSP co-inducer; enhances lysosomal function via TFEB/TFE3 pathway. | In a Phase 2/3 trial, Arimoclomol showed a 65% reduction in annual disease progression on the 5-domain NPC Clinical Severity Scale (NPCCSS) vs. placebo. When used with miglustat, it led to disease stabilization. Long-term data suggests sustained reduction in disease progression. |
| Miglustat (Zavesca®) | Inhibitor of glucosylceramide synthase, reducing the synthesis of glycosphingolipids. | Approved in Europe for NPC. Slows the progression of key neurological symptoms. Improves saccadic eye movements, swallowing, and ambulation. |
| Hydroxypropyl-β-cyclodextrin (Trappsol® Cyclo™) | A cyclic oligosaccharide that can shuttle cholesterol out of lysosomes. | Investigational therapy. Preclinical studies show it reduces cholesterol accumulation and delays neurodegeneration. Clinical trials are ongoing. |
For Amyotrophic Lateral Sclerosis (ALS)
| Therapy | Mechanism of Action | Key Efficacy Data |
| This compound | HSP co-inducer, aiming to reduce misfolded protein aggregation (e.g., SOD1, TDP-43). | A Phase 3 trial (ORARIALS-01) did not meet its primary or secondary endpoints for improving function or survival in a broad ALS population. An earlier Phase 2 trial in patients with SOD1 mutations suggested a possible therapeutic benefit. |
| Riluzole (Rilutek®) | Glutamate antagonist; inhibits voltage-dependent sodium channels, reducing glutamate excitotoxicity. | First FDA-approved drug for ALS. Modestly extends survival by approximately 3 months. |
| Edaravone (Radicava®) | A free radical scavenger that reduces oxidative stress, which is implicated in motor neuron death. | Shown to slow the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score in a specific subset of patients with early-stage disease. |
Proposed Experimental Protocols for In Vivo Imaging Validation
Given the absence of direct in vivo imaging data for Arimoclomol, the following protocols are proposed to visualize and quantify its therapeutic effects in preclinical models.
Protocol 1: PET Imaging of Neuroinflammation in an NPC Mouse Model
-
Objective: To assess the effect of Arimoclomol on reducing neuroinflammation, a known component of NPC pathology.
-
Animal Model: Npc1-null (Npc1-/-) mice, which recapitulate the key features of human NPC.
-
Imaging Agent: A PET radiotracer targeting the 18 kDa translocator protein (TSPO), which is upregulated in activated microglia and astrocytes, such as [18F]DPA-714 or [11C]PBR28.
-
Methodology:
-
Animal Groups: Npc1-/- mice and wild-type littermates will be divided into: (1) Vehicle control, (2) Arimoclomol-treated (e.g., 30 mg/kg/day via oral gavage), and (3) Miglustat-treated (e.g., 200 mg/kg/day). Treatment will begin at a pre-symptomatic stage (e.g., 4 weeks of age) and continue for 6-8 weeks.
-
Imaging Procedure: Longitudinal PET/CT or PET/MRI scans will be performed at baseline and at the end of the treatment period. Mice will be anesthetized, and the radiotracer will be administered intravenously. Dynamic or static emission scans will be acquired for 60-90 minutes post-injection.
-
Data Analysis: Regions of interest (ROIs) will be drawn on co-registered anatomical images (CT or MRI) for brain regions known to be affected in NPC, such as the cerebellum and thalamus. The standardized uptake value (SUV) or distribution volume ratio (DVR) will be calculated for each ROI to quantify tracer uptake.
-
Validation: Following the final imaging session, brain tissue will be collected for immunohistochemical analysis of microglial (Iba1) and astrocyte (GFAP) markers to correlate with PET signal changes.
-
-
Expected Outcome: A significant reduction in TSPO tracer uptake in the brains of Arimoclomol-treated Npc1-/- mice compared to vehicle-treated controls, indicating a dampening of the neuroinflammatory response. The effect size would be compared to that of Miglustat.
Protocol 2: Magnetic Resonance Spectroscopy (MRS) of Neuronal Health in an ALS Mouse Model
-
Objective: To non-invasively measure changes in key brain metabolites as a proxy for neuronal health and response to Arimoclomol treatment.
-
Animal Model: SOD1-G93A transgenic mice, a widely used model for ALS that exhibits progressive motor neuron degeneration.
-
Methodology:
-
Animal Groups: SOD1-G93A mice will be grouped to receive: (1) Vehicle, (2) Arimoclomol (e.g., 30 mg/kg/day), and (3) Riluzole (e.g., 20 mg/kg/day). Treatment will begin at a symptomatic stage (e.g., 90 days of age).
-
Imaging Procedure: Longitudinal 1H-MRS will be performed using a high-field MRI scanner (e.g., 7T or higher) at multiple time points (e.g., monthly). A voxel will be placed over the motor cortex or brainstem.
-
Data Analysis: Spectra will be analyzed to quantify the concentrations of key metabolites, including:
-
N-acetylaspartate (NAA): A marker of neuronal viability and density.
-
Glutamate (Glu): The primary excitatory neurotransmitter, implicated in excitotoxicity.
-
Myo-inositol (mI): A marker of glial activation. The NAA/Creatine (Cr) and NAA/mI ratios will be calculated as indices of neuronal integrity and gliosis, respectively.
-
-
Validation: Results will be correlated with motor function tests (e.g., rotarod performance, grip strength) and post-mortem histological counts of motor neurons in the spinal cord.
-
-
Expected Outcome: Arimoclomol treatment is expected to slow the rate of decline of the NAA/Cr ratio in the motor cortex of SOD1-G93A mice compared to the vehicle group, suggesting a neuroprotective effect. This would provide a metabolic biomarker of the drug's efficacy, which could be compared against the effects of Riluzole.
Protocol 3: In Vivo Imaging of Protein Aggregation
-
Objective: To directly visualize the effect of Arimoclomol on the formation and clearance of protein aggregates in a relevant animal model.
-
Animal Model: A transgenic mouse model expressing a fluorescently tagged aggregating protein (e.g., TDP-43 or mutant SOD1). Alternatively, multiphoton microscopy can be used in models where aggregates are labeled with specific dyes.
-
Imaging Agent: Dyes that specifically bind to protein aggregates (e.g., Thioflavin S derivatives for amyloid-like structures) or genetically encoded fluorescent reporters.
-
Methodology:
-
Animal Groups: Transgenic mice will be treated with Vehicle or Arimoclomol.
-
Imaging Procedure: Longitudinal two-photon or confocal microscopy will be performed through a cranial window implanted over a region of interest (e.g., motor cortex). This allows for repeated imaging of the same aggregates over time in living animals.
-
Data Analysis: The number, size, and density of protein aggregates will be quantified over time. The rate of appearance of new aggregates and the change in size of existing aggregates will be compared between treatment groups.
-
-
Expected Outcome: Arimoclomol-treated mice would exhibit a slower rate of new aggregate formation and/or a reduction in the size of existing aggregates compared to vehicle-treated mice, providing direct visual evidence of its mechanism of action.
Conclusion
This compound holds promise as a therapeutic agent for neurodegenerative diseases like NPC, with a well-defined mechanism of action centered on the heat shock response and lysosomal function. While its clinical efficacy in ALS remains uncertain, its approval for NPC marks a significant advancement. The integration of in vivo imaging techniques, as outlined in the proposed protocols, is a critical next step to non-invasively monitor its pharmacodynamic effects in the central nervous system. Such studies would not only provide robust, quantitative biomarkers of efficacy but also deepen our understanding of the pathophysiology of these devastating diseases and accelerate the development of next-generation therapies.
References
A Comparative Guide to Arimoclomol Citrate and Guanabenz in Modulating Cellular Stress Responses
In the landscape of therapeutic development for diseases characterized by protein misfolding and aggregation, modulating the cell's innate protective mechanisms is a key strategy. The heat shock response (HSR) and the unfolded protein response (UPR) are two critical pathways that manage cellular stress. This guide provides a detailed comparison of two small molecules, Arimoclomol Citrate and Guanabenz, which influence these pathways through distinct mechanisms. Arimoclomol acts as a co-inducer of the heat shock response, while Guanabenz modulates the integrated stress response, a downstream branch of the unfolded protein response.
Mechanism of Action: A Tale of Two Pathways
This compound: An Amplifier of the Heat Shock Response
Arimoclomol is classified as a co-inducer of heat shock proteins (HSPs).[1][2] It does not induce a stress response on its own but enhances the cell's natural response to pre-existing physiological stress, such as the presence of misfolded proteins.[1][3] Its mechanism centers on the Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR.[4] Under stress, HSF1 is activated and binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes. Arimoclomol is understood to prolong this binding, leading to a sustained and amplified production of cytoprotective heat shock proteins, notably HSP70 and HSP90. This amplification helps refold misfolded proteins, prevent aggregation, and improve overall cellular proteostasis.
Guanabenz: An Inhibitor of Stress Response Termination
Guanabenz, originally an alpha-2-adrenergic agonist used for hypertension, has been repurposed for its effects on the unfolded protein response (UPR) and the integrated stress response (ISR). When misfolded proteins accumulate in the endoplasmic reticulum (ER), ER stress triggers the UPR. One key UPR branch involves the PERK enzyme, which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α temporarily halts most protein translation, reducing the protein load on the ER.
This shutdown is reversed by a phosphatase complex, where GADD34 (also known as PPP1R15A) recruits the catalytic subunit PP1c to dephosphorylate eIF2α. Guanabenz selectively binds to GADD34, inhibiting this phosphatase activity. This action prolongs the phosphorylation of eIF2α, sustaining the reduction in protein synthesis and giving the cell more time to resolve the ER stress. This mechanism is distinct from the HSF1-mediated heat shock response.
Comparative Efficacy and Experimental Data
The therapeutic potential of both compounds has been explored in various preclinical and clinical models of protein misfolding diseases, particularly neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS).
| Feature | This compound | Guanabenz |
| Primary Target | Heat Shock Factor 1 (HSF1) | GADD34 / PPP1R15A |
| Mechanism | Co-inducer of Heat Shock Response (HSR); prolongs HSF1 activation. | Modulator of Unfolded Protein Response (UPR); inhibits eIF2α dephosphorylation. |
| Key Protein Effect | Increased synthesis of HSPs (e.g., HSP70, HSP90, HSP40). | Sustained phosphorylation of eIF2α, leading to translational attenuation. |
| Preclinical Models | SOD1-G93A mouse model of ALS (extended lifespan, improved motor function); models of Niemann-Pick type C (NPC), Gaucher disease. | SOD1 mouse model of ALS (ameliorated disease progression); models of prion disease, Huntington's disease. |
| Clinical Trial Data | NPC: Phase 2/3 trial showed a 65% reduction in annual disease progression and was well tolerated. ALS: A Phase 2 trial in SOD1-ALS patients showed the drug was safe and well-tolerated, with trends favoring Arimoclomol on efficacy measures. However, a subsequent Phase 3 trial did not meet its primary or secondary endpoints. | ALS: A Phase 2 trial ('ProMISe') was conducted to test efficacy and safety, with patients receiving 16, 32, or 64 mg twice daily. |
| Dosage (Clinical) | 200 mg three times daily (SOD1-ALS trial); 400 mg three times daily (IBM trial). | 16, 32, or 64 mg twice daily (ALS trial). |
| Regulatory Status | Approved in the U.S. (as Miplyffa) in combination with miglustat for Niemann-Pick disease, type C. | Previously approved as an antihypertensive (Wytensin); now considered an orphan drug for neurodegenerative disease research. |
Experimental Protocols
Evaluating the efficacy of compounds like Arimoclomol and Guanabenz requires specific molecular biology techniques to quantify changes in their respective pathways. A generalized protocol for assessing HSP induction via Western Blot is provided below.
Generalized Protocol: Western Blot Analysis of HSP70 Induction
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., human SH-SY5Y neuronal cells, primary fibroblasts) at a suitable density.
-
Induce cellular stress if required (e.g., heat shock at 42°C for 1 hour or treatment with a proteasome inhibitor). For a co-inducer like Arimoclomol, a stressor is necessary.
-
Treat cells with varying concentrations of the test compound (e.g., this compound) or vehicle control for a specified duration (e.g., 12-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-HSP70) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the band intensity of the target protein relative to the loading control.
-
References
Arimoclomol Citrate: A Comparative Analysis of Clinical Trial Outcomes in Niemann-Pick Disease Type C and Amyotrophic Lateral Sclerosis
For Immediate Release
This guide provides a comprehensive comparison of the clinical trial results for Arimoclomol Citrate in the treatment of Niemann-Pick disease type C (NPC) and Amyotrophic Lateral Sclerosis (ALS). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Arimoclomol's performance against alternative therapeutic options.
Niemann-Pick Disease Type C (NPC)
Niemann-Pick disease type C is a rare, progressive genetic disorder characterized by the accumulation of lipids in various organs, leading to severe neurological symptoms. The current standard of care often includes treatment with miglustat, which aims to reduce the rate of glycosphingolipid biosynthesis.
Arimoclomol in NPC: Clinical Trial Performance
Arimoclomol has been investigated as a potential treatment for NPC, culminating in its recent FDA approval for use in combination with miglustat.[1] The pivotal Phase 2/3 clinical trial (NCT02612129) evaluated the efficacy and safety of Arimoclomol in patients with NPC.[2][3]
Table 1: Comparison of Arimoclomol and Miglustat Clinical Trial Results in NPC
| Feature | Arimoclomol (NCT02612129)[2][3] | Miglustat (NCT00316773) |
| Primary Endpoint | Change from baseline in the 5-domain NPC Clinical Severity Scale (NPCCSS) score at 12 months. | Change in horizontal saccadic eye movement (HSEM) velocity at 12 months. |
| Key Efficacy Result | Statistically significant reduction in disease progression. Mean change in 5-domain NPCCSS was 0.76 for Arimoclomol vs. 2.15 for placebo (p=0.046), representing a 65% reduction in annual disease progression. | Improvement in HSEM velocity in patients treated with miglustat compared to standard care. |
| Patient Population | 50 patients aged 2 to 18 years. | 29 patients aged 12 years and older, and an additional cohort of 12 children younger than 12. |
| Treatment Duration | 12 months. | 12 months, with a subsequent extension study. |
| Key Safety Findings | Generally well-tolerated. Adverse events occurred in 88.2% of patients on Arimoclomol and 75.0% on placebo. Serious adverse events were less frequent with Arimoclomol (14.7%) compared to placebo (31.3%). | Tolerability was consistent with previous trials. |
Experimental Protocols: Key NPC Trials
Arimoclomol (NCT02612129): This was a prospective, randomized, double-blind, placebo-controlled Phase 2/3 trial. Patients were randomized in a 2:1 ratio to receive Arimoclomol or placebo, administered orally three times daily, in addition to their routine clinical care, which could include miglustat. The primary efficacy measure was the change in the 5-domain NPCCSS score, which assesses ambulation, swallow, cognition, speech, and fine motor skills.
Miglustat: The pivotal trial for miglustat in NPC was a randomized, controlled study where patients were assigned to receive either miglustat (200 mg three times a day for patients 12 years and older) or standard care for 12 months. The primary endpoint focused on a specific neurological marker, the velocity of horizontal saccadic eye movements.
Signaling Pathways in NPC Treatment
Arimoclomol's mechanism of action involves the amplification of the heat shock response, a cellular protective mechanism. It acts as a co-inducer of heat shock proteins (HSPs), particularly HSP70, by prolonging the activation of Heat Shock Factor 1 (HSF1). This leads to improved protein folding and enhanced lysosomal function. In NPC, this is thought to aid in the proper function of the defective NPC1 protein. Additionally, Arimoclomol activates transcription factors TFEB and TFE3, which promote the expression of genes involved in lysosomal biogenesis and function.
Miglustat, on the other hand, inhibits glucosylceramide synthase, a key enzyme in the synthesis of glycosphingolipids. By reducing the production of these lipids, it aims to lessen their accumulation in cells.
Amyotrophic Lateral Sclerosis (ALS)
ALS is a progressive neurodegenerative disease that affects nerve cells in the brain and the spinal cord, leading to loss of muscle control. Riluzole and edaravone are approved treatments that have shown modest benefits in slowing disease progression.
Arimoclomol in ALS: Clinical Trial Performance
Arimoclomol's development for ALS has included a Phase 2 trial in a specific genetic subpopulation and a larger Phase 3 trial in a broader ALS population.
A Phase 2 trial (NCT00706147) investigated Arimoclomol in patients with rapidly progressive ALS due to mutations in the SOD1 gene. While not powered for efficacy, the results suggested a potential therapeutic benefit.
The subsequent Phase 3 ORARIALS-01 trial (NCT03491462) was a larger, multinational study that enrolled a broader population of ALS patients. Unfortunately, this trial did not meet its primary or secondary endpoints, showing no significant difference between Arimoclomol and placebo in slowing disease progression or improving survival.
Table 2: Comparison of Arimoclomol and Approved ALS Therapies Clinical Trial Results
| Feature | Arimoclomol (ORARIALS-01; NCT03491462) | Riluzole (Pivotal Trials) | Edaravone (MCI186-19; NCT01492686) |
| Primary Endpoint | Combined Assessment of Function and Survival (CAFS) rank score over 76 weeks. | Survival. | Change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score at 24 weeks. |
| Key Efficacy Result | No significant difference compared to placebo (p=0.62). | Modest increase in median survival of approximately two to three months. | Statistically significant slowing of functional decline. Mean change in ALSFRS-R was -5.01 for Edaravone vs. -7.50 for placebo (p=0.0013). |
| Patient Population | 245 patients with ALS. | Over 1,100 patients in two pivotal trials. | 137 patients with a definite or probable diagnosis of ALS and specific disease progression criteria. |
| Treatment Duration | 76 weeks. | Up to 18 months. | 24 weeks. |
| Key Safety Findings | Gastrointestinal adverse events were most common and more frequent than in the placebo group. | Generally well-tolerated. Mild elevations in liver enzymes can occur. | Common adverse events included contusion and gait disturbance. |
Experimental Protocols: Key ALS Trials
Arimoclomol (ORARIALS-01; NCT03491462): This was a randomized, double-blind, placebo-controlled, multicenter Phase 3 trial. Patients were randomized 2:1 to receive Arimoclomol (400 mg three times daily) or placebo for up to 76 weeks. The primary outcome was the Combined Assessment of Function and Survival (CAFS), a composite measure of the change in the ALSFRS-R score and survival time.
Riluzole (Pivotal Trials): Two pivotal double-blind, placebo-controlled trials established the efficacy of riluzole. The primary endpoint in these studies was survival. Patients were typically randomized to receive riluzole (100 mg/day) or placebo.
Edaravone (MCI186-19; NCT01492686): This was a randomized, double-blind, placebo-controlled Phase 3 trial. Eligible patients were randomized 1:1 to receive intravenous edaravone (60 mg) or placebo over a 24-week period. The primary efficacy endpoint was the change in the ALSFRS-R score.
Signaling Pathways in ALS Treatment
The rationale for using Arimoclomol in ALS was also based on its ability to induce the heat shock response and mitigate protein aggregation, a pathological hallmark of the disease.
Riluzole is a glutamate antagonist. Its neuroprotective effects are believed to be mediated through the inhibition of glutamate release, inactivation of voltage-dependent sodium channels, and interference with intracellular events that follow transmitter binding at excitatory amino acid receptors.
Edaravone is thought to exert its therapeutic effect by acting as a free radical scavenger, reducing oxidative stress which is implicated in the pathogenesis of ALS. It may also have anti-inflammatory properties and has been shown to correct the mislocalization of the TDP-43 protein.
Conclusion
Arimoclomol has demonstrated a significant and clinically meaningful treatment effect in Niemann-Pick disease type C, leading to its approval as a combination therapy. In contrast, the clinical development of Arimoclomol for Amyotrophic Lateral Sclerosis did not yield the same positive outcomes in a broad patient population. This comparative guide highlights the divergent paths of Arimoclomol in these two neurodegenerative diseases and provides a data-driven overview of its performance relative to other therapeutic options. Further research into the underlying disease pathologies and the specific mechanisms of these drugs will be crucial for the development of more effective treatments.
References
- 1. Safety and efficacy of arimoclomol in patients with early amyotrophic lateral sclerosis (ORARIALS-01): a randomised, double-blind, placebo-controlled, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Arimoclomol Citrate Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Arimoclomol Citrate's effects across various cell lines, with a focus on its role in cellular stress responses and lysosomal function. Data is presented to contrast its performance with other experimental compounds, supported by detailed experimental methodologies for key assays.
Introduction to this compound
Arimoclomol is a heat shock protein (HSP) amplifier that has been shown to be effective in cellular models of lysosomal storage diseases, particularly Niemann-Pick disease type C (NPC).[1][2] Its primary mechanism of action is the potentiation of the heat shock response, specifically by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of heat shock genes.[3][4] This leads to an increased production of cytoprotective heat shock proteins, such as HSP70, which function as molecular chaperones to facilitate correct protein folding.[3] More recent findings indicate that Arimoclomol also enhances lysosomal function through the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), which upregulate the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network.
Comparative Analysis of In Vitro Efficacy
The in vitro effects of Arimoclomol have been predominantly studied in cell lines relevant to neurodegenerative and lysosomal storage diseases. Key activities include the reduction of cholesterol accumulation in NPC patient-derived fibroblasts, induction of the heat shock response, and modulation of lysosomal biogenesis pathways.
Cholesterol Reduction in Niemann-Pick Type C (NPC) Fibroblasts
Table 1: Comparative Efficacy of Compounds on Cholesterol Reduction in NPC1 Mutant Fibroblasts
| Compound | Cell Line | Concentration | % Cholesterol Reduction (relative to control) | Reference |
| Arimoclomol | NPC Patient Fibroblasts | 100 µM | Dose-dependent reduction observed | |
| 200 µM | Most pronounced effect at this dose | |||
| Vorinostat | NPC1 mutant fibroblasts (GM03123) | 2.5 µM | ~50% | |
| 5 µM | ~70% | |||
| 10 µM | ~75% | |||
| Panobinostat | NPC1 mutant fibroblasts (GM03123) | 10 nM | ~50% | |
| 20 nM | ~70% | |||
| 50 nM | ~75% |
Note: The data for Vorinostat and Panobinostat are derived from graphical representations in the cited literature and are approximate values.
Activation of Cellular Stress Response Pathways
Arimoclomol's therapeutic potential is linked to its ability to amplify the heat shock response and activate lysosomal biogenesis. These effects have been observed across different cell lines.
Table 2: Cross-Validation of Arimoclomol's Effects on Signaling Pathways in Different Cell Lines
| Effect | Cell Line(s) | Key Observations | Reference(s) |
| TFEB/TFE3 Nuclear Translocation | NPC Patient Fibroblasts, HeLa | Dose-dependent increase in nuclear translocation of TFEB and TFE3. | |
| Upregulation of CLEAR Genes | Healthy Human Fibroblasts | Significant transcriptional upregulation of NPC1, NPC2, GBA, GLA, MCOLN1, RRAGD, and SQSTM1 with 400 µM Arimoclomol. | |
| HSP70 Induction | (Co-application with Celastrol) SH-SY5Y | Enhanced induction of HSP70 (HSPA1A) and other HSPs when co-administered with Celastrol. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of Arimoclomol and comparable compounds.
Protocol 1: Fibroblast Cell Culture
This protocol is a general guideline for the culture of human fibroblasts, such as those derived from NPC patients.
-
Media Preparation : Prepare fibroblast culture medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, 50 units/ml penicillin, and 50 µg/ml streptomycin.
-
Cell Thawing : Thaw cryopreserved fibroblasts rapidly in a 37°C water bath. Transfer the cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed culture medium.
-
Centrifugation : Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant.
-
Resuspension and Plating : Resuspend the cell pellet in fresh culture medium and plate in a T75 flask.
-
Incubation : Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing : When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, neutralize with culture medium, centrifuge, and re-plate at a 1:3 to 1:5 split ratio.
Protocol 2: Cholesterol Quantification using Filipin Staining
This method is used to quantify the accumulation of unesterified cholesterol in cultured cells.
-
Cell Plating : Plate NPC fibroblasts in a 96-well clear-bottom plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with varying concentrations of Arimoclomol or comparator compounds for 48-72 hours.
-
Fixation : Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 30 minutes at room temperature.
-
Filipin Staining : Wash the cells with PBS and stain with 50 µg/ml Filipin III in PBS for 1 hour at room temperature, protected from light.
-
Nuclear Staining : Wash the cells with PBS and counterstain with DAPI (1 µg/ml) for 10 minutes.
-
Imaging : Acquire images using a high-content imaging system.
-
Quantification : Analyze the images to determine the integrated intensity of Filipin fluorescence per cell, often normalized to the nuclear area (DAPI signal).
Protocol 3: TFEB Nuclear Translocation Assay (Immunofluorescence)
This protocol details the immunofluorescence staining procedure to visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus.
-
Cell Culture and Treatment : Culture HeLa or fibroblast cells on glass coverslips and treat with Arimoclomol for the desired time.
-
Fixation and Permeabilization : Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking : Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation : Incubate with a primary antibody against TFEB (e.g., rabbit anti-TFEB) overnight at 4°C.
-
Secondary Antibody Incubation : Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature.
-
Mounting : Wash with PBS, counterstain nuclei with DAPI, and mount the coverslips on microscope slides.
-
Analysis : Capture images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB.
Protocol 4: Quantitative PCR (qPCR) for CLEAR Gene Expression
This protocol is for measuring the relative mRNA levels of TFEB/TFE3 target genes.
-
Cell Lysis and RNA Extraction : Treat cells with Arimoclomol, then lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction : Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the CLEAR network genes (e.g., NPC1, LAMP1, CTSD) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling : Perform the qPCR on a real-time PCR system.
-
Data Analysis : Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of Arimoclomol and the experimental procedures, the following diagrams have been generated using the DOT language.
Arimoclomol's Dual Mechanism of Action
Caption: Arimoclomol's dual mechanism of action.
Experimental Workflow for Cholesterol Quantification
Caption: Workflow for cholesterol quantification.
Conclusion
This compound demonstrates significant in vitro effects on pathways central to cellular proteostasis and lysosomal health. Its ability to amplify the heat shock response and promote TFEB/TFE3-mediated lysosomal biogenesis has been validated in multiple cell lines, particularly in the context of Niemann-Pick disease type C. While direct quantitative comparisons with other agents are still emerging, the available data suggests that Arimoclomol operates through a distinct and potent mechanism. The provided protocols offer a foundation for researchers to further investigate and cross-validate the therapeutic potential of Arimoclomol in various disease models.
References
Arimoclomol Citrate: Evaluating its Synergistic Potential in Neuroprotective Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Arimoclomol Citrate's efficacy when used in combination with other neuroprotective agents. It synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways to support further research and development in the field of neurodegenerative diseases.
Arimoclomol is a heat shock protein (HSP) co-inducer that amplifies the natural cellular stress response, enhancing the production of neuroprotective chaperones like Hsp70.[1][2][3] This mechanism has shown promise in preclinical models of various neurodegenerative disorders.[1][4] The U.S. Food and Drug Administration (FDA) has approved Arimoclomol (Miplyffa™) in combination with miglustat for the treatment of neurological manifestations of Niemann-Pick disease type C (NPC). This approval has spurred further investigation into Arimoclomol's potential as a combination therapy for other neurodegenerative conditions, such as Amyotrophic Lateral Sclerosis (ALS).
This guide compares the efficacy of Arimoclomol in combination with two distinct classes of neuroprotective agents: histone deacetylase (HDAC) inhibitors in preclinical ALS models and the glucosylceramide synthase inhibitor miglustat in clinical studies of NPC.
Comparative Efficacy of Arimoclomol Combination Therapies
The following tables summarize the quantitative data from key preclinical and clinical studies investigating Arimoclomol in combination with other neuroprotective agents.
Preclinical Data: Arimoclomol and HDAC Inhibitor (RGFP963) in Cellular Models of ALS
A preclinical study investigated the combination of Arimoclomol with the Class I HDAC inhibitor RGFP963 in primary culture models of familial ALS (fALS) expressing SOD1G93A mutations. The study assessed the impact on the expression of heat shock proteins and mitochondrial transport.
| Outcome Measure | Treatment Group | Result | % Change vs. Control/Mutant |
| Hspa8 mRNA Levels (Somata) | SOD1G93A + Arimoclomol | No significant change | - |
| SOD1G93A + RGFP963 | Maintained at near control levels | - | |
| SOD1G93A + Arimoclomol + RGFP963 | Maintained at near control levels | - | |
| Hspa8 mRNA Levels (Dendrites) | SOD1G37R + Arimoclomol | Not effective in maintaining levels | - |
| SOD1G93A + RGFP963 | Maintained at near control levels | - | |
| SOD1G93A + Arimoclomol + RGFP963 | Maintained at near control levels | - | |
| Mitochondrial Transport | SOD1G93A + Arimoclomol | No significant improvement | - |
| SOD1G93A + RGFP963 | No significant improvement | - | |
| SOD1G93A + Arimoclomol + RGFP963 | Significantly improved | - |
Table 1: Preclinical Efficacy of Arimoclomol in Combination with RGFP963 in fALS Cellular Models. Data sourced from a study on the impact of histone deacetylase inhibition and Arimoclomol on heat shock protein expression and disease biomarkers.
Clinical Data: Arimoclomol and Miglustat in Niemann-Pick Disease Type C (NPC)
A phase 2/3 clinical trial (NPC-002) evaluated the efficacy and safety of Arimoclomol as an adjunct to routine clinical care, which in a prespecified subgroup of patients included treatment with miglustat. The primary endpoint was the change in the 5-domain Niemann-Pick Disease Type C Clinical Severity Scale (5D-NPCCSS) score from baseline to 12 months, with lower scores indicating less severe disease.
| Outcome Measure | Treatment Group | Mean Change from Baseline (5D-NPCCSS) | Treatment Difference vs. Placebo (95% CI) | p-value |
| Overall Population | Arimoclomol + Routine Care | 0.76 | -1.40 (-2.76, -0.03) | 0.046 |
| Placebo + Routine Care | 2.15 | |||
| Subgroup on Miglustat | Arimoclomol + Miglustat | Disease Stabilization | -2.06 | 0.006 |
| Placebo + Miglustat | Disease Worsening |
Table 2: Clinical Efficacy of Arimoclomol in Combination with Miglustat in NPC Patients. Data from the NPC-002 clinical trial.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Arimoclomol, both alone and in combination, are rooted in its ability to modulate cellular stress response pathways. The following diagrams, generated using the DOT language, illustrate the key signaling cascade and a typical experimental workflow for evaluating combination therapies.
Figure 1: Arimoclomol's Mechanism of Action and Synergy. This diagram illustrates how Arimoclomol enhances the HSF1-mediated stress response, leading to neuroprotection. Other neuroprotective agents can potentially synergize by further potentiating this pathway.
Figure 2: Preclinical Evaluation Workflow. This flowchart outlines a typical experimental design for assessing the synergistic effects of Arimoclomol with another neuroprotective agent in a cell-based model of neurodegeneration.
Detailed Experimental Protocols
A critical component of reproducible research is the detailed documentation of experimental methods. Below are the methodologies for the key experiments cited in this guide.
Arimoclomol and HDAC Inhibitor Combination in fALS Cellular Models
Cell Culture and Treatment: Primary spinal cord cultures were prepared from embryonic mice. Motor neurons were identified and microinjected with plasmids to express fALS-linked variants such as SOD1G93A. Cultures were then treated with vehicle, Arimoclomol, the HDAC inhibitor RGFP963, or a combination of both.
Analysis of Hspa8 mRNA Levels: Fluorescence in situ hybridization (FISH) was performed using probes specific for Hspa8 mRNA. Images of motor neurons were captured, and the fluorescence intensity in the soma and dendrites was quantified using image analysis software.
Mitochondrial Transport Assay: Mitochondria in cultured neurons were labeled with a fluorescent marker (e.g., MitoTracker). Live-cell imaging was performed to capture time-lapse videos of mitochondrial movement along axons. The velocity, distance, and directionality of mitochondrial transport were analyzed using appropriate software.
Arimoclomol and Miglustat Combination in NPC Clinical Trial (NPC-002)
Study Design: The NPC-002 trial was a prospective, randomized, double-blind, placebo-controlled study. Patients with a confirmed diagnosis of NPC were randomized to receive either Arimoclomol or a placebo as an add-on to their standard care, which could include miglustat.
Efficacy Assessment: The primary efficacy endpoint was the change from baseline in the 5-domain Niemann-Pick Disease Type C Clinical Severity Scale (5D-NPCCSS) score at 12 months. This scale assesses disease severity across five key domains: ambulation, fine motor skills, speech, swallowing, and cognition. A prespecified subgroup analysis was conducted on patients who were receiving miglustat as part of their routine clinical care.
Discussion and Future Directions
The available data suggest that this compound holds promise as a component of combination therapies for neurodegenerative diseases. In preclinical models of ALS, its combination with an HDAC inhibitor demonstrated a synergistic effect on improving mitochondrial transport, a critical process disrupted in neurodegeneration. In the clinical setting, Arimoclomol, when added to miglustat, led to disease stabilization in patients with NPC, a significant improvement over the disease progression observed with miglustat alone.
The mechanism underlying these synergistic effects likely involves the multi-faceted action of Arimoclomol. By amplifying the HSF1-mediated heat shock response, Arimoclomol enhances the cell's capacity to refold misfolded proteins and improve lysosomal function. Other neuroprotective agents may act on complementary or parallel pathways, leading to a more robust therapeutic effect.
Future research should focus on:
-
Exploring a wider range of combination therapies: Investigating Arimoclomol with other classes of neuroprotective agents, such as antioxidants, anti-inflammatory compounds, and autophagy enhancers, in various neurodegenerative disease models.
-
Elucidating detailed mechanisms of synergy: Utilizing advanced molecular techniques to understand the precise interactions between Arimoclomol and its partner drugs at the signaling pathway level.
-
Conducting further clinical trials: Designing and executing well-controlled clinical studies to evaluate the safety and efficacy of promising Arimoclomol-based combination therapies in patient populations with different neurodegenerative diseases.
By systematically evaluating the efficacy and mechanisms of Arimoclomol in combination with other neuroprotective agents, the scientific community can pave the way for the development of more effective therapeutic strategies for a range of devastating neurological disorders.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. padiracinnovation.org [padiracinnovation.org]
- 3. Arimoclomol, a coinducer of heat shock proteins for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with arimoclomol, a coinducer of heat shock proteins, delays disease progression in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Arimoclomol Citrate and BGP-15 for Researchers
This guide provides a detailed, data-driven comparison of Arimoclomol Citrate and BGP-15, two cytoprotective compounds with therapeutic potential in a range of diseases. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective mechanisms of action, pharmacological profiles, and clinical findings to date.
Overview and Mechanism of Action
Arimoclomol and BGP-15 are both recognized as heat shock protein (HSP) co-inducers, yet they exhibit distinct and overlapping pharmacological activities.
This compound is a well-characterized heat shock protein amplifier. Its primary mechanism involves the potentiation of the heat shock response, particularly by prolonging the activation of Heat Shock Factor 1 (HSF1).[1][2] HSF1 is the master transcriptional regulator of HSPs, including HSP70.[2][3] By stabilizing the interaction of HSF1 with Heat Shock Elements (HSEs) in the promoter regions of HSP genes, Arimoclomol enhances the production of molecular chaperones that facilitate protein folding, prevent protein aggregation, and improve lysosomal function.[1] This mechanism is particularly relevant in the context of protein misfolding diseases. More recently, it has been shown that arimoclomol also activates the transcription factors TFEB and TFE3, which upregulate genes involved in lysosomal biogenesis and function.
BGP-15 is a multi-target drug candidate with a broader pharmacological profile. While it also acts as a co-inducer of HSP72, its effects extend to the inhibition of Poly(ADP-ribose) polymerase (PARP) and c-Jun N-terminal kinase (JNK). The inhibition of PARP, an enzyme involved in DNA repair and cell death, contributes to its cytoprotective effects. By inhibiting JNK, a key mediator of inflammatory signaling, BGP-15 can improve insulin sensitivity. Furthermore, BGP-15 has been shown to reduce the production of mitochondrial reactive oxygen species (ROS), thereby protecting mitochondria from oxidative stress-induced damage.
Signaling Pathways
The distinct mechanisms of Arimoclomol and BGP-15 are reflected in the signaling pathways they modulate.
Arimoclomol Signaling Pathway
Caption: Arimoclomol signaling pathway.
BGP-15 Signaling Pathway
Caption: BGP-15 multi-target signaling pathways.
Pharmacokinetics and Clinical Development
| Feature | This compound | BGP-15 |
| Administration | Oral | Oral |
| Bioavailability | Not determined, but systemic exposure is achieved. | Information not readily available. |
| Half-life | Approximately 4 hours. | 1.5 to 3.8 hours in humans. |
| Metabolism | Primarily through glutathionation, O-glucuronidation, and N-O-oxime cleavage. | No active metabolites. |
| Excretion | Primarily renal (77.5% in urine, 42% unchanged). | Information not readily available. |
| Blood-Brain Barrier | Penetrant. | Information not readily available. |
| Approved Indications | Niemann-Pick disease type C (NPC), in combination with miglustat. | None. |
| Clinical Development | Approved for NPC. Investigated for Amyotrophic Lateral Sclerosis (ALS) and Inclusion Body Myositis (IBM). | Phase II/III for COVID-19 infections; Phase II for insulin resistance and sinus tachycardia; Phase I for familial dysautonomia. Discontinued for some indications. |
Preclinical and Clinical Efficacy
This compound
Arimoclomol has demonstrated efficacy in the context of lysosomal storage disorders. In a Phase 2/3 clinical trial for Niemann-Pick disease type C (NPC), Arimoclomol showed a significant reduction in disease progression.
| Trial ID | Indication | Key Findings | Reference |
| NCT02612129 | Niemann-Pick Disease Type C | At 12 months, the mean progression in the 5-domain NPC Clinical Severity Scale (NPCCSS) was 0.76 with arimoclomol versus 2.15 with placebo, representing a 65% relative reduction in annual disease progression (P = .046). In a subgroup of patients also receiving miglustat, arimoclomol led to disease stabilization. |
BGP-15
BGP-15 has been investigated in a variety of conditions, with a notable focus on metabolic and cardiovascular diseases.
| Study Type | Model/Population | Key Findings | Reference |
| Preclinical | Cholesterol-fed rabbits | 20 mg/kg dose of BGP-15 was most effective in improving insulin sensitivity. | |
| Preclinical | Genetically insulin-resistant GK rats | A 20 mg/kg dose of BGP-15 increased insulin sensitivity by 71% compared to the control group. | |
| Phase II Clinical Trial | Insulin-resistant, non-diabetic patients | Daily oral doses of 200 mg and 400 mg of BGP-15 significantly increased whole-body glucose utilization. | |
| Phase II Clinical Trial | Type 2 Diabetes Mellitus | A study to evaluate the safety and efficacy of BGP-15 as an add-on therapy was conducted. | |
| Preclinical | Spontaneously hypertensive rats | BGP-15 preserved cardiac function, decreased interstitial collagen deposition, and increased mitochondrial mass. |
Safety and Tolerability
This compound
In clinical trials, Arimoclomol has been generally well-tolerated.
| Adverse Events | Arimoclomol Group | Placebo Group | Reference |
| Any Adverse Events (IBM trial) | 99% | 90% | |
| Treatment-Emergent AEs (NPC trial) | 88.2% | 75.0% | |
| Serious Adverse Events (NPC trial) | 14.7% | 31.3% | |
| Most Common AEs | Upper respiratory tract infection, diarrhea, decreased weight. | - |
BGP-15
BGP-15 has been reported to be safe and well-tolerated in clinical trials. In a study with insulin-resistant patients, no adverse drug effects were observed during the treatment period. The LD50 in rats is 1250 mg/kg.
Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp (for BGP-15)
Objective: To assess insulin sensitivity.
Methodology:
-
An intravenous catheter is placed in an antecubital vein for infusion of insulin and glucose.
-
A second catheter is placed in a dorsal hand vein of the contralateral hand, which is heated to arterialize the venous blood, for blood sampling.
-
A primed, continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemia.
-
A variable infusion of glucose is started and adjusted to maintain euglycemia (normal blood glucose levels).
-
Blood glucose is monitored every 5-10 minutes.
-
The glucose infusion rate (GIR) required to maintain euglycemia during the last 30-60 minutes of the clamp is used as a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
This is a generalized protocol. Specific parameters such as insulin and glucose concentrations, infusion rates, and clamp duration may vary between studies.
5-domain NPC Clinical Severity Scale (NPCCSS) (for Arimoclomol)
Objective: To measure the severity and progression of Niemann-Pick disease type C.
Methodology: The 5-domain NPCCSS is a clinician-rated scale that assesses five key domains of NPC:
-
Ambulation: Assesses the patient's ability to walk.
-
Swallow: Evaluates the safety and efficiency of swallowing.
-
Fine Motor Skills: Measures dexterity and coordination of the hands.
-
Speech: Assesses the clarity and intelligibility of speech.
-
Cognition: Evaluates cognitive function.
Each domain is scored on a scale, with higher scores indicating greater impairment. The total score provides a quantitative measure of disease severity. Changes in the total score over time are used to track disease progression.
Conclusion
This compound and BGP-15 are both promising therapeutic agents that modulate cellular stress responses. Arimoclomol has a more focused mechanism of action as a heat shock response amplifier and has achieved regulatory approval for a specific rare disease. BGP-15 exhibits a broader, multi-target profile, with potential applications in a wider range of conditions, particularly metabolic and cardiovascular diseases, though it remains in earlier stages of clinical development for most indications. The choice between these compounds for research or therapeutic development would depend on the specific pathological mechanisms being targeted. This guide provides a foundation for such an evaluation, based on the currently available scientific literature.
References
Assessing the Synergistic Effects of Arimoclomol Citrate with Standard-of-Care Drugs in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Arimoclomol citrate, a heat shock protein co-inducer, has been investigated for its therapeutic potential in several neurodegenerative diseases, most notably Niemann-Pick disease type C (NPC) and Amyotrophic Lateral Sclerosis (ALS). A key aspect of its clinical development has been its evaluation in combination with existing standard-of-care (SoC) drugs. This guide provides a comparative analysis of the synergistic or additive effects of Arimoclomol with SoC therapies, supported by experimental data from clinical and preclinical studies.
Niemann-Pick Disease Type C (NPC): Synergistic Potential with Miglustat
Arimoclomol is approved in the United States for the treatment of NPC in combination with miglustat, the current standard of care in many regions.[1][2] Clinical trial data strongly suggest a synergistic or additive effect when Arimoclomol is added to miglustat therapy, leading to a greater reduction in disease progression than would be expected from either agent alone.
Clinical Efficacy of Combination Therapy
The pivotal Phase 2/3 clinical trial (NCT02612129) provides the most compelling evidence for the synergistic effects of Arimoclomol and miglustat in NPC. In this study, patients receiving Arimoclomol as an add-on to their routine clinical care, which often included miglustat, showed a clinically meaningful and statistically significant reduction in disease progression.
A prespecified subgroup analysis of patients who were on a stable dose of miglustat at baseline demonstrated a particularly strong effect. In this subgroup, the addition of Arimoclomol led to a stabilization of disease severity over 12 months, a significant improvement compared to those receiving placebo alongside miglustat.[3][4][5]
| Outcome Measure | Arimoclomol + Miglustat | Placebo + Miglustat | Treatment Difference | p-value |
| Mean Change from Baseline in 5-domain NPCCSS at 12 Months | Stabilization of disease severity | Disease progression | -2.06 | 0.006 |
Table 1: Efficacy of Arimoclomol in Combination with Miglustat in NPC Patients (NCT02612129 Subgroup Analysis). The 5-domain Niemann-Pick Disease Type C Clinical Severity Scale (NPCCSS) is a tool used to measure disease progression. A lower score indicates less severe symptoms. The significant negative treatment difference indicates a beneficial effect of Arimoclomol in halting disease progression in patients already receiving miglustat.
Mechanism of Synergy
The synergistic effect of Arimoclomol and miglustat is thought to arise from their distinct but complementary mechanisms of action.
-
Miglustat: As a substrate reduction therapy, miglustat inhibits the enzyme glucosylceramide synthase, reducing the accumulation of glycosphingolipids, a secondary consequence of the primary genetic defect in NPC.
-
Arimoclomol: Arimoclomol amplifies the natural heat shock response by prolonging the activation of Heat Shock Factor 1 (HSF1). This leads to an increased production of heat shock proteins (HSPs), such as HSP70, which act as molecular chaperones. In the context of NPC, which is most commonly caused by mutations in the NPC1 gene leading to a misfolded and dysfunctional protein, the enhanced chaperone activity is believed to aid in the correct folding and trafficking of the mutant NPC1 protein, thereby improving its function in cholesterol transport.
The following diagram illustrates the proposed mechanism of action of Arimoclomol in the context of the heat shock response pathway.
Figure 1: Proposed Mechanism of Action of Arimoclomol. This diagram illustrates how Arimoclomol enhances the heat shock response to improve the function of the mutated NPC1 protein.
Amyotrophic Lateral Sclerosis (ALS): An Investigation without Synergistic Evidence
In contrast to NPC, the clinical development of Arimoclomol for ALS was discontinued due to a lack of demonstrated efficacy in a Phase 3 trial (ORARIALS-01). While the trial design allowed for the concomitant use of the standard-of-care drug, riluzole, the results did not provide evidence of a synergistic or additive effect.
Clinical Trial Outcomes
The ORARIALS-01 trial randomized patients to receive either Arimoclomol or a placebo, with a significant portion of patients in both arms continuing their stable riluzole therapy. The primary and secondary endpoints, which included measures of functional decline and survival, did not show a statistically significant difference between the Arimoclomol and placebo groups.
| Outcome Measure | Arimoclomol + Riluzole (or no Riluzole) | Placebo + Riluzole (or no Riluzole) | Result |
| Combined Assessment of Function and Survival (CAFS) | No significant improvement | - | No statistically significant difference |
| ALS Functional Rating Scale-Revised (ALSFRS-R) | No significant slowing of decline | - | No statistically significant difference |
Table 2: Overview of Arimoclomol Efficacy in the Phase 3 ORARIALS-01 Trial for ALS. The trial failed to meet its primary and secondary endpoints, indicating a lack of efficacy for Arimoclomol in a broad ALS population, irrespective of concomitant riluzole use.
Rationale for Combination Therapy in ALS
The initial hypothesis for a potential synergistic effect between Arimoclomol and riluzole was based on their different mechanisms of action:
-
Riluzole: Believed to exert its neuroprotective effects primarily through the inhibition of glutamate excitotoxicity.
-
Arimoclomol: Aimed to address the pathological hallmark of protein misfolding and aggregation in ALS by amplifying the heat shock response.
Despite the theoretical rationale, the clinical trial results did not support this hypothesis. The following workflow diagram outlines the intended, though ultimately unsuccessful, therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Transcript, protein, metabolite and cellular studies in skin fibroblasts demonstrate variable pathogenic impacts of NPC1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Arimoclomol Citrate in Neurodegenerative Diseases: A Comparative Efficacy Analysis
Arimoclomol citrate, an investigational drug candidate, has been the subject of extensive research for its potential therapeutic role in a range of neurodegenerative diseases. This guide provides a meta-analysis of its efficacy, comparing it with alternative treatments for Niemann-Pick disease type C (NPC) and Amyotrophic Lateral Sclerosis (ALS), supported by experimental data and detailed methodologies.
Mechanism of Action: The Heat Shock Response
Arimoclomol is a co-inducer of the heat shock response (HSR), a cellular mechanism that protects against stress by promoting the proper folding and preventing the aggregation of misfolded proteins.[1][2][3] Its primary mechanism involves the potentiation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR.[2][4] In stressed cells, Arimoclomol prolongs the activation of HSF1, leading to an increased production of Heat Shock Proteins (HSPs), particularly the cytoprotective HSP70. This enhanced chaperone capacity is thought to be beneficial in neurodegenerative diseases characterized by protein misfolding and aggregation.
Efficacy in Niemann-Pick Disease Type C (NPC)
NPC is a rare, lysosomal storage disorder leading to progressive neurological deterioration. The standard of care for NPC in many regions is miglustat, which has been shown to stabilize neurological manifestations.
Arimoclomol vs. Placebo (as an adjunct to standard care)
A pivotal phase 2/3 clinical trial (NCT02612129) evaluated the efficacy and safety of Arimoclomol as an add-on therapy in patients with NPC.
Table 1: Efficacy of Arimoclomol in Niemann-Pick Disease Type C (NCT02612129)
| Outcome Measure | Arimoclomol + Standard Care (n=34) | Placebo + Standard Care (n=16) | Treatment Difference (95% CI) | p-value |
| Change in 5-domain NPCCSS at 12 months | 0.76 | 2.15 | -1.40 (-2.76, -0.03) | 0.046 |
| Subgroup: Change in 5-domain NPCCSS with Miglustat | - | - | -2.06 | 0.006 |
NPCCSS: Niemann-Pick Disease Type C Clinical Severity Scale. A lower score indicates less severe disease. A negative change indicates improvement.
The study demonstrated that Arimoclomol, when added to routine clinical care (which could include miglustat), resulted in a statistically significant 65% reduction in disease progression over 12 months as measured by the 5-domain NPCCSS. The treatment effect was even more pronounced in the prespecified subgroup of patients who were also receiving miglustat, where Arimoclomol led to a stabilization of disease severity.
Miglustat Monotherapy
Clinical trials and observational studies on miglustat have demonstrated its ability to stabilize neurological disease in NPC patients. Long-term data suggest that miglustat therapy stabilizes key neurological parameters, including horizontal saccadic eye movements, swallowing, and ambulation.
Table 2: Efficacy of Miglustat in Niemann-Pick Disease Type C
| Study | Patient Population | Duration | Key Outcomes |
| Randomized Controlled Trial | Adults and juveniles (n=29) | 12 months | Improved horizontal saccadic eye movement velocity (p=0.028); improved swallowing capacity. |
| Open-label Extension | Adults and juveniles | 24 months | Stabilization of horizontal saccadic eye movements, swallowing, and ambulation. |
| Pediatric Study | Children (4-12 years) | 24 months | Stabilization of horizontal saccadic eye movements, ambulation, and swallowing in 80% of patients. |
| Retrospective Cohort | 66 patients | Median 1.46 years | Mean annual disease progression rate decreased from +0.11 units/year before treatment to -0.01 units/year after treatment. |
While a direct head-to-head meta-analysis is not available, the data suggests that Arimoclomol as an add-on therapy to miglustat provides a significant additional benefit in slowing disease progression in NPC.
Efficacy in Amyotrophic Lateral Sclerosis (ALS)
ALS is a progressive neurodegenerative disease that affects motor neurons, leading to muscle weakness and paralysis. The standard of care for ALS includes riluzole and edaravone, which have shown modest effects on slowing disease progression.
Arimoclomol in ALS
The efficacy of Arimoclomol in a broader ALS population was investigated in the ORARIALS-01 phase 3 clinical trial (NCT03491462). This trial, however, failed to meet its primary and secondary endpoints.
Table 3: Efficacy of Arimoclomol in Amyotrophic Lateral Sclerosis (ORARIALS-01)
| Outcome Measure | Arimoclomol (n=160) | Placebo (n=79) | p-value |
| Combined Assessment of Function and Survival (CAFS) rank score at 76 weeks | 0.51 (SD 0.29) | 0.49 (SD 0.28) | 0.62 |
| Change in ALSFRS-R from baseline to 76 weeks | - | - | Not significant |
| Survival | - | - | Not significant |
CAFS: A composite endpoint ranking patients based on survival and change in ALSFRS-R. Higher scores are better. ALSFRS-R: ALS Functional Rating Scale-Revised. A higher score indicates better function.
The results of the ORARIALS-01 trial showed no significant difference between Arimoclomol and placebo in terms of function, survival, or disease progression in patients with ALS.
Approved Treatments for ALS
Riluzole: Clinical trials have shown that riluzole provides a modest survival benefit in ALS patients. A meta-analysis indicated that riluzole 100 mg/day was associated with a 9% gain in the probability of 1-year tracheostomy-free survival.
Edaravone: The pivotal clinical trial for edaravone (NCT01492686) demonstrated a significant slowing of functional decline in a specific subgroup of ALS patients. The change in the ALSFRS-R score from baseline to 24 weeks was -5.01 in the edaravone group compared to -7.50 in the placebo group, representing a 33% reduction in functional loss.
Table 4: Efficacy of Approved Treatments for Amyotrophic Lateral Sclerosis
| Treatment | Key Clinical Trial | Primary Outcome | Result |
| Riluzole | Dose-ranging study | Tracheostomy-free survival | 35% improvement in survival with 100 mg dose. |
| Edaravone | NCT01492686 | Change in ALSFRS-R at 24 weeks | -5.01 (edaravone) vs. -7.50 (placebo); p=0.0013. |
Based on current evidence, Arimoclomol has not demonstrated efficacy in the broader ALS population, in contrast to the modest but statistically significant benefits observed with approved treatments like riluzole and edaravone.
Experimental Protocols
Arimoclomol in NPC (NCT02612129)
This was a phase 2/3, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 50 patients aged 2-18 years with a confirmed diagnosis of NPC.
-
Intervention: Patients were randomized (2:1) to receive either Arimoclomol (dosed by body weight, three times daily) or a matching placebo, in addition to their standard of care.
-
Primary Endpoint: Change from baseline in the 5-domain Niemann-Pick Disease Type C Clinical Severity Scale (NPCCSS) score at 12 months.
-
Stratification: Patients were stratified based on their use of miglustat at baseline.
Arimoclomol in ALS (NCT03491462)
This was a phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
References
- 1. researchgate.net [researchgate.net]
- 2. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Impact of histone deacetylase inhibition and arimoclomol on heat shock protein expression and disease biomarkers in primary culture models of familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
Safety Operating Guide
Proper Disposal of Arimoclomol Citrate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Arimoclomol Citrate, an investigational drug product. The following procedures are designed to ensure the safety of laboratory personnel, compliance with regulations, and protection of the environment. These guidelines are intended for researchers, scientists, and drug development professionals involved in the handling of this compound.
I. Understanding the Compound: Key Safety Data
This compound is a crystalline powder that is freely soluble in water.[1] While specific acute toxicity data is limited in the provided search results, the Safety Data Sheet (SDS) classifies Arimoclomol as "Harmful to aquatic life with long lasting effects."[2] Therefore, it is crucial to prevent its release into the environment.[2]
| Property | Data | Source |
| Physical State | Solid (Crystalline Powder) | [1] |
| Color | White to off-white | [1] |
| Solubility | Freely soluble in water | |
| Environmental Hazard | Harmful to aquatic life with long lasting effects |
II. Core Principles of Investigational Drug Disposal
The disposal of investigational drugs like this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and may be subject to state and local rules. The primary methods of disposal for pharmaceutical waste from healthcare and research facilities are incineration at a permitted hazardous waste facility. It is imperative that personnel handling chemical waste are appropriately trained.
III. Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure for the safe disposal of unused, expired, or residual this compound in a laboratory setting.
1. Personnel Training and Personal Protective Equipment (PPE):
-
All personnel involved in the disposal process must be trained in chemical waste management.
-
Standard PPE, including safety goggles, lab coats, and gloves, should be worn.
2. Segregation and Containerization:
-
Do not mix this compound waste with other waste streams.
-
Place all materials contaminated with this compound, including unused product, empty vials, and contaminated labware (e.g., pipette tips, tubes), into a designated, compatible hazardous waste container. The container should be clearly labeled as "Hazardous Waste."
3. Labeling of Hazardous Waste:
-
The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The name and contact information of the Principal Investigator or responsible party
-
The date the waste was first added to the container
-
4. Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.
-
The SAA should be inspected weekly to ensure the container is in good condition and there are no leaks.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
EHS will coordinate with a licensed hazardous waste disposal vendor for transport and incineration.
6. Documentation:
-
Maintain a detailed record of the disposal, including the quantity of this compound disposed of, the date of disposal, and the names of the personnel involved.
-
Retain any documentation provided by the EHS office or the disposal vendor, such as a certificate of destruction.
IV. Workflow for this compound Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
V. Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the following methods:
-
Flushing down the drain: This is strictly prohibited for hazardous waste pharmaceuticals and can lead to environmental contamination.
-
Disposal in regular trash: This can expose waste handlers and the public to the chemical and contaminate the environment.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistics for Handling Arimoclomol Citrate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Arimoclomol Citrate is paramount. This guide provides immediate, procedural, and step-by-step information for laboratory safety and chemical management.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from the SDS for Arimoclomol Maleate and general guidance for handling potent pharmaceutical compounds recommend a comprehensive approach to personal protection.[1] The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Gloves: Two pairs of chemotherapy-tested gloves (e.g., nitrile), with the outer glove covering the gown cuff. |
| - Gown: Disposable, back-closing, long-sleeved gown made of a low-lint, impervious material. | |
| - Eye and Face Protection: Safety glasses with side shields or goggles. A face shield should be worn if there is a risk of splashes. | |
| - Respiratory Protection: An N95 or higher-rated respirator is recommended to prevent inhalation of fine particles. | |
| - Containment: All handling of the dry powder should be performed in a certified chemical fume hood or a powder containment hood. | |
| Preparing Solutions | - Gloves: Two pairs of chemotherapy-tested gloves. |
| - Gown: Impervious, disposable gown. | |
| - Eye and Face Protection: Goggles and a face shield to protect against splashes. | |
| - Work Area: Conduct solution preparation in a chemical fume hood. | |
| General Laboratory Handling | - Gloves: A single pair of nitrile gloves. |
| - Gown: Standard laboratory coat. | |
| - Eye Protection: Safety glasses. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Storage Conditions:
| Compound Form | Recommended Storage Temperature | Storage Conditions |
| This compound (Miplyffa™) | 20°C to 25°C (68°F to 77°F); excursions permitted to 15°C to 30°C (59°F to 86°F) | Store in the original container, protected from light.[2] |
| Arimoclomol Maleate | 4°C | Sealed storage, away from moisture.[1] |
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form to minimize inhalation exposure.[1]
-
Avoid Contact: Take precautions to avoid direct contact with the skin, eyes, and mucous membranes.[1]
-
Aerosol and Dust Formation: Avoid procedures that could generate dust or aerosols. If the capsule must be opened, this should be done in a controlled environment like a fume hood.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures
Accidents can happen, and being prepared with clear emergency procedures is essential.
In Case of Personal Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Chemical Spill Response:
A chemical spill of this compound should be treated with caution due to its potent pharmacological activity and the potential for hypersensitivity reactions.
Experimental Protocol: Chemical Spill Cleanup
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity of the spill.
-
Restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Put on two pairs of chemotherapy-tested gloves, an impervious gown, goggles, a face shield, and an N95 respirator.
-
-
Contain the Spill:
-
For liquid spills, create a dike around the spill using absorbent materials (e.g., spill pillows, vermiculite).
-
For powder spills, gently cover the spill with damp absorbent pads to avoid generating dust.
-
-
Absorb and Collect the Material:
-
Working from the outside in, absorb the spilled material.
-
Use a scoop and scraper to collect the absorbed material and any broken glass.
-
-
Decontaminate the Area:
-
Clean the spill area with a detergent solution, followed by a rinse with water. This should be done three times.
-
-
Dispose of Waste:
-
All contaminated materials (absorbents, PPE, etc.) must be placed in a sealed, labeled hazardous waste container.
-
-
Post-Cleanup:
-
Remove PPE in a manner that avoids self-contamination.
-
Wash hands thoroughly.
-
Report the incident to the appropriate safety officer.
-
Disposal Plan
The disposal of this compound and its associated waste must be handled in a way that minimizes environmental impact and complies with local, state, and federal regulations.
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, and empty containers, should be disposed of as hazardous waste.
-
Empty Containers: The first rinse of an empty container that held a highly toxic chemical should be collected and disposed of as hazardous waste.
Visual Workflow for Chemical Spill Response
Caption: Logical workflow for responding to a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
